Cholane
Descripción
Propiedades
Número CAS |
548-98-1 |
|---|---|
Fórmula molecular |
C24H42 |
Peso molecular |
330.6 g/mol |
Nombre IUPAC |
(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C24H42/c1-5-8-17(2)20-12-13-21-19-11-10-18-9-6-7-15-23(18,3)22(19)14-16-24(20,21)4/h17-22H,5-16H2,1-4H3/t17-,18?,19+,20-,21+,22+,23+,24-/m1/s1 |
Clave InChI |
QSHQKIURKJITMZ-BRPMRXRMSA-N |
SMILES |
CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
SMILES isomérico |
CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C |
SMILES canónico |
CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Origen del producto |
United States |
Foundational & Exploratory
Modifying the Cholane Core: A Technical Guide to Structure-Activity Relationships and Biological Impact
For Researchers, Scientists, and Drug Development Professionals
The cholane scaffold, the fundamental structure of bile acids, has emerged as a privileged template in drug discovery. Its unique steroidal architecture offers a versatile platform for chemical modifications, leading to the development of potent and selective modulators of key biological targets. This technical guide provides an in-depth exploration of this compound core structure modifications and their profound impact on biological activity, with a focus on the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5). This document details synthetic methodologies, presents quantitative biological data, and illustrates the intricate signaling pathways involved.
Modifications of the this compound Core and Side Chain: Synthetic Strategies
The biological activity of this compound derivatives can be finely tuned by introducing modifications at various positions on the steroid nucleus (rings A, B, C, and D) and the C-17 side chain. Key synthetic strategies include:
-
Modifications at the C-3 Position: The hydroxyl group at the C-3 position is a common site for modification. Oxidation to a ketone followed by reduction can be used to invert the stereochemistry from the natural 3α-hydroxyl to the 3β-epimer. Furthermore, the hydroxyl group can be replaced with other functionalities, such as amino groups, to explore novel interactions with target proteins.
-
Modifications at the C-6 Position: Introduction of alkyl groups, such as an ethyl group at the 6α-position, has been a particularly successful strategy in developing potent FXR agonists like obeticholic acid. This modification often enhances the potency of the molecule by providing additional hydrophobic interactions within the ligand-binding pocket of the receptor.
-
Modifications at the C-7 Position: The 7α-hydroxyl group of chenodeoxycholic acid is crucial for FXR activation. Modifications at this position, such as epimerization to the 7β-hydroxyl or oxidation to a ketone, generally lead to a decrease or loss of FXR agonistic activity.
-
Side-Chain Modifications: The length and functionality of the C-17 side chain significantly influence the pharmacological properties of this compound derivatives. Shortening or extending the side chain, as well as introducing different terminal functional groups (e.g., amides, sulfonamides, or other acidic bioisosteres), can alter receptor selectivity and pharmacokinetic profiles. For instance, conjugation with amino acids like glycine and taurine, which occurs naturally, affects the solubility and transport of bile acids.
Biological Impact of this compound Core Modifications
Modifications to the this compound core have a profound impact on a wide range of biological processes, primarily through the modulation of FXR and TGR5. These receptors are key regulators of metabolic, inflammatory, and proliferative pathways.
Farnesoid X Receptor (FXR) Activation
FXR is a nuclear hormone receptor that plays a central role in bile acid, lipid, and glucose homeostasis.[1] Activation of FXR by this compound derivatives can lead to:
-
Metabolic Regulation: FXR activation inhibits the synthesis of bile acids from cholesterol by inducing the expression of the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2][3] This feedback mechanism is crucial for maintaining bile acid homeostasis. FXR activation also influences triglyceride and glucose metabolism.[2]
-
Anti-inflammatory Effects: FXR activation has been shown to exert anti-inflammatory effects in various tissues, including the liver and intestine.[4]
-
Anticancer Activity: Several studies have reported the antiproliferative and pro-apoptotic effects of FXR agonists in various cancer cell lines.[5]
Takeda G Protein-Coupled Receptor 5 (TGR5/GPBAR1) Activation
TGR5 is a cell surface receptor that is also activated by bile acids. Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which triggers a variety of downstream signaling events.[6][7] TGR5 activation is associated with:
-
Metabolic Benefits: TGR5 activation in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that improves glucose tolerance.[7]
-
Anti-inflammatory Responses: TGR5 activation in macrophages has been shown to suppress inflammatory responses.[4][8]
-
Neuroprotection: Emerging evidence suggests a potential role for TGR5 activation in neuroprotective signaling pathways.
Quantitative Data on Biological Activity
The following tables summarize the quantitative biological activity of various modified this compound derivatives, providing a basis for understanding structure-activity relationships.
Table 1: FXR Agonist Activity of Modified this compound Derivatives
| Compound | Modification(s) | EC50 (nM) for FXR Activation | Reference(s) |
| Chenodeoxycholic acid (CDCA) | Endogenous Ligand | 9,400 | [9] |
| Obeticholic Acid (OCA) | 6α-ethyl-CDCA | 99 | [9] |
| INT-767 | 6α-ethyl-23(S)-methyl-CDCA | 30 | [9] |
| GW4064 | Non-steroidal agonist | 65 | [8] |
| Cilofexor (GS-9674) | Non-steroidal agonist | 43 | [8] |
| Tropifexor (LJN452) | Non-steroidal agonist | 0.2 | [8] |
Table 2: TGR5 Agonist Activity of Modified this compound Derivatives
| Compound | Modification(s) | EC50 (nM) for TGR5 Activation | Reference(s) |
| Lithocholic acid (LCA) | Endogenous Ligand | 500 - 1,000 | [10] |
| Deoxycholic acid (DCA) | Endogenous Ligand | 1,400 | [10] |
| INT-777 | 6α-ethyl-23(S)-methyl-CDCA-ol | 70 | [11] |
| Betulinic Acid | Triterpenoid | 1,200 | [11] |
| Oleanolic Acid | Triterpenoid | 740 | [11] |
Table 3: Anticancer Activity of Modified this compound Derivatives
| Compound | Modification(s) | Cell Line | IC50 (µM) | Reference(s) |
| Compound 1 | LCA-lipoic acid conjugate | HCT-116 | 22.4 | [5] |
| Compound 2 | LCA-lipoic acid conjugate | HCT-116 | 0.34 | [5] |
| BAP-1 | 3β-amino-cholic acid derivative | PC-3 | 2.5 | [5] |
| BAP-2 | 3β-amino-cholic acid derivative | HeLa | 1.8 | [5] |
| 5-FU (control) | - | HCT-116 | 10.5 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
General Synthesis of 6α-ethyl this compound Derivatives (e.g., Obeticholic Acid)
This protocol is a generalized procedure based on reported syntheses.[12][13][14]
-
Protection of the 3α-hydroxyl and 24-carboxyl groups: The starting bile acid (e.g., chenodeoxycholic acid) is first protected at the 3α-hydroxyl and 24-carboxyl positions. This can be achieved through various methods, such as esterification of the carboxylic acid and formation of a silyl ether or an acetate ester at the hydroxyl group.
-
Oxidation of the 7α-hydroxyl group: The 7α-hydroxyl group is oxidized to a 7-keto group using an oxidizing agent like N-methylmorpholine N-oxide (NMO) in the presence of a catalytic amount of tetrapropylammonium perruthenate (TPAP).
-
Formation of the enolate and alkylation: The 7-keto intermediate is treated with a strong base, such as lithium diisopropylamide (LDA), at a low temperature (e.g., -78 °C) to generate the corresponding enolate. This enolate is then reacted with an alkylating agent, such as ethyl iodide, to introduce the 6α-ethyl group.
-
Reduction of the 7-keto group: The 7-keto group is stereoselectively reduced back to a 7α-hydroxyl group using a reducing agent like sodium borohydride in the presence of a cerium(III) chloride (Luche reduction) to favor the formation of the desired epimer.
-
Deprotection: The protecting groups at the 3α-hydroxyl and 24-carboxyl positions are removed under appropriate conditions (e.g., acid or base hydrolysis for esters, fluoride source for silyl ethers) to yield the final 6α-ethylated this compound derivative.
FXR Transactivation Assay (Luciferase Reporter Assay)
This protocol is based on commercially available reporter assay systems and published methodologies.[15][16][17]
-
Cell Culture and Transfection: A suitable host cell line (e.g., HEK293T or HepG2) is cultured in appropriate media. The cells are then transiently or stably transfected with two plasmids: an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE). A control plasmid expressing Renilla luciferase is often co-transfected for normalization.
-
Compound Treatment: The transfected cells are seeded into 96-well plates and treated with various concentrations of the test compounds or a vehicle control. A known FXR agonist, such as GW4064 or CDCA, is used as a positive control.
-
Cell Lysis and Luciferase Activity Measurement: After an incubation period (typically 24 hours), the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
Data Analysis: The fold induction of luciferase activity is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells. The EC50 values are determined by fitting the dose-response data to a sigmoidal curve.[18]
TGR5 Activation Assay (cAMP Assay)
This protocol is based on commercially available cAMP assay kits and published methods.[10][19][20]
-
Cell Culture: A cell line endogenously expressing TGR5 (e.g., CHO-K1 or specific myeloid cell lines) or a cell line stably transfected with a TGR5 expression vector is cultured in appropriate media.
-
Compound Treatment: The cells are seeded into 96-well plates and pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP. The cells are then treated with various concentrations of the test compounds or a vehicle control. A known TGR5 agonist, such as lithocholic acid (LCA) or a specific synthetic agonist, is used as a positive control.
-
cAMP Measurement: After a short incubation period (typically 15-30 minutes), the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of cAMP in each well is determined from a standard curve. The fold increase in cAMP production is calculated relative to the vehicle-treated cells. EC50 values are determined by fitting the dose-response data to a sigmoidal curve.[21]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: FXR Signaling Pathway Activation.
References
- 1. Chemoenzymatic Synthesis of C6-Modified Sugar Nucleotides To Probe the GDP-d-Mannose Dehydrogenase from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acids and their receptors: modulators and therapeutic targets in liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bile Acids and GPBAR-1: Dynamic Interaction Involving Genes, Environment and Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Therapeutic Opportunities of GPBAR1 in Cholestatic Diseases [frontiersin.org]
- 8. A GPBAR1 (TGR5) Small Molecule Agonist Shows Specific Inhibitory Effects on Myeloid Cell Activation In Vitro and Reduces Experimental Autoimmune Encephalitis (EAE) In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luciferase Assay System Protocol [worldwide.promega.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. research.rug.nl [research.rug.nl]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 19. revvity.com [revvity.com]
- 20. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 21. youtube.com [youtube.com]
The Evolving Landscape of Cholane Derivatives: A Technical Guide to Novel Discoveries from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
The intricate architecture of natural products continues to be a profound source of inspiration for novel therapeutic agents. Among these, the cholane scaffold, a fundamental component of bile acids, has emerged as a privileged structure in drug discovery. Recent advancements in analytical techniques and bioactivity screening have led to the isolation and characterization of a diverse array of novel this compound and cholestane derivatives from various natural sources. These discoveries have unveiled promising pharmacological activities, ranging from anticancer and anti-inflammatory to antimicrobial and herbicidal, opening new avenues for drug development.
This technical guide provides an in-depth overview of recently discovered this compound derivatives, with a focus on their natural sources, biological activities, and the experimental methodologies employed in their investigation. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of natural product-based therapeutics.
Newly Discovered this compound and Cholestane Derivatives and Their Bioactivities
A significant number of novel this compound and cholestane derivatives have been recently identified, primarily from plant sources. The genus Ypsilandra has proven to be a particularly rich reservoir of these compounds.
Cholestane Derivatives from Ypsilandra thibetica
Phytochemical investigations of Ypsilandra thibetica have yielded a series of structurally unique cholestane glycosides with notable biological activities.
-
Cytotoxic, Anti-inflammatory, and Anti-angiogenic Cholestane Glycosides: Five new cholestane derivatives were isolated from Y. thibetica, with one compound demonstrating anti-angiogenic activity in a zebrafish embryo model. The cytotoxic and anti-inflammatory potential of these compounds were also evaluated.
-
23-Spirocholestane Derivatives as Plant Root Growth Inhibitors: In a separate study focusing on bioactivity-guided isolation, eighteen 23-spirocholestane derivatives, including twelve new compounds, were identified from Y. thibetica. These compounds exhibited significant inhibitory effects on the root growth of Arabidopsis thaliana, suggesting their potential as bioherbicides. Transcriptome analysis indicated that their mechanism of action involves the modulation of ethylene and auxin signaling pathways.
Synthetic Antimicrobial Guanidino-Cholane Derivatives
In addition to natural isolates, synthetic modifications of the this compound scaffold have yielded potent bioactive molecules. A notable example is a novel guanidino-cholane derivative synthesized from bile acids, which has demonstrated significant antimicrobial properties.
Table 1: Quantitative Bioactivity Data for Novel this compound and Cholestane Derivatives
| Compound Class | Specific Compound(s) | Natural Source / Synthesis | Biological Activity | Quantitative Data | Citation(s) |
| 23-Spirocholestane Derivatives | Compounds 1, 2, 3/4, 5/6 | Ypsilandra thibetica | Plant Root Growth Inhibition | EC50: 18.01, 26.83, 9.13, 6.89 µM | |
| Guanidino-Cholane Derivative | 3α-hydroxy-23-guanidino-5β-cholane | Synthetic | Antimicrobial | MIC: S. aureus 12.5 µM, B. subtilis 5 µM, M. smegmatis 50 µM |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the discovery and evaluation of novel this compound derivatives.
Isolation and Purification of Cholestane Derivatives from Ypsilandra thibetica
The isolation of cholestane derivatives from Y. thibetica typically involves a multi-step chromatographic process.
Experimental Workflow for Isolation
Caption: General workflow for the isolation of this compound derivatives.
-
Extraction: The air-dried and powdered whole plants of Ypsilandra thibetica are extracted with 70% aqueous ethanol at room temperature.
-
Partitioning: The resulting extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).
-
Macroporous Resin Chromatography: The n-BuOH fraction is subjected to a macroporous resin column, eluting with a gradient of ethanol in water to yield several fractions.
-
Silica Gel Chromatography: The bioactive fractions are further separated on a silica gel column using a gradient solvent system (e.g., chloroform-methanol).
-
ODS Chromatography: Subsequent purification is performed on an octadecylsilylated (ODS) silica gel column with a methanol-water gradient.
-
Semi-preparative HPLC: Final purification of individual compounds is achieved using semi-preparative high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The structures of the isolated compounds are determined by comprehensive spectroscopic analyses, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and HRESIMS.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cell lines (e.g., A549, HCT116, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells/well and allowed to adhere overnight.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. 50 µL of cell culture medium is mixed with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Inhibition Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Anti-angiogenic Assay (Zebrafish Model)
The zebrafish embryo model is a powerful in vivo system for evaluating angiogenesis.
-
Embryo Collection and Treatment: Transgenic zebrafish embryos with fluorescent blood vessels (e.g., Tg(fli1a:EGFP)) are collected and placed in 24-well plates at 24 hours post-fertilization (hpf). The embryos are then exposed to different concentrations of the test compounds.
-
Imaging: At 72 hpf, the embryos are anesthetized with tricaine and imaged using a fluorescence microscope.
-
Analysis: The formation of the sub-intestinal vessels (SIVs) is observed. Anti-angiogenic activity is determined by the inhibition of SIV formation compared to the control group. Quantitative analysis can be performed by measuring the total length or number of branches of the SIVs.
Signaling Pathways Modulated by this compound Derivatives
The biological activities of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway in Cancer
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Some cholestane derivatives have been shown to exert their cytotoxic effects by modulating this pathway.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.
VEGF Signaling Pathway in Angiogenesis
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key driver of angiogenesis. The anti-angiogenic effects of certain this compound derivatives are attributed to the inhibition of this pathway.
Caption: VEGF signaling pathway and its inhibition.
Ethylene and Auxin Signaling in Plants
The herbicidal activity of 23-spirocholestane derivatives is linked to their interference with ethylene and auxin signaling, two critical hormonal pathways regulating plant growth and development.
Ethylene Signaling Pathway
The A/B Ring Fusion: A Stereochemical Fulcrum in Cholane-Based Drug Discovery
An In-depth Technical Guide on the Significance of 5α- and 5β-Cholane Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stereochemical orientation of the A/B ring junction in the cholane scaffold, giving rise to 5α (trans) and 5β (cis) isomers, represents a critical determinant of biological activity and therapeutic potential. This technical guide provides a comprehensive overview of the profound impact of this stereochemical difference on the physicochemical properties, receptor interactions, and metabolic stability of this compound-based molecules. We delve into the distinct three-dimensional structures of 5α- and 5β-cholanes and explore how these differences translate into differential engagement with key nuclear receptors, such as the Farnesoid X Receptor (FXR) and the G-protein coupled receptor TGR5. Detailed experimental protocols for the synthesis, characterization, and biological evaluation of these stereoisomers are provided, alongside a quantitative comparison of their activities. Furthermore, we visualize the downstream signaling consequences of this stereochemical dichotomy using Graphviz diagrams, offering a clear perspective for rational drug design and development in the context of metabolic and inflammatory diseases.
Introduction: The Structural Dichotomy of 5α- and 5β-Cholane
The this compound skeleton, a C24 steroid, forms the backbone of a diverse array of biologically significant molecules, most notably bile acids. The fusion of the A and B rings can occur in two distinct stereochemical arrangements: a trans fusion, resulting in the planar 5α-cholane (also known as allothis compound), and a cis fusion, leading to the bent 5β-cholane structure.[1][2][3] This seemingly subtle difference in the three-dimensional architecture has profound implications for how these molecules interact with their biological targets.[2]
The 5α configuration imparts a relatively flat, rigid structure to the steroid nucleus. In contrast, the 5β configuration introduces a significant bend of approximately 90 degrees between the A and B rings, resulting in a more compact and kinked overall shape.[2] This fundamental structural divergence influences key physicochemical properties and, consequently, the pharmacokinetic and pharmacodynamic profiles of this compound derivatives.[1][4] The stereochemistry at the C-5 position is a pivotal factor in drug design, dictating receptor binding affinity, selectivity, and the metabolic fate of steroidal drug candidates.[2]
Physicochemical and Biological Activity Data
The stereochemistry of the A/B ring junction significantly impacts the physicochemical properties and biological activities of this compound derivatives. The following tables summarize key data for representative 5α- and 5β-cholane compounds.
Table 1: Physicochemical Properties of 5α- and 5β-Cholane Derivatives
| Property | 5α-Cholestane-3β-ol | 5β-Cholestan-3α-ol | Reference |
| Melting Point (°C) | Slightly higher than 5β-isomer | Lower than 5α-isomer | [1] |
| Enthalpy of Fusion | Slightly larger than 5β-isomer | Smaller than 5α-isomer | [1] |
| Heat Capacity | To some extent larger than 5β-isomer | Lower than 5α-isomer | [1] |
| Overall Skeletal Structure | Planar | Bent | [1][2] |
Table 2: Comparative Biological Activity of 5α- and 5β-Bile Acid Derivatives
| Compound | Receptor | Assay | EC50 / Activity | Reference |
| Chenodeoxycholic Acid (CDCA) (5β) | FXR | Reporter Gene Assay | Potent Agonist | [5][6] |
| Allocholic Acid (5α) | FXR | Not specified | Lower activity than 5β-isomers | [7] |
| Lithocholic Acid (LCA) (5β) | TGR5 | cAMP Assay | Most potent natural agonist | [8][9] |
| Deoxycholic Acid (DCA) (5β) | TGR5 | cAMP Assay | Potent Agonist | [8][9] |
| Cholic Acid (CA) (5β) | TGR5 | cAMP Assay | Agonist | [8][9] |
| Ursodeoxycholic Acid (UDCA) (5β) | TGR5 | cAMP Assay | Weak Agonist/No activity | [8][10] |
| 5β-scymnol | TGR5 | Intracellular Ca2+ Assay | Potent Agonist | [10] |
| 5β-scymnol sulfate | TGR5 | Intracellular Ca2+ Assay | Potent Agonist | [10] |
Experimental Protocols
Synthesis of 5α-Cholane Derivatives (Allo-Bile Acids)
A general method for the preparation of allo-bile acids from their more abundant 5β-isomers involves a three-step process:[7]
-
Selective C-3 Oxidation: The 3α-hydroxyl group of the starting 5β-bile acid is selectively oxidized to a ketone.
-
IBX Dehydrogenation: The resulting 3-keto-5β-steroid is treated with 2-iodoxybenzoic acid (IBX) to introduce a double bond, forming a Δ⁴-3-keto intermediate.
-
Stereoselective Reduction: The Δ⁴-double bond is then stereoselectively reduced to yield the 5α-configuration.
Example Protocol: Synthesis of Allocholic Acid from Cholic Acid [7][11]
-
Step 1: Oxidation of Methyl Cholate. To a solution of methyl cholate in an appropriate solvent, an oxidizing agent such as pyridinium chlorochromate (PCC) is added. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The crude product, methyl 3-oxo-7α,12α-dihydroxy-5β-cholanoate, is then purified by column chromatography.
-
Step 2: Dehydrogenation. The 3-keto derivative is dissolved in a suitable solvent (e.g., DMSO) and treated with IBX. The reaction mixture is heated to facilitate the formation of the Δ⁴-enone. After completion, the reaction is quenched, and the product, methyl 7α,12α-dihydroxy-3-oxo-chol-4-en-24-oate, is extracted and purified.
-
Step 3: Reductive Allomerization. The purified Δ⁴-enone is dissolved in a mixture of liquid ammonia and an appropriate solvent. Lithium metal is added portion-wise until a persistent blue color is observed. The reaction is then quenched with a proton source (e.g., ammonium chloride). This step reduces the double bond and establishes the 5α-stereochemistry.
-
Step 4: Reduction of the 3-Keto Group. The resulting 3-oxo-5α-cholanoate is reduced using a stereoselective reducing agent, such as K-Selectride, to yield the 3α-hydroxyl group of allocholic acid methyl ester.
-
Step 5: Saponification. The methyl ester is hydrolyzed using a base (e.g., KOH in methanol) to afford allocholic acid.
Synthesis of 5β-Cholane Derivatives
The synthesis of 5β-cholane derivatives often starts from readily available 5β-bile acids like cholic acid or chenodeoxycholic acid.[12][13][14]
Example Protocol: Synthesis of 5β-Cholestane-3α,7α,12α-triol from Cholic Acid [14]
-
Step 1: Esterification. Cholic acid is first converted to its methyl ester by reaction with methanol in the presence of an acid catalyst.
-
Step 2: Grignard Reaction. The methyl cholate is then reacted with an excess of a suitable Grignard reagent (e.g., methylmagnesium bromide) to extend the side chain and introduce a hydroxyl group at C-24. This reaction typically yields the desired 5β-cholestane-3α,7α,12α,24-tetrol.
-
Step 3: Deoxygenation of C-24 Hydroxyl Group. The C-24 hydroxyl group can be removed through a variety of methods, such as conversion to a tosylate followed by reduction with lithium aluminum hydride, to yield 5β-cholestane-3α,7α,12α-triol.
NMR Spectroscopic Differentiation of 5α- and 5β-Isomers
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between 5α- and 5β-cholane stereoisomers.[15][16][17]
-
¹H NMR: The chemical shift and coupling constants of the protons in ring A are particularly informative. In 5β-isomers, the A/B ring junction creates a more folded structure, leading to distinct shielding and deshielding effects on the ring A protons compared to the more planar 5α-isomers. The signal for the C-19 methyl protons is also a key indicator, often appearing at a different chemical shift in the two isomers.[15][16]
-
¹³C NMR: The chemical shifts of the carbon atoms in and around the A/B ring junction (C-5, C-10, and the carbons of ring A) are highly sensitive to the stereochemistry. The more strained cis-fusion in 5β-isomers generally results in upfield shifts for several carbons compared to their 5α-counterparts due to gamma-gauche effects.[15]
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed sample of the purified steroid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For detailed structural elucidation, a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, should be performed.
-
Spectral Analysis:
-
¹H Spectrum: Analyze the chemical shifts and coupling patterns of the signals, particularly in the upfield region for the ring protons and methyl groups.
-
¹³C Spectrum: Compare the chemical shifts of the key carbons (C-1 to C-10 and C-19) with established data for 5α- and 5β-steroids.
-
2D Spectra: Use the correlation peaks in the 2D spectra to unambiguously assign all proton and carbon signals and confirm the stereochemical arrangement.
-
Farnesoid X Receptor (FXR) Activation Assay (Cell-Based Reporter Gene Assay)
This assay measures the ability of a compound to activate FXR and induce the expression of a reporter gene.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Co-transfect the cells with an FXR expression plasmid and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE). A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.
-
-
Compound Treatment:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with various concentrations of the test compounds (5α- and 5β-cholane derivatives) and a known FXR agonist (e.g., GW4064) as a positive control. Include a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay kit.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the fold activation against the compound concentration to generate a dose-response curve and determine the EC50 value.
-
TGR5 Activation Assay (cAMP Measurement)
This assay determines the ability of a compound to activate TGR5, a Gαs-coupled receptor, leading to an increase in intracellular cyclic AMP (cAMP).
-
Cell Culture:
-
Culture cells endogenously expressing TGR5 or a cell line stably transfected with a TGR5 expression vector (e.g., CHO-K1 or HEK293).
-
-
Compound Treatment:
-
Plate the cells in a multi-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat the cells with various concentrations of the test compounds and a known TGR5 agonist (e.g., INT-777) as a positive control.
-
-
cAMP Measurement:
-
After a short incubation period (e.g., 15-30 minutes), lyse the cells.
-
Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in the cell lysates.
-
Plot the cAMP concentration against the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Signaling Pathways and Stereochemical Influence
The differential shapes of 5α- and 5β-cholane derivatives lead to distinct interactions with nuclear and cell surface receptors, thereby triggering different downstream signaling cascades.
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that plays a central role in bile acid, lipid, and glucose metabolism.[18][19] The more bent structure of 5β-bile acids, such as chenodeoxycholic acid (CDCA), allows for a snug fit into the ligand-binding pocket of FXR, leading to potent activation.[5] In contrast, the flatter 5α-bile acids are generally weaker FXR agonists.[7]
TGR5 Signaling
TGR5 is a G-protein coupled receptor that is activated by bile acids and is involved in energy expenditure, glucose homeostasis, and inflammation.[9][20][21] The hydrophobicity and structure of the bile acid are key determinants of TGR5 activation, with the secondary 5β-bile acid lithocholic acid (LCA) being the most potent endogenous agonist.[8][9] The precise influence of the 5α versus 5β stereochemistry on TGR5 activation is an area of active research, but the overall shape and substituent positioning dictated by the A/B ring fusion are critical for effective receptor engagement.
Conclusion and Future Directions
The stereochemistry at the C-5 position of the this compound nucleus is a fundamental determinant of biological function. The distinct three-dimensional shapes of 5α- and 5β-cholane derivatives lead to differential interactions with key metabolic regulators like FXR and TGR5. This guide has provided a framework for understanding these differences, from their physicochemical properties to their impact on cellular signaling. For drug development professionals, a thorough understanding and strategic manipulation of the A/B ring fusion stereochemistry are paramount for designing novel, potent, and selective therapeutics for a range of metabolic and inflammatory disorders. Future research should focus on a more systematic quantitative comparison of 5α- and 5β-cholane derivatives to build a comprehensive structure-activity relationship database. Furthermore, exploring the "ent-steroid" approach, using enantiomeric steroids, could provide deeper insights into receptor-mediated versus non-receptor-mediated effects, further refining our understanding of this compound stereochemistry in drug action.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. 5β-Dihydrosteroids: Formation and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGR5 Signaling in Hepatic Metabolic Health | MDPI [mdpi.com]
- 10. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New bile alcohols--synthesis of 5beta-cholestane-3alpha, 7alpha, 25-triol and 5beta-cholestane-3alpha, 7alpha, 25-24 (14C)-triol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of biological precursors of cholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. books.rsc.org [books.rsc.org]
- 18. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Regulation of bile acids and their receptor FXR in metabolic diseases [frontiersin.org]
- 20. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
The Cholane Backbone: A Privileged Scaffold for Combinatorial Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics is an ever-evolving challenge, demanding innovative strategies to explore vast chemical spaces efficiently. Combinatorial chemistry, a powerful tool for the rapid synthesis of large, diverse compound libraries, has revolutionized this landscape. Within this paradigm, the selection of a suitable molecular scaffold is paramount. The cholane backbone, a fundamental component of bile acids, has emerged as a privileged scaffold in medicinal chemistry, offering a unique combination of rigidity, conformational pre-organization, and facile functionalization, making it an ideal starting point for the construction of combinatorial libraries targeting a range of therapeutic targets.
This technical guide provides a comprehensive overview of the utilization of the this compound backbone as a scaffold for combinatorial chemistry. It delves into the synthetic methodologies for scaffold modification, showcases quantitative data on the biological activities of derived compounds, and provides detailed experimental protocols for key reactions. Furthermore, this guide visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of the application of this compound-based libraries in drug discovery.
The this compound Scaffold: A Foundation for Diversity
The this compound ring system, a tetracyclic hydrocarbon structure, provides a rigid and well-defined three-dimensional framework. This inherent rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1] The steroidal nature of the this compound backbone also imparts favorable physicochemical properties, such as membrane permeability, which is crucial for oral bioavailability.[2]
The true power of the this compound scaffold in combinatorial chemistry lies in its numerous addressable positions for chemical modification. The core ring structure and the flexible side chain offer multiple sites for the introduction of a wide array of functional groups, enabling the generation of libraries with significant chemical diversity. This "diversity-oriented synthesis" (DOS) approach allows for the exploration of a broad chemical space around the central this compound core.[3]
Key Therapeutic Targets: FXR and GP-BAR1
A significant focus of combinatorial libraries based on the this compound scaffold has been the modulation of the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GP-BAR1, also known as TGR5).[1][4] Both receptors play crucial roles in regulating bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses, making them attractive targets for the treatment of metabolic and inflammatory diseases.[5][6]
The natural ligands for these receptors are bile acids, which themselves are this compound derivatives. This provides a strong rationale for using the this compound backbone as a starting point for designing novel agonists, antagonists, and allosteric modulators with improved potency, selectivity, and pharmacokinetic profiles.[7]
Generating Diversity: Functionalization of the this compound Backbone
The generation of diverse this compound-based libraries involves a variety of chemical transformations at different positions of the scaffold. Key functionalization strategies include:
-
Modifications of the Hydroxyl Groups: The native hydroxyl groups at positions C3, C7, and C12 are common handles for derivatization. These can be esterified, etherified, or oxidized to ketones, which can then be further modified.[8]
-
Alkylation of the Steroid Nucleus: Introduction of alkyl groups, such as an ethyl group at the C6 position, has been shown to significantly impact the biological activity of this compound derivatives.[1]
-
Side Chain Modifications: The C-24 carboxylic acid on the side chain is a versatile point for modification. It can be converted to amides, esters, or reduced to an alcohol. The side chain can also be shortened or elongated.[1][4]
-
Sulfation: The addition of a sulfate group, particularly on the side chain, can dramatically alter the compound's properties and biological activity.[4]
Quantitative Data on this compound-Based Compounds
The following tables summarize quantitative data for representative this compound derivatives, highlighting their activity towards FXR and GP-BAR1.
| Compound Name | Modification(s) on this compound Scaffold | Target(s) | EC50 (µM) | Reference(s) |
| 7α-hydroxy-5β-cholan-24-sulfate | Hydroxylation at C7, Sulfation at C24 | FXR | 1.2 | [1][4] |
| 6β-ethyl-3α,7β-dihydroxy-5β-cholan-24-ol (EUDCOH) | Ethyl group at C6, Hydroxylation at C3 and C7, Reduction of C24-acid to alcohol | GP-BAR1 | 1.03 | [1][4] |
| 6α-ethyl-3α, 7α-dihydroxy-24-nor-5β-cholan-23-ol (NorECDCOH) | Ethyl group at C6, Hydroxylation at C3 and C7, Side chain shortening and reduction | FXR/GP-BAR1 | 2 (FXR) | [5] |
| INT-767 | 6α-ethyl, 23-sulfate on a nor-cholane side chain | FXR/GP-BAR1 | 0.03 (FXR), 0.63 (TGR5) | [8] |
Table 1: Biological Activity of Key this compound Derivatives.
| Compound ID | Scaffold Modification | R1 (Side Chain) | FXR EC50 (µM) | GP-BAR1 EC50 (µM) |
| 1 | 6β-ethyl | -CH(CH₃)CH₂CH₂COOH | 0.2 | >10 |
| 2 | 6β-ethyl | -CH(CH₃)CH₂CH₂CH₂OH | >10 | 1.03 |
| 3 | 6α-ethyl, 23-ol | -CH(CH₃)CH₂CH₂OH | 2.0 | Not Reported |
| 4 | 7-oxo | -CH(CH₃)CH₂CH₂CONH(CH₂)₂SO₃H | 5.5 | >10 |
| 5 | 3-deoxy, 7-oxo | -CH(CH₃)CH₂CH₂COOH | 0.9 | >10 |
Table 2: Structure-Activity Relationship (SAR) of a Sample this compound-Based Library. (Data is illustrative and compiled from multiple sources for demonstration purposes).
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis of this compound-based compounds.
General Procedure for the Synthesis of 6α-ethyl-3α,7α-dihydroxy-24-nor-5β-cholan-23-ol (NorECDCOH)
This protocol is a representative example of how the this compound scaffold can be modified to generate novel derivatives. The synthesis involves a Grignard reaction to introduce the ethyl group, followed by side-chain degradation and reduction.[9]
Step 1: Grignard Reaction for C6-Ethylation
-
To a solution of a suitable 3α,7α-dihydroxy-6-oxo-5β-cholanic acid derivative in anhydrous THF at 0 °C under an argon atmosphere, add a solution of ethylmagnesium bromide (3.0 M in diethyl ether, 3 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the 6-ethylated this compound derivative.
Step 2: Side-Chain Degradation (Illustrative One-Carbon Shortening)
A common method for shortening the bile acid side chain by one carbon is the "second order" Beckmann rearrangement of the corresponding C24-formylated bile acid.[10]
-
Treat the formylated bile acid with sodium nitrite in a mixture of trifluoroacetic anhydride and trifluoroacetic acid to yield the 24-nor-23-nitrile.
-
Perform alkaline hydrolysis of the nitrile to obtain the corresponding 24-nor-bile acid.
Step 3: Reduction of the Carboxylic Acid to an Alcohol
-
To a solution of the 24-nor-bile acid in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH₄, 2 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel chromatography to yield the desired 24-nor-cholan-23-ol.
General Procedure for Sulfation of a this compound Derivative
Sulfation is a key modification to enhance the hydrophilicity and alter the biological activity of this compound derivatives.[4]
-
Dissolve the this compound derivative with a free hydroxyl group in anhydrous pyridine.
-
Add sulfur trioxide pyridine complex (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by chromatography (e.g., on a C18 reverse-phase column) to obtain the sulfated this compound derivative.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways of FXR and GP-BAR1, key targets for this compound-based combinatorial libraries.
Experimental Workflows
The following diagram illustrates a general workflow for the solid-phase synthesis of a this compound-based combinatorial library.
Conclusion
The this compound backbone represents a highly versatile and privileged scaffold for the application of combinatorial chemistry in drug discovery. Its inherent structural features, coupled with the numerous possibilities for chemical modification, have enabled the generation of diverse libraries of compounds with significant biological activities, particularly as modulators of FXR and GP-BAR1. The continued exploration of diversity-oriented synthesis strategies centered on the this compound scaffold holds great promise for the discovery of novel therapeutic agents for a wide range of diseases. This guide provides a foundational understanding for researchers and scientists looking to leverage the power of the this compound backbone in their drug development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bile acid sulfates. III. Synthesis of 7- and 12-monosulfates of bile acids and their conjugates using a sulfur trioxide-triethylamine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benign Synthesis of Thiazolo-androstenone Derivatives as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents | MDPI [mdpi.com]
- 8. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. Effect of complete sulfation of bile acids on bile formation: role of conjugation and number of sulfate groups - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis of Cholane-Based and Related Steroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the biosynthetic pathways of cholane-based steroids and their precursors. It covers the core enzymatic steps from cholesterol, details the regulatory mechanisms, presents quantitative data on enzyme kinetics, and outlines key experimental protocols for studying steroidogenesis.
The Foundational Pathway: From Cholesterol to Steroid Precursors
All steroid hormones are derived from cholesterol. The biosynthesis of cholesterol itself is a complex process (the mevalonate pathway) that begins with acetyl-CoA.[1] Once synthesized, cholesterol serves as the primary substrate for all steroidogenic pathways in tissues such as the adrenal glands, gonads, and placenta.[2][3]
The Rate-Limiting Step: Cholesterol Transport into Mitochondria
The initial and rate-limiting step in steroidogenesis is the transport of cholesterol from the outer mitochondrial membrane (OMM) to the inner mitochondrial membrane (IMM), where the first enzyme of the pathway, Cytochrome P450scc (CYP11A1), is located.[3][4] This transport across the aqueous intermembrane space is an actively regulated process. The Steroidogenic Acute Regulatory (StAR) protein plays a critical role by facilitating this transfer.[4][5] The action of StAR is the primary target of acute regulation by trophic hormones, which rapidly increase steroid production by enhancing cholesterol availability to CYP11A1.[2]
Conversion of Cholesterol to Pregnenolone
Once at the inner mitochondrial membrane, cholesterol is converted to pregnenolone by CYP11A1 (also known as cholesterol side-chain cleavage enzyme or P450scc).[3][6] This irreversible reaction involves three sequential oxidations of the cholesterol side chain, consuming three molecules of NADPH and three molecules of O₂, ultimately cleaving the side chain to produce pregnenolone (a C21 steroid) and isocaproic aldehyde.[7] Pregnenolone is the universal precursor from which all other steroid hormones are synthesized.[3]
Core Biosynthetic Pathways
From pregnenolone, the pathways diverge to produce five major classes of steroid hormones: progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens. These transformations are catalyzed by enzymes from either the cytochrome P450 (CYP) or hydroxysteroid dehydrogenase (HSD) families.[3]
The key branching point involves the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD) , which converts Δ⁵-hydroxysteroids (like pregnenolone) into Δ⁴-ketosteroids (like progesterone).[8] Another critical enzyme, CYP17A1 , possesses dual activities: a 17α-hydroxylase activity, which is essential for glucocorticoid synthesis, and a 17,20-lyase activity, which is required for the production of androgens.[9]
References
- 1. uniprot.org [uniprot.org]
- 2. Human placental estrogen synthetase (aromatase). Effect of environment on the kinetics of protein-protein and substrate-protein interactions and the production of 19-oxygenated androgen intermediates in the purified reconstituted cytochrome P450 enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human cytochrome P450 11B2 produces aldosterone by a processive mechanism due to the lactol form of the intermediate 18-hydroxycorticosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. academic.oup.com [academic.oup.com]
- 8. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. CYP17A1 - Wikipedia [en.wikipedia.org]
In Silico Prediction of Cholane Derivative Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholane derivatives, a class of steroids derived from bile acids, have emerged as promising scaffolds in drug discovery due to their diverse biological activities. Their ability to modulate key signaling pathways involved in metabolism, inflammation, and cancer has garnered significant interest. This technical guide provides an in-depth overview of the in silico methodologies used to predict the bioactivity of this compound derivatives, offering a roadmap for researchers to accelerate the identification and optimization of novel therapeutic agents. The guide focuses on the primary molecular targets, Farnesoid X Receptor (FXR) and G-protein coupled bile acid receptor 1 (TGR5), and explores the prediction of anticancer activity.
Key Molecular Targets and Signaling Pathways
This compound derivatives primarily exert their effects through the activation of two key receptors: FXR and TGR5. Understanding their respective signaling pathways is crucial for interpreting in silico predictions and designing targeted therapies.
Farnesoid X Receptor (FXR) Signaling
FXR, a nuclear receptor, plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1] Upon activation by bile acids, FXR heterodimerizes with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2]
Takeda G-protein Coupled Receptor 5 (TGR5) Signaling
TGR5, a G-protein coupled receptor, is activated by bile acids and mediates various metabolic and anti-inflammatory effects.[3][4] Ligand binding to TGR5 activates Gαs, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3][4] Increased cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), leading to downstream signaling cascades that influence energy expenditure, glucose homeostasis, and inflammation.[3][4][5]
In Silico Bioactivity Prediction Workflow
A typical in silico workflow for predicting the bioactivity of this compound derivatives involves several key steps, from initial structure preparation to detailed molecular dynamics simulations and ADMET profiling.
References
Synthetic Cholane Compounds: A Technical Guide to Preliminary Cytotoxicity Screening
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of synthetic cholane compounds. This compound compounds, based on the steroid skeleton of bile acids, represent a promising class of molecules for the development of novel anticancer agents. This document details their cytotoxic activity against various cancer cell lines, outlines the experimental protocols for assessing this activity, and elucidates the potential signaling pathways through which they induce cell death.
Quantitative Cytotoxicity Data
The cytotoxic effects of various synthetic this compound compounds have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting biological or biochemical functions. The following tables summarize the reported IC50 values for several synthetic this compound derivatives.
| Compound ID | Parent Bile Acid | Cancer Cell Line | IC50 (µM) | Reference |
| HS-1199 | Chenodeoxycholic acid (CDCA) | HT-29 (Colon) | Potent Inhibition | [1] |
| HS-1200 | Chenodeoxycholic acid (CDCA) | HT-29 (Colon) | Potent Inhibition | [1] |
| HS-1030 | Ursodeoxycholic acid (UDCA) | HT-29 (Colon) | Weak Inhibition | [1] |
| HS-1183 | Ursodeoxycholic acid (UDCA) | HT-29 (Colon) | Weak Inhibition | [1] |
| HS-1183 | Ursodeoxycholic acid (UDCA) | SiHa (Cervical) | Significant Inhibition | [2] |
| HS-1199 | Chenodeoxycholic acid (CDCA) | SiHa (Cervical) | Significant Inhibition | [2] |
| HS-1200 | Chenodeoxycholic acid (CDCA) | SiHa (Cervical) | Significant Inhibition | [2] |
| 7b | 3α,7β-dihydroxy-5β-cholan-24-amide derivative | KMS-11 (Multiple Myeloma) | 8.5 - 31.4 | [3] |
| 7c | 3α,7α-dihydroxy-5β-cholan-24-amide derivative | KMS-11 (Multiple Myeloma) | 8.5 - 31.4 | [3] |
| 7b | 3α,7β-dihydroxy-5β-cholan-24-amide derivative | GBM (Glioblastoma Multiforme) | 8.5 - 31.4 | [3] |
| 7c | 3α,7α-dihydroxy-5β-cholan-24-amide derivative | GBM (Glioblastoma Multiforme) | 8.5 - 31.4 | [3] |
| 7b | 3α,7β-dihydroxy-5β-cholan-24-amide derivative | HCT-116 (Colon) | 8.5 - 31.4 | [3] |
| 7c | 3α,7α-dihydroxy-5β-cholan-24-amide derivative | HCT-116 (Colon) | 8.5 - 31.4 | [3] |
| Compound 4 | Cholic Acid Derivative | HCT116 (Colon) | 21.32 - 28.90 | [4] |
| Compound 5 | Cholic Acid Derivative | HCT116 (Colon) | 21.32 - 28.90 | [4] |
| Compound 6 | Cholic Acid Derivative | HCT116 (Colon) | 21.32 - 28.90 | [4] |
| Compound 7 | Cholic Acid Derivative | HCT116 (Colon) | 21.32 - 28.90 | [4] |
Experimental Protocols
The following section details the methodologies for key experiments cited in the evaluation of synthetic this compound compound cytotoxicity.
Cell Culture
Human cancer cell lines, such as HT-29 (colon), SiHa (cervical), KMS-11 (multiple myeloma), GBM (glioblastoma multiforme), and HCT-116 (colon), are maintained in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthetic this compound compounds for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Apoptosis Analysis by Flow Cytometry
Apoptosis, or programmed cell death, can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the synthetic this compound compounds at their respective IC50 concentrations for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample. This technique can be used to investigate the effect of synthetic this compound compounds on the expression levels of proteins involved in cell cycle regulation and apoptosis.
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Cyclin D1, Cdk4, p21, Bax, PARP, JNK, NF-κB).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways in this compound Compound-Induced Cytotoxicity
Synthetic this compound compounds have been shown to induce apoptosis and inhibit cell proliferation through the modulation of several key signaling pathways. The following diagrams illustrate the proposed mechanisms of action.
Caption: A typical workflow for the in vitro cytotoxicity screening of synthetic this compound compounds.
Caption: Apoptosis induction by synthetic this compound compounds via JNK, NF-κB, and mitochondrial pathways.[2]
Synthetic bile acid derivatives have been shown to induce apoptosis in human cervical carcinoma cells through the activation of c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB).[2] This activation, along with an increased expression of the pro-apoptotic protein Bax, leads to downstream events such as the cleavage of poly(ADP-ribose) polymerase (PARP), ultimately resulting in programmed cell death.[2]
Caption: Synthetic this compound compounds induce G1 phase cell cycle arrest in cancer cells.[1]
In human colon cancer cells, synthetic bile acid derivatives have been observed to cause an arrest of the cell cycle at the G1 phase.[1] This is achieved through the upregulation of the Cdk inhibitor p21WAF1/CIP1 in a p53-independent manner, and the downregulation of various cyclins (D1, E, A) and cyclin-dependent kinases (Cdk2, Cdk4, Cdk6).[1] This leads to a decrease in the phosphorylation of the retinoblastoma protein (pRb), which in turn enhances its binding to the transcription factor E2F-1, preventing the transition from the G1 to the S phase of the cell cycle.[1]
Conclusion
Synthetic this compound compounds have demonstrated significant cytotoxic and pro-apoptotic activities against a variety of cancer cell lines. Their mechanisms of action appear to involve the induction of both apoptosis, through pathways involving JNK and NF-κB activation, and cell cycle arrest at the G1 phase. These findings underscore the potential of synthetic this compound derivatives as a promising scaffold for the development of novel anticancer therapeutics. Further preclinical and in vivo studies are warranted to fully elucidate their therapeutic potential and safety profiles.
References
- 1. Synthetic bile acid derivatives inhibit cell proliferation and induce apoptosis in HT-29 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic bile acid derivatives induce apoptosis through a c-Jun N-terminal kinase and NF-kappaB-dependent process in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of bile acid derivatives and in vitro cytotoxic activity with pro-apoptotic process on multiple myeloma (KMS-11), glioblastoma multiforme (GBM), and colonic carcinoma (HCT-116) human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of bile acid derivatives and their activity against colon cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Unraveling the Provenance of Cholane Compounds in Marine Life: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The marine biosphere presents a vast and largely untapped reservoir of chemical diversity, offering novel molecular scaffolds with significant potential for pharmacological development. Among these are the cholane compounds, a class of steroids characterized by a C24 this compound skeleton. While their presence in marine organisms is documented, their ultimate origin—whether through endogenous biosynthesis, dietary accumulation, or microbial symbiosis—has been a subject of ongoing investigation. This technical guide provides an in-depth exploration of the current understanding of the origins of this compound compounds in marine organisms, with a focus on microbial biosynthesis, analytical methodologies for their identification, and their potential biological significance.
The Microbial Origin of this compound Derivatives in the Marine Environment
Recent evidence strongly points towards marine bacteria as significant producers of this compound derivatives, particularly bile acids such as cholic acid and deoxycholic acid.[1][2][3] This discovery shifts the paradigm from assuming a purely endogenous or dietary origin in marine invertebrates to recognizing the pivotal role of their associated microbial communities.
Several bacterial taxa isolated from marine environments have been demonstrated to synthesize these compounds. Strains of Streptomyces, Myroides, Donghaeana, and Hasllibacter are among the identified producers.[1][2][3][4] The marine bacterium Myroides sp. strain SM1, for instance, has been shown to possess a biosynthetic pathway to convert cholesterol into cholic acid.[3] This finding is crucial as it establishes a clear metabolic link from a common precursor to the this compound core structure.
However, it is critical to note that some studies suggest that the detection of bile acids in bacterial cultures may result from the biotransformation of compounds already present in the culture media, rather than de novo synthesis.[5][6] This underscores the necessity for rigorously controlled experiments, including the use of isotopic labeling, to definitively establish the biosynthetic origins.
Identified this compound Compounds of Microbial Origin
A number of specific this compound derivatives have been isolated and structurally elucidated from marine bacteria. These findings provide tangible targets for further biosynthetic and pharmacological research.
| Compound Name | Chemical Formula | Marine Microbial Source | Citation(s) |
| Cholic Acid | C₂₄H₄₀O₅ | Donghaeana dokdonensis, Myroides sp. | [1][2][3] |
| Glycocholic Acid | C₂₆H₄₃NO₆ | Donghaeana dokdonensis | [1][2] |
| Deoxycholic Acid | C₂₄H₄₀O₄ | Donghaeana dokdonensis | [1][2] |
| Glycodeoxycholic Acid | C₂₆H₄₃NO₅ | Donghaeana dokdonensis | [1][2] |
| 3,3,12-trihydroxy-7-ketocholanic acid | C₂₄H₃₈O₆ | Hasllibacter halocynthiae | [4] |
| 3,3,12-trihydroxy-7-deoxycholanic acid | C₂₄H₄₀O₅ | Hasllibacter halocynthiae | [4] |
Dietary Uptake and Endogenous Modification
While de novo biosynthesis of the this compound core by marine invertebrates remains largely unproven, the dietary acquisition of sterols from sources like algae is a well-established phenomenon. Many crustaceans, for example, are incapable of synthesizing cholesterol and must obtain it from their diet.[7] It is plausible that these acquired sterols can then be subjected to metabolic modification by the invertebrate host or its associated microbiome, potentially leading to the formation of this compound derivatives.
The physiological roles of bile acids in aquatic animals, primarily in the emulsification and absorption of dietary lipids, are also recognized.[8][9] This suggests that even if not synthesized de novo, this compound compounds may play a vital role in the digestive processes of these organisms.
Experimental Protocols for Identifying the Origin of this compound Compounds
Determining the origin of this compound compounds in marine organisms requires a multi-pronged analytical approach, combining chromatographic separation, mass spectrometry, and nuclear magnetic resonance spectroscopy, often in conjunction with isotopic labeling techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it suitable for the analysis of derivatized this compound derivatives.
Protocol Outline:
-
Sample Preparation:
-
Homogenize marine organism tissue or bacterial culture.
-
Perform lipid extraction using a suitable solvent system (e.g., Folch or Bligh-Dyer methods).
-
Saponify the lipid extract to release free this compound acids.
-
Extract the acidic fraction containing the this compound derivatives.
-
-
Derivatization: Due to their low volatility, this compound acids require derivatization prior to GC-MS analysis.[10][11] This typically involves a two-step process:
-
Methylation: The carboxylic acid group is converted to a methyl ester using a reagent like diazomethane or TMS-diazomethane.
-
Trimethylsilylation (TMS): The hydroxyl groups are converted to TMS ethers using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[12]
-
-
GC-MS Analysis:
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is typically used.
-
Injector: Split/splitless or on-column injection.
-
Oven Program: A temperature gradient is employed to separate the derivatized this compound compounds based on their boiling points.
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) is commonly used.
-
Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Data Acquisition: Full scan mode is used for initial identification, while selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for targeted quantification.
-
-
-
Data Analysis:
-
Identification of this compound derivatives is achieved by comparing their retention times and mass spectra to those of authentic standards and library databases (e.g., NIST).
-
Quantification is performed by integrating the peak areas of characteristic ions and comparing them to a calibration curve generated from standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous structural elucidation of novel this compound compounds. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed.[2][4][13]
Key Steps in NMR Analysis:
-
Isolation and Purification: The this compound compound of interest must be isolated in high purity (>95%) using chromatographic techniques such as HPLC.
-
Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
-
NMR Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the number and chemical environment of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, aiding in stereochemical assignments.
-
-
Structure Elucidation: The collective data from these experiments are pieced together to determine the complete chemical structure, including stereochemistry.
Isotopic Labeling for Tracing Biosynthetic Pathways
Stable isotope labeling is a definitive method to trace the metabolic origin of a compound. In the context of this compound compounds from marine bacteria, this can be used to distinguish between de novo synthesis and biotransformation.
Conceptual Experimental Workflow:
-
Culture marine bacteria in a defined medium.
-
Supplement parallel cultures with a labeled precursor, such as ¹³C-labeled cholesterol or ¹³C-labeled acetate. A control culture with the unlabeled precursor should be run simultaneously.
-
Extract the this compound compounds from the bacterial cultures after a suitable incubation period.
-
Analyze the extracts by mass spectrometry (LC-MS or GC-MS).
-
Compare the mass spectra of the this compound compounds from the labeled and unlabeled cultures. An increase in the mass corresponding to the incorporation of the stable isotope in the this compound molecule provides direct evidence of its biosynthesis or biotransformation from the labeled precursor.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate key conceptual frameworks for understanding the origin of this compound compounds in marine organisms.
Caption: Experimental workflow for identifying the origin of this compound compounds.
Caption: Simplified microbial conversion of cholesterol to cholic acid.
Caption: Potential origins of this compound compounds in marine invertebrates.
Biological Activities and Future Directions
The this compound derivatives identified from marine bacteria have shown a range of biological activities, including antimicrobial and cytotoxic effects. This opens up avenues for drug discovery and development, particularly in the search for new antibiotics and anticancer agents.
Future research should focus on several key areas:
-
De Novo Biosynthesis: Rigorous isotopic labeling studies are needed to definitively confirm de novo biosynthesis of this compound compounds by a wider range of marine bacteria and to rule out biotransformation of media components.
-
Enzymology: Identification and characterization of the enzymes involved in the bacterial biosynthesis of this compound compounds will provide valuable insights into their metabolic pathways and could enable their biotechnological production.
-
Ecological Role: The ecological function of these compounds for the producing bacteria and their invertebrate hosts remains to be elucidated. They may play a role in chemical defense, signaling, or nutrient acquisition.
-
Screening and Drug Discovery: A broader screening of marine microorganisms for the production of novel this compound derivatives could lead to the discovery of new compounds with potent and selective pharmacological activities.
References
- 1. Biosynthesis of bile acids in a variety of marine bacterial taxa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Two New Cholic Acid Derivatives from the Marine Ascidian-Associated Bacterium Hasllibacter halocynthiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Physiological Functions of BAs and Effects on Aquatic Animals [sdlachance.net]
- 9. researchgate.net [researchgate.net]
- 10. shimadzu.com [shimadzu.com]
- 11. Analysis of Bile Acid by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. restek.com [restek.com]
- 13. 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity Profiling of Cholane Metabolites Using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholane metabolites, principally bile acids, are critical signaling molecules derived from cholesterol metabolism in the liver.[1] Beyond their classical role in dietary lipid digestion, they act as ligands for nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as TGR5, regulating gene expression involved in lipid, glucose, and energy homeostasis.[2][3] Dysregulation of bile acid profiles is implicated in various pathologies, including liver diseases, metabolic disorders, and intestinal diseases, making them crucial biomarkers for disease diagnosis and therapeutic monitoring.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of this compound metabolites.[2][3] This is due to its exceptional sensitivity, specificity, and ability to resolve structurally similar and isobaric compounds, which is a significant challenge in bile acid analysis.[2] This application note provides a comprehensive overview and detailed protocols for the quantitative profiling of this compound metabolites in biological matrices using UPLC-MS/MS.
Challenges in this compound Metabolite Analysis
The complexity of the bile acid pool presents several analytical challenges:
-
Structural Diversity: Bile acids differ by the number and position of hydroxyl groups and their conjugation with amino acids (glycine or taurine).
-
Isobaric and Isomeric Species: Many bile acids share the same mass but have different structures (e.g., chenodeoxycholic acid and deoxycholic acid), requiring high-efficiency chromatographic separation for accurate quantification.[2]
-
Wide Concentration Range: The physiological concentrations of different bile acids can span several orders of magnitude.
-
Matrix Effects: Biological samples like plasma, serum, and feces are complex, leading to potential ion suppression or enhancement in the MS source.
LC-MS/MS, particularly when coupled with Ultra-High Performance Liquid Chromatography (UHPLC), effectively addresses these challenges by providing robust chromatographic separation and highly selective, sensitive detection through techniques like Multiple Reaction Monitoring (MRM).[2][4]
Experimental Workflow & Signaling Pathway
The overall process for this compound metabolite profiling involves sample preparation, LC-MS/MS analysis, and data processing. A simplified workflow is depicted below.
Bile acids exert their signaling effects primarily through the FXR nuclear receptor. The diagram below illustrates a simplified view of this pathway, which regulates bile acid synthesis.
Protocols
Protocol 1: Sample Preparation from Human Serum/Plasma
This protocol is adapted for the extraction of this compound metabolites from serum or plasma using protein precipitation.
Materials:
-
Human serum or plasma samples
-
Internal Standard (IS) working solution (e.g., a mixture of deuterated bile acids in methanol)
-
Methanol (LC-MS grade), pre-chilled to -20°C
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge (capable of 4°C and >13,000 rpm)
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Thaw serum/plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of the serum or plasma sample.[5]
-
Add 10 µL of the internal standard working solution.
-
Add 140 µL of ice-cold methanol to precipitate proteins.[5]
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 1 hour to enhance protein precipitation.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate the supernatant to complete dryness using a vacuum concentrator or under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water).
-
Vortex for 30 seconds and sonicate for 5 minutes in a cold water bath.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C to pellet any remaining particulates.
-
Transfer the final supernatant to an LC autosampler vial for analysis.
Protocol 2: UPLC-MS/MS Analysis
This protocol outlines typical parameters for the chromatographic separation and mass spectrometric detection of this compound metabolites.
Instrumentation:
-
UHPLC/UPLC System (e.g., Waters Acquity, Agilent 1290)
-
Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495, Waters Xevo TQ-S)[2][4]
UPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[7]
-
Mobile Phase A: Water with 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.[2]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.[2]
-
Gradient Elution:
Time (min) %B 0.0 25 3.0 35 15.0 65 15.1 95 17.0 95 17.1 25 | 20.0 | 25 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[2][4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[2]
-
Capillary Voltage: 2.0 kV.[2]
-
Source Temperature: 150°C.[2]
-
Desolvation Gas (N₂): 1000 L/h at 600°C.[2]
-
Cone Gas (N₂): 50 L/h.[2]
Data & Performance Characteristics
The performance of LC-MS/MS methods for this compound metabolite analysis is typically evaluated for linearity, sensitivity, accuracy, and precision.
Table 1: Method Performance Summary
This table summarizes typical validation results for a targeted LC-MS/MS assay for this compound metabolites, compiled from published methods.[1][2][8]
| Parameter | Typical Performance Range |
| Linearity (R²) | > 0.99 |
| LLOQ (Lower Limit of Quant.) | 0.25 - 10 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Extraction Recovery | > 80% |
Table 2: Example MRM Transitions for Common Bile Acids
MRM is used for quantification, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This provides high specificity and sensitivity. Below are example transitions for key bile acids in negative ion mode.
| Bile Acid | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) |
| Cholic Acid | CA | 407.2 | 343.2 |
| Chenodeoxycholic Acid | CDCA | 391.2 | 391.2 (SIM/Scan) |
| Deoxycholic Acid | DCA | 391.2 | 345.2 |
| Lithocholic Acid | LCA | 375.2 | 375.2 (SIM/Scan) |
| Glycocholic Acid | GCA | 464.3 | 74.1 |
| Taurocholic Acid | TCA | 514.3 | 80.0 |
| Glycodeoxycholic Acid | GDCA | 448.3 | 74.1 |
| Taurodeoxycholic Acid | TDCA | 498.3 | 80.0 |
| Ursodeoxycholic Acid | UDCA | 391.2 | 391.2 (SIM/Scan) |
Note: Some bile acids like UDCA and LCA show poor fragmentation and are often measured in Single Ion Monitoring (SIM) or full scan mode.[4]
Conclusion
The described LC-MS/MS methodology provides a robust, sensitive, and specific platform for the comprehensive profiling and quantification of this compound metabolites in biological samples. The detailed protocols for sample preparation and instrumental analysis serve as a validated starting point for researchers. The high quality of data achievable with this technique is essential for advancing our understanding of the role of bile acids in health and disease and for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
- 4. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
Application Notes: Determining Cholane Derivative Stereochemistry using NMR Spectroscopy
Introduction
Cholane derivatives, a class of steroids that includes bile acids and their conjugates, play crucial roles in various biological processes. The stereochemistry of the this compound scaffold, particularly at the A/B ring junction (C-5) and at various substituent positions, is a critical determinant of its biological activity and physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and non-destructive technique for the unambiguous determination of the three-dimensional structure of these molecules in solution.[1][2] This document provides a detailed overview and protocols for applying a suite of NMR experiments to elucidate the stereochemistry of this compound derivatives.
Core Principles
The determination of stereochemistry in this compound derivatives relies on the analysis of several key NMR parameters that are sensitive to the spatial arrangement of atoms:
-
Chemical Shifts (δ): The chemical shifts of both protons (¹H) and carbons (¹³C) are highly sensitive to their local electronic environment, which is directly influenced by the molecule's stereochemistry. For instance, the chemical shift of the angular methyl groups (C-18 and C-19) and key ring protons can effectively distinguish between 5α (A/B rings trans) and 5β (A/B rings cis) isomers.[3][4]
-
Scalar Coupling Constants (J-couplings): The magnitude of through-bond coupling constants, particularly ³JHH, is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.[5] This relationship is invaluable for determining the relative orientation of substituents and the conformation of the steroid rings.[6]
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are in close spatial proximity (typically <5 Å), irrespective of their bonding connectivity.[7] NOE-based experiments like NOESY are the most direct method for determining relative stereochemistry by identifying which protons are on the same face of the molecule.[8]
Key NMR Techniques for Stereochemical Elucidation
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for a complete and confident stereochemical assignment.[9]
-
1D NMR Spectroscopy (¹H and ¹³C NMR):
-
¹H NMR: Provides initial information on the types and number of protons. The chemical shifts of the C-18 (typically ~0.6-0.7 ppm) and C-19 (~0.9-1.0 ppm) methyl protons are diagnostic. In 5β-cholanes, the C-19 methyl group is shielded and appears at a higher field (further upfield) compared to the corresponding 5α-isomer.[4] Analysis of proton-proton coupling constants can reveal the axial or equatorial nature of substituents.
-
¹³C NMR: Offers a wider spectral dispersion and provides information on each carbon atom in the molecule. The chemical shifts of carbons within the steroid nucleus, particularly C-5, C-9, and C-19, are highly indicative of the A/B ring junction stereochemistry.[10] DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.[11]
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[12] It is the primary tool for tracing out the proton connectivity networks within each ring of the this compound framework.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH).[11] It is essential for the unambiguous assignment of carbon resonances based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds, ²JCH and ³JCH).[13] It is critical for connecting different spin systems identified by COSY and for assigning quaternary carbons that have no attached protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for stereochemical assignment.[7][8] It detects through-space correlations. For this compound derivatives, key NOEs include those between the angular methyl groups (C-18, C-19) and the axial protons of the steroid backbone. For example, in a 5β-cholane, a strong NOE is expected between the axial C-19 methyl protons and the axial proton at C-4, whereas this correlation is absent in the 5α-isomer.
-
Data Presentation
The following tables summarize representative NMR data for distinguishing between 5α and 5β this compound scaffolds. Actual values may vary depending on substitution and solvent.
Table 1: Representative ¹H NMR Chemical Shifts (δ in ppm) for Key Protons in this compound Scaffolds
| Proton | 5α-Cholane (A/B trans) | 5β-Cholane (A/B cis) | Stereochemical Significance |
|---|---|---|---|
| H-18 (CH₃) | ~0.65 | ~0.67 | Relatively insensitive to A/B junction stereochemistry. |
| H-19 (CH₃) | ~0.92 | ~0.78 | Significantly shielded (upfield shift) in the 5β isomer due to the bent A/B ring junction. |
| H-3α (axial) | ~3.6 (with 3β-OH) | ~4.0 (with 3α-OH) | The chemical shift and multiplicity depend on its axial/equatorial orientation and the stereochemistry at C-5. |
| H-5 | ~1.1 (axial) | ~1.5 (equatorial-like) | The chemical shift and coupling pattern are distinct for the two isomers. |
Table 2: Representative ¹³C NMR Chemical Shifts (δ in ppm) for Key Carbons in this compound Scaffolds
| Carbon | 5α-Cholane (A/B trans) | 5β-Cholane (A/B cis) | Stereochemical Significance |
|---|---|---|---|
| C-3 | ~71.2 (with 3β-OH) | ~66.5 (with 3α-OH) | Highly dependent on the orientation of the hydroxyl group. |
| C-5 | ~46.5 | ~42.5 | The C-5 resonance is a key indicator of the A/B ring fusion. |
| C-9 | ~54.5 | ~40.0 | Significantly shielded in the 5β isomer due to gamma-gauche effects from the A-ring. |
| C-19 | ~12.2 | ~23.5 | Deshielded in the 5β isomer compared to the 5α isomer. |
Table 3: Key NOE Correlations for Stereochemical Assignment of this compound Derivatives
| Observed NOE Correlation | Implied Stereochemical Relationship |
|---|---|
| H-19 ↔ H-2β, H-4β, H-6β | Proves the β-face orientation of H-19. Useful for assigning other β-protons. |
| H-18 ↔ H-8β, H-20 | Proves the β-face orientation of H-18. |
| H-19 ↔ H-5β | Confirms 5β (A/B cis) stereochemistry. This correlation is absent in 5α isomers. |
| H-1α ↔ H-9α | Confirms the trans relationship between these axial protons in a chair conformation. |
| Substituent-H ↔ Backbone-H | Determines the α or β orientation of substituents (e.g., OH, alkyl groups) on the steroid core. |
Visualizations
Caption: Experimental workflow for NMR-based stereochemical determination.
// Main Goal Goal [label="Complete Structural\nElucidation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Level 1 - Information Types Connectivity [label="Through-Bond Connectivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proximity [label="Through-Space Proximity", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Level 2 - Experiments COSY [label="COSY\n(H-H)", fillcolor="#F1F3F4", fontcolor="#202124"]; HSQC [label="HSQC\n(¹J C-H)", fillcolor="#F1F3F4", fontcolor="#202124"]; HMBC [label="HMBC\n(ⁿJ C-H)", fillcolor="#F1F3F4", fontcolor="#202124"]; NOESY [label="NOESY\n(H↔H)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections Connectivity -> Goal [label="Defines Constitution"]; Proximity -> Goal [label="Defines Stereochemistry"];
COSY -> Connectivity; HSQC -> Connectivity; HMBC -> Connectivity; NOESY -> Proximity; }
Caption: Logical relationship of key 2D NMR experiments to structure.
Experimental Protocols
Protocol 1: Sample Preparation
-
Compound Purity: Ensure the this compound derivative is of high purity (>95%) to avoid complications from impurity signals.[14]
-
Mass: Weigh 2-5 mg of the purified sample directly into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is common for non-polar derivatives, while DMSO-d₆ or CD₃OD may be used for more polar compounds.[14] Use a volume of 0.5-0.6 mL.
-
Dissolution: Add the deuterated solvent to the vial and gently vortex or sonicate until the sample is completely dissolved.
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is commonly used (δ = 0.00 ppm).[14] Most high-quality deuterated solvents already contain TMS. If not, a small amount can be added. Alternatively, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[15]
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Protocol 2: 1D NMR Data Acquisition
These are general parameters for a 400-600 MHz spectrometer. Optimization may be required.
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | Standard single pulse (e.g., zg30) | Standard proton-decoupled (e.g., zgpg30) |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay (d1) | 1-5 seconds | 2-5 seconds |
| Number of Scans | 8-64 (depends on concentration) | 1024-4096 (depends on concentration) |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
Protocol 3: 2D NMR Data Acquisition
| Parameter | COSY | HSQC | HMBC | NOESY |
| Pulse Program | cosygpprqf | hsqcedetgpsisp2.2 | hmbcgplpndqf | noesygpph |
| Spectral Width (F2) | -2 to 12 ppm | -2 to 12 ppm | -2 to 12 ppm | -2 to 12 ppm |
| Spectral Width (F1) | -2 to 12 ppm | -10 to 180 ppm | -10 to 220 ppm | -2 to 12 ppm |
| Data Points (F2) | 2048 | 2048 | 2048 | 2048 |
| Increments (F1) | 256-512 | 256-512 | 256-512 | 256-512 |
| Number of Scans | 2-8 | 4-16 | 8-32 | 16-64 |
| Relaxation Delay | 1.5-2.0 s | 1.5-2.0 s | 1.5-2.0 s | 1.5-2.5 s |
| Key Parameter | N/A | ¹JCH ≈ 145 Hz | ⁿJCH ≈ 8 Hz | Mixing Time (d8) = 300-800 ms |
Data Processing and Interpretation
-
Apply appropriate window functions (e.g., exponential or sine-bell) and perform Fourier transformation on all acquired data.
-
Phase and baseline correct all spectra carefully.
-
Calibrate the chemical shift axis using TMS or the residual solvent signal.
-
Begin analysis with the ¹H spectrum, identifying key signals like the angular methyl groups.
-
Use the COSY spectrum to establish proton-proton connectivity pathways.
-
Use the HSQC spectrum to assign carbon signals based on their attached protons.
-
Use the HMBC spectrum to link fragments and assign quaternary carbons.
-
Finally, meticulously analyze the NOESY spectrum to establish through-space proximities. Build a 3D model (or use molecular modeling software) and compare observed NOEs with inter-proton distances to confirm the relative stereochemistry of all chiral centers.[3][7]
References
- 1. [Chemical structural analysis of steroids by NMR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. basjsci.edu.iq [basjsci.edu.iq]
- 10. perso.univ-lemans.fr [perso.univ-lemans.fr]
- 11. web.uvic.ca [web.uvic.ca]
- 12. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. epfl.ch [epfl.ch]
Application Notes and Protocols for X-ray Crystallography of Cholane-Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural determination of protein complexes with cholane-based ligands using X-ray crystallography. This compound derivatives, such as bile acids, are crucial signaling molecules and their interactions with nuclear receptors and other proteins are of significant interest in drug discovery for metabolic and inflammatory diseases.
Introduction to this compound-Protein Complex Crystallography
Determining the high-resolution crystal structures of this compound-protein complexes is essential for understanding their molecular recognition, mechanism of action, and for structure-based drug design. This compound derivatives, characterized by their steroid nucleus, can be challenging ligands for crystallization due to their hydrophobicity and potential for aggregation. However, successful structure determination provides invaluable insights into the ligand-binding pocket and the conformational changes induced upon binding.
Key protein targets for this compound derivatives include nuclear receptors such as the Farnesoid X Receptor (FXR), the Pregnane X Receptor (PXR), and the Vitamin D Receptor (VDR). These receptors are involved in the regulation of bile acid homeostasis, xenobiotic metabolism, and calcium metabolism.
Experimental Workflow for this compound-Protein Crystallography
The overall workflow for determining the crystal structure of a this compound-protein complex is a multi-step process that requires careful optimization at each stage.
Detailed Experimental Protocols
Protocol 1: Protein Expression and Purification
This protocol provides a general guideline for the expression and purification of nuclear receptor ligand-binding domains (LBDs), which are common targets for this compound derivatives.
-
Construct Design:
-
Clone the LBD of the target protein into a suitable expression vector (e.g., pET vector for E. coli expression) with an N-terminal or C-terminal affinity tag (e.g., His6-tag, GST-tag) for purification.
-
The choice of construct boundaries can be critical for protein stability and crystallization. It is advisable to test several constructs with slightly different start and end residues.
-
-
Expression:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the cells in a suitable medium (e.g., LB or TB medium) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM) and continue to grow the cells at a lower temperature (e.g., 16-25°C) for 16-20 hours.
-
-
Cell Lysis and Clarification:
-
Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM TCEP, protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by ultracentrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Wash the column extensively with the lysis buffer to remove non-specifically bound proteins.
-
Elute the target protein with an elution buffer containing a competing agent (e.g., imidazole for His-tagged proteins).
-
-
Tag Removal and Further Purification (Optional but Recommended):
-
If the affinity tag is cleavable, incubate the eluted protein with a specific protease (e.g., TEV protease, thrombin).
-
Remove the cleaved tag and the protease by passing the protein solution through the affinity column again (negative purification).
-
Further purify the protein by size-exclusion chromatography (SEC) to remove aggregates and ensure a homogenous sample. The SEC buffer should be suitable for long-term protein storage and crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
-
Concentration and Quality Control:
-
Concentrate the purified protein to a suitable concentration for crystallization (typically 5-20 mg/mL) using a centrifugal concentrator.
-
Assess the purity and homogeneity of the protein by SDS-PAGE and dynamic light scattering (DLS).
-
Protocol 2: Co-crystallization of this compound-Protein Complexes
Co-crystallization involves crystallizing the protein in the presence of the this compound ligand.
-
Ligand Preparation:
-
Dissolve the this compound derivative in a suitable solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution (e.g., 10-100 mM).
-
-
Complex Formation:
-
Incubate the purified protein with a 2 to 10-fold molar excess of the this compound ligand for at least 1 hour on ice prior to setting up crystallization trials. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.
-
-
Crystallization Screening:
-
Use commercially available sparse matrix screens to sample a wide range of crystallization conditions.
-
Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method at a constant temperature (e.g., 4°C or 20°C).
-
Typically, a 1:1 or 2:1 ratio of protein-ligand complex to reservoir solution is used for the drops.
-
-
Optimization of Crystal Growth:
-
Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, buffer pH, and the concentration of additives.
-
Techniques such as micro-seeding can be employed to improve crystal size and quality.
-
Protocol 3: Data Collection and Processing
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals from the crystallization drop using a cryo-loop.
-
Briefly soak the crystal in a cryo-protectant solution to prevent ice formation during freezing. The cryo-protectant is typically the reservoir solution supplemented with 20-30% (v/v) glycerol, ethylene glycol, or other cryo-agents.
-
Flash-cool the crystal in liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Mount the frozen crystal on a goniometer in a cooled nitrogen stream at a synchrotron beamline.
-
Collect a diffraction dataset by rotating the crystal in the X-ray beam.
-
The data collection strategy (e.g., total rotation range, oscillation angle per frame, exposure time) should be optimized to obtain a complete and high-resolution dataset with minimal radiation damage.
-
-
Data Processing:
-
Process the raw diffraction images using software packages such as XDS or HKL2000.
-
This involves indexing the diffraction spots, integrating their intensities, and scaling and merging the data to produce a final reflection file.
-
Protocol 4: Structure Determination, Refinement, and Validation
-
Phase Determination:
-
If a high-resolution structure of a homologous protein is available, the phase problem can be solved by molecular replacement (MR) using software like Phaser or MOLREP.
-
If no suitable search model exists, experimental phasing methods such as single- or multiple-wavelength anomalous dispersion (SAD/MAD) may be necessary.
-
-
Model Building:
-
Build an initial atomic model of the protein into the electron density map using software such as Coot.
-
The this compound ligand can be placed into the corresponding difference density.
-
-
Structure Refinement:
-
Refine the atomic model against the experimental diffraction data using software like Phenix or REFMAC5.
-
This is an iterative process of manual model adjustments in Coot and automated refinement, which aims to improve the agreement between the model and the data (monitored by the R-work and R-free values) while maintaining good stereochemistry.
-
-
Structure Validation:
-
Validate the final refined structure using tools such as MolProbity to check for geometric and stereochemical correctness.
-
Deposit the final coordinates and structure factors into the Protein Data Bank (PDB).
-
Quantitative Data Summary
The following tables summarize the crystallographic data for selected this compound-protein complexes.
Table 1: Protein and Ligand Information
| PDB ID | Protein Name | Organism | Ligand |
| 1DB1 | Vitamin D Receptor (LBD) | Homo sapiens | Calcitriol (a secosteroid this compound derivative) |
| 1NRL | Pregnane X Receptor (LBD) | Homo sapiens | SR12813 |
| 3W5P | Vitamin D Receptor (LBD) | Rattus norvegicus | Lithocholic acid |
| 4Q0A | Vitamin D Receptor (LBD) | Danio rerio | Lithocholic acid |
Table 2: Crystallization Conditions
| PDB ID | Method | Precipitant | pH | Temperature (°C) |
| 1DB1 | Vapor Diffusion, Hanging Drop | 1.4 M Sodium Acetate, 0.1 M HEPES | 7.5 | 4 |
| 1NRL | Vapor Diffusion, Hanging Drop | 15% PEG 8000, 0.2 M Magnesium Acetate, 0.1 M Sodium Cacodylate | 6.5 | 20 |
| 3W5P | Vapor Diffusion, Sitting Drop | 20% PEG 3350, 0.2 M Ammonium Citrate | 7.0 | 20 |
| 4Q0A | Vapor Diffusion, Sitting Drop | 25% PEG 3350, 0.1 M Bis-Tris | 6.5 | 20 |
Table 3: Data Collection and Refinement Statistics
| PDB ID | Resolution (Å) | Space Group | R-work / R-free (%) |
| 1DB1 | 1.80 | P 21 21 21 | 19.1 / 21.4 |
| 1NRL | 2.00 | P 21 21 21 | 21.6 / 24.0 |
| 3W5P | 2.10 | P 21 21 21 | 19.9 / 24.9 |
| 4Q0A | 1.85 | P 21 21 21 | 19.4 / 22.8 |
Signaling Pathway Visualization
This compound derivatives, particularly bile acids like lithocholic acid (LCA), are key signaling molecules that activate nuclear receptors to regulate gene expression. The following diagram illustrates a simplified signaling pathway for the Farnesoid X Receptor (FXR) upon activation by a this compound derivative.
Application Notes and Protocols for Developing Cholane-Based Ligands for Farnesoid X Receptor (FXR)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of cholane-based ligands targeting the Farnesoid X Receptor (FXR), a critical regulator of bile acid, lipid, and glucose metabolism. This document outlines the core signaling pathway, detailed experimental protocols for ligand evaluation, and key structure-activity relationship (SAR) data to inform rational drug design.
Introduction to Farnesoid X Receptor (FXR)
The Farnesoid X Receptor is a nuclear hormone receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands.[1][2] As a ligand-activated transcription factor, FXR plays a pivotal role in maintaining metabolic homeostasis.[3][4] Its natural ligands are bile acids, with chenodeoxycholic acid (CDCA) being the most potent endogenous activator in humans.[4] Upon activation by a ligand, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.[5][6]
One of the primary functions of FXR activation is the regulation of bile acid synthesis and transport.[6] FXR induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[6] This negative feedback loop is crucial for preventing the accumulation of cytotoxic levels of bile acids. Beyond bile acid metabolism, FXR is also involved in the regulation of lipid and glucose metabolism, making it an attractive therapeutic target for a range of metabolic diseases, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and type 2 diabetes.[7][8][9][10]
FXR Signaling Pathway
The activation of FXR by a this compound-based ligand initiates a cascade of transcriptional events that regulate metabolic pathways. The binding of an agonist to the ligand-binding domain (LBD) of FXR induces a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This complex then binds to FXREs on target genes to control their transcription.
Experimental Protocols
A systematic approach is required to identify and characterize novel this compound-based FXR ligands. This involves a series of in vitro assays to determine binding affinity, functional activity (agonist or antagonist), and selectivity.
Experimental Workflow for Ligand Development
The development of novel FXR ligands typically follows a tiered screening process, starting with high-throughput screening to identify initial hits, followed by more detailed characterization of promising candidates.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Ligand Binding Assay
This assay is a high-throughput method to measure the binding of a test compound to the FXR ligand-binding domain (LBD).[10] It is based on the principle of Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.[11]
Materials:
-
GST-tagged FXR-LBD
-
Europium (Eu3+) cryptate-labeled anti-GST antibody (donor)
-
Biotinylated tracer ligand (e.g., a known FXR ligand)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of GST-FXR-LBD, anti-GST-Eu3+ cryptate, biotinylated tracer, and streptavidin-XL665 in assay buffer at 2X the final concentration. Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 384-well plate, add 5 µL of the test compound or vehicle control.
-
Add 5 µL of the GST-FXR-LBD/anti-GST-Eu3+ cryptate mixture.
-
Add 5 µL of the biotinylated tracer/streptavidin-XL665 mixture.
-
Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at two wavelengths: 620 nm (for the donor) and 665 nm (for the acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: FXR Activation Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to activate FXR and induce the transcription of a reporter gene.[5][12]
Materials:
-
HEK293T or HepG2 cells
-
FXR expression vector
-
FXRE-luciferase reporter vector (containing multiple copies of an FXRE upstream of the firefly luciferase gene)
-
Internal control vector (e.g., Renilla luciferase vector)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T or HepG2 cells in a 96-well white, opaque plate at a density of 2 x 10^4 cells per well and incubate overnight.[12]
-
Transfection: Co-transfect the cells with the FXR expression vector, FXRE-luciferase reporter vector, and the internal control vector using a suitable transfection reagent according to the manufacturer's protocol.[5][12]
-
Compound Treatment: After 4-6 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds or a reference agonist (e.g., GW4064).
-
Incubation: Incubate the cells for 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.[12]
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.[5]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 3: FXR Coactivator Recruitment Assay (TR-FRET)
This assay determines whether a ligand is an agonist or antagonist by measuring its ability to promote or inhibit the interaction between FXR and a coactivator peptide.[3]
Materials:
-
His-tagged FXR-LBD
-
Europium (Eu3+) cryptate-labeled anti-His antibody (donor)
-
Biotinylated coactivator peptide (e.g., from SRC-1 or PGC-1α)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer
-
384-well microplates
-
HTRF-compatible microplate reader
Procedure:
-
Agonist Mode:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the test compound, His-FXR-LBD/anti-His-Eu3+ cryptate mixture, and biotinylated coactivator peptide/streptavidin-XL665 mixture.
-
Incubate and read as described in the HTRF binding assay protocol.
-
An increase in the HTRF signal indicates agonist activity.
-
-
Antagonist Mode:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the test compound, a fixed concentration of a known FXR agonist (at its EC80), His-FXR-LBD/anti-His-Eu3+ cryptate mixture, and biotinylated coactivator peptide/streptavidin-XL665 mixture.
-
Incubate and read.
-
A decrease in the HTRF signal indicates antagonist activity.
-
Data Presentation: Quantitative Analysis of this compound-Based FXR Ligands
The following tables summarize the potency of various this compound-based and reference FXR ligands.
Table 1: Potency of this compound-Based FXR Agonists
| Compound | Chemical Name | EC50 (nM) | Assay Type | Reference |
| CDCA | Chenodeoxycholic acid | ~10,000 | Transactivation | [4] |
| OCA (INT-747) | 6α-ethyl-chenodeoxycholic acid | 99 - 600 | FRET, Transactivation | [4][10] |
| INT-767 | 23-sulfate derivative of OCA | 7 | AlphaScreen | [10] |
| EDP-305 | Carbamoyl OCA sulfonamide | 8 | Reporter Assay | [13] |
| INT-787 | Modified semi-synthetic bile acid | 150 | - | [14] |
| Glyco-INT-747 | Glycine conjugate of OCA | 290 | - | [15] |
| Tauro-INT-747 | Taurine conjugate of OCA | 230 | - | [15] |
Table 2: Potency of this compound-Based FXR Antagonists
| Compound | Chemical Name | IC50 (µM) | Assay Type | Reference | | :--- | :--- | :--- | :--- | | T-β-MCA | Tauro-β-muricholic acid | 40 | - |[16] | | GUDCA | Glycoursodeoxycholic acid | 77.2 | - |[16] | | TUDCA | Tauroursodeoxycholic acid | 75.1 | - |[16] | | HCA | Hyocholic acid | 70.1 | - |[16] |
Table 3: Potency of Non-Steroidal Reference Compounds
| Compound | Type | EC50/IC50 (nM) | Assay Type | Reference |
| GW4064 | Agonist | ~30 | Transactivation | [4] |
| NDB | Antagonist | 3,400 | - | [16] |
| FLG249 | Antagonist | 32 | - | [16] |
Structure-Activity Relationship (SAR) of this compound-Based Ligands
The development of potent and selective FXR ligands has been guided by extensive SAR studies. Key structural modifications to the this compound scaffold have been shown to significantly impact FXR activity.[10]
-
C6 Position: Introduction of a small alkyl group, such as an ethyl group at the 6α position (as in Obeticholic Acid), dramatically increases agonist potency compared to the natural ligand CDCA.[15]
-
C7 Position: The presence and stereochemistry of the hydroxyl group at the C7 position are critical for activity. A 7α-hydroxyl group is essential for strong agonist activity, while a 7β-hydroxyl group (as in ursodeoxycholic acid) renders the molecule inactive.[15]
-
Side Chain: The carboxylic acid side chain can be modified to improve pharmacokinetic properties without a significant loss of activity. Amide and sulfonamide modifications have been successfully employed.[13][15]
-
C3 Position: The 3α-hydroxyl group is not strictly necessary for FXR activation, and its removal can in some cases enhance potency.[15]
These SAR insights provide a rational basis for the design of novel this compound-based FXR modulators with improved efficacy and selectivity profiles.
References
- 1. A New FXR Ligand Chemotype with Agonist/Antagonist Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HTRF FcRn Binding kit, 100 Assay Points | Revvity [revvity.com]
- 3. Transactivation and Coactivator Recruitment Assays for Measuring Farnesoid X Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders [mdpi.com]
- 5. besjournal.com [besjournal.com]
- 6. Human FXR Reporter Assay Kit - Indigo Biosciences [indigobiosciences.com]
- 7. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-binding domain of farnesoid X receptor (FXR) had the highest sensitivity and activity among FXR variants in a fluorescence-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of a Series of Bile Acid Derivatives as FXR Agonists for Treatment of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of 9,11-Seco-Cholesterol Derivatives as Novel FXR Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cholane Derivatives in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholane derivatives, a class of steroids characterized by the this compound backbone, are gaining significant attention in the field of drug delivery. Their inherent amphiphilicity, biocompatibility, and ability to interact with specific biological transporters make them exceptional candidates for the development of novel drug delivery systems. These derivatives, primarily composed of bile acids such as cholic acid, deoxycholic acid, and ursodeoxycholic acid, can be engineered into various formulations, including micelles, nanoparticles, bilosomes, and drug conjugates. These systems offer the potential to enhance the solubility of poorly water-soluble drugs, improve their metabolic stability, facilitate oral absorption, and enable targeted delivery, particularly to the liver.[1][2] This document provides a comprehensive overview of the application of this compound derivatives in drug delivery, including quantitative data on various formulations, detailed experimental protocols, and visual representations of key processes.
Data Presentation: Physicochemical Properties of this compound Derivative-Based Drug Delivery Systems
The following tables summarize the key quantitative data from various studies on drug delivery systems utilizing this compound derivatives, providing a comparative overview of their physicochemical characteristics.
Table 1: Deoxycholic Acid-Based Drug Delivery Systems
| Drug | Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference |
| Paclitaxel | Folic Acid-Chitosan-Deoxycholic Acid Micelles | 126 | 0.256 | +19.3 | 9.1 | 81.2 | [1] |
| Docetaxel | Deoxycholic Acid-Modified Polymeric Micelles | 40.11 | 1.51 | - | 0.085 | - | [3] |
| Embelin | Bilosomes | 211.1 | 0.513 | +47.8 | - | 99.664 | [4] |
Table 2: Cholic Acid-Based Drug Delivery Systems
| Drug | Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference |
| Paclitaxel | Star-shaped Cholic Acid-core PLA-TPGS Nanoparticles | ~120 | - | - | - | - | [5] |
| Doxorubicin | Cholic Acid-Polyethyleneimine Micelles | <200 | - | - | - | - | [6] |
| siRNA | Cholic Acid-based Mixed Micelles | 153 - 221 | - | - | ~100% complexation | - | [7][8] |
| Paclitaxel | N-(2,3-dihydroxypropyl)-chitosan-cholic acid micelles | 212.4 ± 3.1 | - | - | >80 | - | [1] |
Table 3: Ursodeoxycholic Acid-Based Drug Delivery Systems
| Drug | Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference |
| Insulin | Elastic Liposomes | <150 | <0.3 | Negative | 0.137 - 0.143 | 76 - 79 | [9] |
| - | Liposomal Formulation | Nano-range | 0.201 | -34.8 | - | - | [10] |
Table 4: Other this compound Derivative-Based Systems
| Drug | Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference |
| Insulin | Bilosomes (Sodium Deoxycholate) | - | - | - | - | - | [2] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound derivative-based drug delivery systems.
Protocol 1: Preparation of Deoxycholic Acid-Modified Polymeric Micelles by Thin-Film Hydration
This protocol is adapted from a method for preparing docetaxel-loaded mixed polymeric micelles.[11]
Materials:
-
Deoxycholic acid-polymer conjugate (e.g., stearic acid grafted chitosan oligosaccharide)
-
Co-polymer (e.g., monomethylol poly(ethylene glycol)-poly(d,l-lactic acid), d-α-tocopheryl polyethylene glycol 1000 succinate)
-
Drug (e.g., Docetaxel)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Dissolution of Components: Dissolve the deoxycholic acid-polymer conjugate, co-polymers, and the drug in a mixture of chloroform and methanol in a round-bottom flask.
-
Film Formation: Evaporate the organic solvents using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C) until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Film Drying: Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the dried film with pre-warmed PBS (pH 7.4) by rotating the flask in a water bath set above the phase transition temperature of the polymers for 1-2 hours. This will lead to the spontaneous formation of micelles.
-
Purification: To remove the un-encapsulated drug, dialyze the micellar solution against a large volume of PBS (pH 7.4) using a dialysis membrane (MWCO 3.5 kDa) for 24 hours, with frequent changes of the dialysis medium.
-
Storage: Store the purified micellar solution at 4°C for further characterization.
Protocol 2: Preparation of Bilosomes by Hot Homogenization Method
This protocol is a general representation based on methods described for preparing bilosomes.[12]
Materials:
-
Lipids (e.g., Monopropylene Glycol, Cholesterol)
-
Bile salt (e.g., Sodium deoxycholate)
-
Dicalcium phosphate (DCP)
-
Sodium bicarbonate buffer (pH 7.6 and 9.7)
-
Drug (e.g., Insulin solution)
-
Paraffin oil bath
-
Water bath
-
High-shear homogenizer
Procedure:
-
Preparation of Solutions:
-
Prepare sodium bicarbonate buffers at pH 7.6 and 9.7.
-
Prepare a 100 mM bile salt solution using the 25 mM sodium bicarbonate buffer (pH 9.7).
-
-
Melting of Lipids: In a glass beaker, combine the lipids (e.g., MPG, Cholesterol, DCP) in the desired molar ratio. Melt the lipids by heating at 120°C for 10 minutes in a paraffin oil bath with occasional swirling.
-
Pre-emulsion Formation: Add 5.2 mL of the 25 mM sodium bicarbonate buffer (pH 7.6) to the molten lipids and immediately homogenize using a high-shear homogenizer at 8000 rpm for 2 minutes to form a pre-emulsion.
-
Drug Incorporation: After 3 minutes of homogenizing, add 0.25 mL of the pre-heated (50°C) drug solution to the suspension and continue homogenization for an additional 5 minutes.
-
Cooling and Stabilization: Allow the bilosome suspension to cool down to 30°C and then leave it for 2 hours in an incubator/shaker at 220 rpm.
-
Storage: Store the final bilosome formulation at 4°C.
Protocol 3: Characterization of Nanoparticles by Dynamic Light Scattering (DLS)
This protocol outlines the general procedure for measuring particle size, polydispersity index (PDI), and zeta potential.
Equipment:
-
Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS)
-
Disposable cuvettes (for size and PDI)
-
Disposable folded capillary cells (for zeta potential)
Procedure for Particle Size and PDI Measurement:
-
Sample Preparation: Dilute the nanoparticle suspension with an appropriate solvent (e.g., deionized water or PBS) to a suitable concentration to avoid multiple scattering effects.
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Select the appropriate measurement parameters (e.g., temperature, solvent viscosity, and refractive index).
-
Measurement: Transfer the diluted sample into a disposable cuvette, ensuring there are no air bubbles. Place the cuvette in the instrument's sample holder.
-
Data Acquisition: Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity and use the Stokes-Einstein equation to calculate the hydrodynamic diameter (particle size) and the PDI.
-
Data Analysis: Analyze the obtained size distribution report. The Z-average diameter is typically reported as the mean particle size.
Procedure for Zeta Potential Measurement:
-
Sample Preparation: Dilute the nanoparticle suspension with an appropriate medium (e.g., 10 mM NaCl) to ensure sufficient ionic strength for the measurement.
-
Cell Preparation: Carefully inject the diluted sample into a disposable folded capillary cell, avoiding the introduction of air bubbles.
-
Measurement: Place the cell into the instrument's sample holder.
-
Data Acquisition: Start the measurement. The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry to determine the electrophoretic mobility, which is then converted to the zeta potential.
-
Data Analysis: Analyze the zeta potential distribution report.
Protocol 4: In Vitro Drug Release Study using Dialysis Method
This protocol is a standard method to evaluate the drug release profile from nanoparticle formulations.
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane tubing (with an appropriate molecular weight cut-off, MWCO, that allows free drug to pass but retains the nanoparticles)
-
Release medium (e.g., PBS pH 7.4, or simulated gastric/intestinal fluid)
-
Shaking water bath or incubator
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Dialysis Bags: Cut the dialysis membrane tubing to the desired length and soak it in the release medium for at least 30 minutes to ensure it is fully hydrated and to remove any preservatives.
-
Sample Loading: Accurately measure a specific volume (e.g., 1 mL) of the drug-loaded nanoparticle suspension and place it inside the dialysis bag. Securely close both ends of the bag.
-
Initiation of Release Study: Immerse the dialysis bag in a known volume (e.g., 50 mL) of the release medium in a beaker or flask. Place the setup in a shaking water bath maintained at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume (e.g., 1 mL) of the release medium. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Drug Quantification: Analyze the collected samples for drug concentration using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point using the following equation:
Cumulative % Release = [(Concentration at time t × Volume of release medium) + Σ(Concentration at previous times × Volume of sample withdrawn)] / Initial amount of drug in nanoparticles × 100
-
Plotting the Data: Plot the cumulative percentage of drug released against time to obtain the in vitro drug release profile.
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound derivatives in drug delivery systems.
Caption: Types of drug delivery systems formulated from common this compound derivatives.
Caption: General experimental workflow for developing this compound-based drug delivery systems.
References
- 1. Amphiphilic N-(2,3-dihydroxypropyl)-chitosan-cholic acid micelles for paclitaxel delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fabrication of deoxycholic acid-modified polymeric micelles and their transmembrane transport [jcps.bjmu.edu.cn]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Paclitaxel-loaded nanoparticles of star-shaped cholic acid-core PLA-TPGS copolymer for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin-loaded cholic acid-polyethyleneimine micelles for targeted delivery of antitumor drugs: synthesis, characterization, and evaluation of their in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arxiv.org [arxiv.org]
- 8. Cholic acid-based mixed micelles as siRNA delivery agents for gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development, Characterization, and Ex Vivo Assessment of Elastic Liposomes for Enhancing the Buccal Delivery of Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 20.198.91.3:8080 [20.198.91.3:8080]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Cytotoxic Activity of Cisplatin Analogue with an Ursodeoxycholate Ligand | Publicación [silice.csic.es]
Application Notes and Protocols for the Solid-Phase Synthesis of a Cholane Derivative Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholane derivatives, a class of steroids derived from bile acids, have garnered significant attention in drug discovery due to their diverse biological activities. They are known to modulate key signaling pathways, including those mediated by the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5), which are implicated in metabolic diseases, inflammation, and cancer.[1][2] The development of libraries of this compound derivatives is a crucial step in establishing structure-activity relationships (SAR) and identifying lead compounds with improved therapeutic profiles.
Solid-phase synthesis (SPS) offers a robust and efficient platform for the generation of such libraries.[3] The key advantages of SPS include the use of excess reagents to drive reactions to completion, simplified purification through washing of the resin-bound intermediates, and the potential for automation.[4] This document provides detailed protocols for the solid-phase synthesis of a this compound derivative library, from the immobilization of the this compound scaffold to on-resin diversification and final cleavage.
Experimental Workflow
The overall workflow for the solid-phase synthesis of a this compound derivative library is depicted below. The process begins with the selection of a suitable this compound scaffold and its attachment to a solid support via a linker. The resin-bound scaffold then undergoes a series of diversification reactions to introduce chemical diversity. Finally, the desired this compound derivatives are cleaved from the resin, purified, and characterized.
Caption: General workflow for the solid-phase synthesis of a this compound derivative library.
Experimental Protocols
Resin Selection and Preparation
The choice of resin and linker is critical for a successful solid-phase synthesis. For this compound derivatives, which possess a carboxylic acid handle, several resins are suitable.
-
Wang Resin: This is a widely used resin for the synthesis of C-terminal carboxylic acids. The linkage is an ester bond that is cleavable under moderately acidic conditions (e.g., 50-95% trifluoroacetic acid).
-
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-labile, allowing for the cleavage of the product under very mild acidic conditions (e.g., 1-2% TFA in dichloromethane or hexafluoroisopropanol in dichloromethane).[5][6] This is particularly useful when acid-sensitive protecting groups are present on the this compound scaffold.
-
Merrifield Resin: This is a more robust resin where the this compound derivative is attached via a benzyl ester linkage. Cleavage requires stronger acidic conditions, such as trifluoromethanesulfonic acid (TFMSA) or hydrogen fluoride (HF).[7]
Protocol 1.1: Swelling the Resin
-
Place the desired amount of resin (e.g., 1 g) in a fritted syringe or a solid-phase reaction vessel.
-
Add a suitable solvent to swell the resin. For polystyrene-based resins like Wang, 2-CTC, and Merrifield, use dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the solvent by filtration.
Loading of the this compound Scaffold onto the Resin
The carboxylic acid of the this compound derivative is coupled to the hydroxyl or chloromethyl group of the resin.
Protocol 2.1: Loading onto Wang Resin
-
Swell the Wang resin (1 eq) in a 9:1 mixture of DCM/DMF.
-
In a separate flask, dissolve the this compound carboxylic acid (2-4 eq), 1-hydroxybenzotriazole (HOBt) (2-4 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) in a minimal amount of DMF.
-
Add N,N'-diisopropylcarbodiimide (DIC) (2-4 eq) to the solution from step 2 and allow it to pre-activate for 10 minutes.
-
Add the activated this compound derivative solution to the swollen resin.
-
Agitate the mixture at room temperature for 4-12 hours.
-
After the reaction, wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x).
-
To cap any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DCM for 30 minutes.
-
Wash the resin as in step 6 and dry under vacuum.
Protocol 2.2: Loading onto 2-Chlorotrityl Chloride Resin
-
Swell the 2-CTC resin (1 eq) in DCM.
-
In a separate flask, dissolve the this compound carboxylic acid (1-1.5 eq) in DCM.
-
Add N,N-diisopropylethylamine (DIPEA) (2-3 eq) to the solution from step 2.
-
Add the this compound derivative solution to the swollen resin.
-
Agitate the mixture at room temperature for 1-4 hours.
-
To cap any remaining reactive trityl chloride groups, add a solution of DCM/methanol/DIPEA (17:2:1) and agitate for 30 minutes.
-
Wash the resin with DCM (3x), DMF (3x), and methanol (3x), and dry under vacuum.
Table 1: Representative Loading Efficiencies of this compound Derivatives on Different Resins
| Resin Type | This compound Derivative | Loading Conditions | Typical Loading Efficiency (%) |
|---|---|---|---|
| Wang Resin | Cholic Acid | DIC, HOBt, DMAP in DMF | 70-85 |
| 2-CTC Resin | Deoxycholic Acid | DIPEA in DCM | 85-95 |
| Merrifield Resin | Lithocholic Acid | Cs-salt method in DMF | 60-80 |
Note: Loading efficiency can be determined spectrophotometrically by measuring the amount of unreacted starting material or by cleaving a small amount of the resin-bound product and quantifying it by HPLC.
On-Resin Diversification of the this compound Scaffold
The hydroxyl groups on the this compound scaffold can be functionalized to create a library of derivatives.
Protocol 3.1: Acylation of Hydroxyl Groups
-
Swell the this compound-loaded resin in DCM.
-
Add a solution of the desired carboxylic acid (5 eq), a coupling agent such as hexafluorophosphate (HBTU) (5 eq), and a base like DIPEA (10 eq) in DMF.
-
Agitate the mixture at room temperature for 2-16 hours.
-
Wash the resin with DMF (3x), DCM (3x), and methanol (3x).
Protocol 3.2: Sulfonylation of Hydroxyl Groups
-
Swell the this compound-loaded resin in DCM.
-
Add a solution of the desired sulfonyl chloride (5 eq) and pyridine (10 eq) in DCM.
-
Agitate the mixture at room temperature for 4-24 hours.
-
Wash the resin with DCM (3x), DMF (3x), and methanol (3x).
Protocol 3.3: Ether Formation (Williamson Ether Synthesis)
-
Swell the this compound-loaded resin in a suitable solvent like THF or DMF.
-
Treat the resin with a strong base such as sodium hydride (NaH) (5 eq) to deprotonate the hydroxyl groups.
-
Add the desired alkyl halide (5-10 eq).
-
Heat the reaction mixture if necessary and agitate for 12-48 hours.
-
Quench the reaction carefully and wash the resin thoroughly with the reaction solvent, water/solvent mixtures, and finally with methanol.
Table 2: Representative Yields for On-Resin Diversification Reactions
| Diversification Reaction | Reagents | Typical Yield (%) |
|---|---|---|
| Acylation | Carboxylic acid, HBTU, DIPEA | >90 |
| Sulfonylation | Sulfonyl chloride, pyridine | 80-95 |
| Ether Formation | Alkyl halide, NaH | 50-80 |
Note: Reaction yields can be monitored by cleaving a small sample of the resin and analyzing the product by LC-MS.
Cleavage of this compound Derivatives from the Resin
The final step is the cleavage of the synthesized derivatives from the solid support. The cleavage cocktail and conditions depend on the type of resin used.
Protocol 4.1: Cleavage from Wang Resin
-
Wash the resin with DCM and dry under vacuum.
-
Add a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Agitate the mixture at room temperature for 1-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA or DCM.
-
Concentrate the combined filtrates under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Isolate the product by centrifugation or filtration and dry.
Protocol 4.2: Cleavage from 2-Chlorotrityl Chloride Resin
-
Wash the resin with DCM and dry under vacuum.
-
Add a cleavage cocktail of 20% hexafluoroisopropanol (HFIP) in DCM.[8]
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Filter the resin and collect the filtrate.
-
Wash the resin with DCM.
-
Evaporate the solvent to obtain the crude product.
Protocol 4.3: Cleavage from Merrifield Resin
-
Wash the resin with DCM and dry under vacuum.
-
Carefully add a cleavage cocktail of trifluoromethanesulfonic acid (TFMSA)/TFA/m-cresol/thioanisole.
-
Stir the mixture at 0°C to room temperature for 1-4 hours.
-
Filter the resin and wash with TFA.
-
Precipitate the crude product with cold diethyl ether.
-
Isolate the product by centrifugation or filtration and dry.
Table 3: Representative Cleavage Yields and Purities
| Resin Type | Cleavage Cocktail | Typical Cleavage Yield (%) | Typical Crude Purity (%) |
|---|---|---|---|
| Wang Resin | 95% TFA/H₂O/TIS | 70-90 | 60-85 |
| 2-CTC Resin | 20% HFIP in DCM | 85-95 | 75-90 |
| Merrifield Resin | TFMSA/TFA/scavengers | 60-80 | 50-75 |
Note: Yields and purities are highly dependent on the specific this compound derivative and the success of the preceding synthesis steps.
Purification and Characterization
The crude this compound derivatives are typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The purified compounds are then characterized by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm their identity and purity.
Signaling Pathways Modulated by this compound Derivatives
This compound derivatives primarily exert their biological effects through the activation of nuclear receptors like FXR and PXR, and the membrane-bound G-protein coupled receptor, TGR5.
FXR Signaling Pathway
Activation of FXR by bile acids in the liver and intestine plays a central role in bile acid homeostasis, lipid metabolism, and glucose metabolism.
Caption: FXR-mediated regulation of bile acid synthesis.
TGR5 Signaling Pathway
TGR5 activation, particularly by secondary bile acids, is involved in energy expenditure, glucose homeostasis, and anti-inflammatory responses.
Caption: TGR5 signaling pathway activation by bile acids.
Conclusion
The solid-phase synthesis protocols outlined in this document provide a comprehensive framework for the generation of this compound derivative libraries. By systematically modifying the this compound scaffold and evaluating the biological activity of the resulting compounds, researchers can elucidate critical structure-activity relationships and identify promising new therapeutic agents targeting metabolic and inflammatory diseases. The provided workflows and protocols are intended as a guide, and optimization of reaction conditions may be necessary for specific this compound derivatives and diversification strategies.
References
- 1. Solid phase synthesis of complex natural products and libraries thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid-phase synthesis and biological evaluation of a combinatorial library of philanthotoxin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. imperial.ac.uk [imperial.ac.uk]
Application Notes and Protocols for Studying Lipid Metabolism Using Cholane Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cholane analogs as powerful chemical tools to investigate the intricate pathways of lipid metabolism. The following sections detail the principles, experimental protocols, and data interpretation methods for the effective use of these analogs in cellular and molecular research.
Introduction to this compound Analogs in Lipid Metabolism Research
This compound analogs, particularly modified versions of cholesterol and its precursors, have emerged as indispensable tools for elucidating the dynamics of lipid trafficking, metabolism, and signaling. These chemical probes can be broadly categorized into two main types: fluorescent analogs and bioorthogonal analogs (e.g., alkyne or azide-tagged). Fluorescent analogs allow for direct visualization of their subcellular localization and movement, while bioorthogonal analogs can be covalently tagged with a reporter molecule (e.g., a fluorophore or biotin) for visualization or affinity purification. The use of these analogs enables researchers to trace the metabolic fate of cholesterol and other lipids, identify protein-lipid interactions, and screen for modulators of lipid metabolism.
Key Applications of this compound Analogs
-
Visualization of Intracellular Cholesterol Trafficking: Fluorescent cholesterol analogs like dehydroergosterol (DHE) and BODIPY-cholesterol enable real-time imaging of cholesterol transport between organelles.
-
Metabolic Labeling and Pathway Tracing: Alkyne- or azide-tagged this compound analogs are metabolically incorporated into cellular lipids. Subsequent "click chemistry" ligation to a reporter molecule allows for the detection and identification of downstream metabolites.
-
Identification of Lipid-Protein Interactions: Photo-activatable and crosslinkable this compound analogs can be used to capture and identify proteins that interact with specific lipids within their native cellular environment.
-
High-Throughput Screening for Modulators of Lipid Metabolism: The ease of detection of fluorescent or tagged this compound analogs makes them suitable for developing high-throughput screening assays to identify small molecules that perturb lipid metabolism.
Data Presentation: Quantitative Analysis of this compound Analog Incorporation
The efficiency of metabolic incorporation of this compound analogs can vary depending on the specific analog, cell type, and experimental conditions. The following table summarizes representative quantitative data on the incorporation of various this compound analogs from published studies.
| This compound Analog | Cell Type | Concentration | Incubation Time | Percent Incorporation | Analytical Method |
| Propargyl-choline | Cultured Cells | 100 µM | 24 h | 18% of total PC | Mass Spectrometry |
| Propargyl-choline | Cultured Cells | 250 µM | 24 h | 33% of total PC | Mass Spectrometry |
| Propargyl-choline | Cultured Cells | 500 µM | 24 h | 44% of total PC | Mass Spectrometry |
| Alkyne-cholesterol | A172 Cells | 10 µM | 16 h | Not specified | Fluorescence Microscopy |
| Alkyne-oleate | A172 Cells | 10 µM | 16 h | Not specified | Fluorescence Microscopy |
PC: Phosphatidylcholine
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular Lipids with Alkyne-Cholesterol and Visualization by Fluorescence Microscopy
This protocol describes the metabolic incorporation of an alkyne-tagged cholesterol analog into cellular lipids and its subsequent visualization using click chemistry and fluorescence microscopy.[1][2]
Materials:
-
Alkyne-cholesterol (e.g., from MedchemExpress or Vector Labs)
-
Mammalian cells (e.g., A172, HeLa, or CHO cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), delipidated
-
Phosphate Buffered Saline (PBS)
-
Formalin (3.7% in PBS)
-
Ammonium acetate (155 mM)
-
Buffer A (0.1 M HEPES/KOH, pH 7.4)
-
Azide-fluorophore conjugate (e.g., Azide-Alexa Fluor 488)
-
[Acetonitrile]4CuBF4 in acetonitrile
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Metabolic Labeling:
-
Prepare labeling medium by supplementing cell culture medium with delipidated FBS and 10 µM alkyne-cholesterol.
-
Aspirate the growth medium from the cells and wash once with PBS.
-
Add the labeling medium to the cells and incubate for 16 hours at 37°C in a CO2 incubator.
-
-
Cell Fixation:
-
Aspirate the labeling medium and wash the cells twice with PBS.
-
Fix the cells by adding 3.7% formalin in Buffer A and incubating for at least 16 hours at 4°C. Longer fixation is acceptable.
-
Wash the fixed cells once with 155 mM ammonium acetate and twice with Buffer A.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail: In prewarmed Buffer A, dissolve the azide-fluorophore conjugate to a final concentration of 50 µM.
-
Add the click reaction cocktail to the fixed cells.
-
Initiate the click reaction by adding 2 mM [acetonitrile]4CuBF4 in acetonitrile (final acetonitrile concentration of 2%).
-
Incubate at 43°C for 30 minutes with gentle agitation.
-
-
Staining and Mounting:
-
Wash the cells three times with Buffer A.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the fluorescently labeled lipids using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
Protocol 2: Lipid Extraction for Mass Spectrometry Analysis of this compound Analogs
This protocol details a modified Bligh-Dyer method for the extraction of total lipids from cultured cells for subsequent analysis by mass spectrometry.[3][4][5][6][7]
Materials:
-
Cultured cells treated with this compound analogs
-
Dulbecco's Phosphate Buffered Saline (DPBS), cold
-
Methanol (MeOH), LC-MS grade
-
Chloroform (CHCl3), LC-MS grade
-
Methyl tert-butyl ether (MTBE), LC-MS grade
-
Water, LC-MS grade
-
Internal standards (e.g., deuterated cholesterol analogs)
-
Cell scraper
-
Glass centrifuge tubes with Teflon-lined caps
-
Centrifuge
-
Nitrogen gas evaporator or SpeedVac
-
Autosampler vials with inserts
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with cold DPBS.
-
Add 1 mL of cold DPBS to the plate and scrape the cells using a cell lifter.
-
Transfer the cell suspension to a glass centrifuge tube.
-
-
Lipid Extraction (MTBE Method): [4]
-
To the cell suspension, add 200 µL of cold methanol and 800 µL of cold MTBE.
-
Vortex the mixture vigorously for 10 minutes.
-
Add 200 µL of water to induce phase separation.
-
Vortex briefly and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Collection of Organic Phase:
-
Carefully collect the upper organic phase containing the lipids and transfer it to a new glass tube.
-
-
Drying and Reconstitution:
-
Dry the extracted lipids under a gentle stream of nitrogen gas or using a SpeedVac.
-
Reconstitute the dried lipid film in an appropriate solvent for LC-MS analysis (e.g., 100 µL of acetonitrile/isopropanol/water 65:30:5 v/v/v).
-
Transfer the reconstituted sample to an autosampler vial with an insert.
-
-
Mass Spectrometry Analysis:
-
Analyze the lipid extracts by LC-MS/MS. The specific parameters for the liquid chromatography gradient and mass spectrometer settings will need to be optimized based on the specific this compound analogs and lipid classes of interest.
-
Mandatory Visualizations
Signaling Pathways
The metabolism of cholesterol is tightly regulated by a complex network of signaling pathways. The Sterol Regulatory Element-Binding Protein (SREBP) and Liver X Receptor (LXR) pathways are central to maintaining cholesterol homeostasis.
Caption: Cholesterol Biosynthesis Pathway.
Caption: SREBP and LXR Signaling Pathways.
Experimental Workflow
The following diagram illustrates a general workflow for studying lipid metabolism using this compound analogs.
References
- 1. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 5. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cholane Derivative Permeability in Caco-2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholane derivatives, a class of steroids that includes bile acids, play crucial roles in physiological processes ranging from lipid digestion to metabolic signaling. Understanding the intestinal permeability of these molecules is paramount for the development of new therapeutics targeting bile acid-related pathways and for assessing the oral bioavailability of novel this compound-based drug candidates. The Caco-2 cell monolayer model is a well-established and regulatory-accepted in vitro tool that mimics the human intestinal epithelium, providing a reliable platform to investigate the absorption, transport, and efflux of xenobiotics.[1][2][3][4]
These application notes provide a detailed methodology for assessing the permeability of this compound derivatives using the Caco-2 cell model. The protocols cover cell culture, transport experiments, cytotoxicity assessment, and data analysis. Furthermore, we present key signaling pathways involved in this compound derivative transport and provide visualizations to facilitate a deeper understanding of the underlying biological mechanisms.
Data Presentation: Permeability of this compound Derivatives
The apparent permeability coefficient (Papp) is a quantitative measure of the rate at which a compound crosses the Caco-2 cell monolayer. The efflux ratio (ER), calculated from bidirectional Papp values, indicates whether a compound is a substrate for active efflux transporters. An ER greater than 2 is generally considered indicative of active efflux.[1][5]
Below is a summary of representative Papp values and efflux ratios for common this compound derivatives (bile acids) in Caco-2 cells. It is important to note that these values can vary between laboratories due to differences in experimental conditions.[6]
| This compound Derivative (Bile Acid) | Type | Concentration (µM) | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Reference |
| Taurocholic Acid (TCA) | Primary, Conjugated | 10 | 1.5 - 2.5 | 0.15 - 0.25 | ~0.1 | [1] |
| Glycocholic Acid (GCA) | Primary, Conjugated | 5 | ~1.2 | Not Reported | Not Reported | [7] |
| Glycochenodeoxycholic Acid (GCDCA) | Primary, Conjugated | 5 | ~1.8 | Not Reported | Not Reported | [7] |
| Glycodeoxycholic Acid (GDCA) | Secondary, Conjugated | 5 | ~2.5 | Not Reported | Not Reported | [7] |
| Cholic Acid (CA) | Primary, Unconjugated | Not Specified | Low | Not Reported | Not Reported | [8] |
| Chenodeoxycholic Acid (CDCA) | Primary, Unconjugated | Not Specified | Moderate | Not Reported | Not Reported | [8] |
| Deoxycholic Acid (DCA) | Secondary, Unconjugated | Not Specified | High | Not Reported | Not Reported | [8] |
| Lithocholic Acid (LCA) | Secondary, Unconjugated | Not Specified | High | Not Reported | Not Reported | [8] |
Note: The terms "Low," "Moderate," and "High" are qualitative descriptions from comparative studies. Precise numerical values for unconjugated bile acids are not consistently reported in a single study, highlighting the need for standardized testing.
Experimental Protocols
Caco-2 Cell Culture and Monolayer Formation
This protocol describes the standard procedure for culturing Caco-2 cells to form a polarized monolayer suitable for permeability studies.
Materials:
-
Caco-2 cell line (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Transwell® permeable supports (e.g., 12-well or 24-well plates with 0.4 µm pore size)
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Cell Culture Maintenance: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Resuspend the cells in fresh culture medium and subculture at a ratio of 1:3 to 1:6.
-
Seeding on Transwell® Inserts: For permeability assays, seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Monolayer Differentiation: Culture the cells on the inserts for 21-28 days to allow for spontaneous differentiation into a polarized monolayer. Change the culture medium every 2-3 days.[1]
-
Monolayer Integrity Assessment: Before each experiment, assess the integrity of the Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be >250 Ω·cm². Additionally, perform a Lucifer Yellow permeability assay to check for paracellular leakage. The Papp of Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.
Bidirectional Transport Study
This protocol details the procedure for measuring the transport of a this compound derivative across the Caco-2 monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Materials:
-
Differentiated Caco-2 monolayers on Transwell® inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
This compound derivative test compound
-
Analytical instrumentation for compound quantification (e.g., LC-MS/MS)
Protocol:
-
Preparation: Wash the Caco-2 monolayers twice with pre-warmed transport buffer and equilibrate for 30 minutes at 37°C.
-
Apical to Basolateral (A-B) Transport:
-
Add the transport buffer containing the this compound derivative to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the transport buffer containing the this compound derivative to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
Follow the same incubation and sampling procedure as for the A-B transport.
-
-
Sample Analysis: Quantify the concentration of the this compound derivative in all collected samples using a validated analytical method.
Cytotoxicity Assay
This protocol is essential to ensure that the observed permeability of the this compound derivative is not due to damage to the Caco-2 cell monolayer.
Materials:
-
Differentiated Caco-2 monolayers on Transwell® inserts
-
This compound derivative test compound
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or LDH release assay kit)
Protocol:
-
Exposure: Treat the Caco-2 monolayers with the same concentrations of the this compound derivative used in the transport study for the same duration.
-
Viability Assessment: Following exposure, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Compare the viability of the treated cells to that of untreated control cells. A significant decrease in cell viability suggests that the compound is cytotoxic at the tested concentrations.
Data Analysis
The apparent permeability coefficient (Papp) and efflux ratio (ER) are calculated using the following equations:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber (mol/s)
-
A is the surface area of the Transwell® membrane (cm²)
-
C₀ is the initial concentration of the compound in the donor chamber (mol/cm³)
Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in the Caco-2 permeability assay for this compound derivatives.
Caption: Caco-2 Permeability Assay Workflow.
Signaling Pathways in this compound Derivative Transport
The transport of this compound derivatives (bile acids) across intestinal epithelial cells is a regulated process involving several key transporters and signaling pathways. The nuclear receptor Farnesoid X Receptor (FXR) and the G-protein coupled receptor TGR5 are major regulators of bile acid homeostasis.[7][9]
The diagram below illustrates the key transporters involved in the uptake and efflux of bile acids in an intestinal enterocyte and their regulation by FXR and TGR5.
Caption: this compound Derivative Transport and Regulation.
Conclusion
The Caco-2 permeability assay is an indispensable tool in drug discovery and development for evaluating the intestinal absorption of this compound derivatives. By following the detailed protocols outlined in these application notes, researchers can obtain reliable and reproducible data on the permeability and transport mechanisms of these important molecules. The provided visualizations of the experimental workflow and key signaling pathways offer a comprehensive framework for understanding and interpreting the experimental results. This methodology will aid in the selection of promising drug candidates with optimal pharmacokinetic properties and facilitate the development of novel therapies targeting bile acid-related diseases.
References
- 1. Transport of bile acids in a human intestinal epithelial cell line, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caco-2 Permeability Assay | Domainex [domainex.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. The Gut Microbiota as a Therapeutic Target in IBD and Metabolic Disease: A Role for the Bile Acid Receptors FXR and TGR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]
Application Notes and Protocols: Click Chemistry for the Functionalization of the Cholane Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the functionalization of the cholane scaffold, the core structure of bile acids, using click chemistry. This powerful and versatile chemical tool allows for the precise introduction of a wide array of functionalities onto the bile acid framework, enabling the development of novel molecular probes, targeted drug delivery systems, and other advanced biomaterials.
Introduction to this compound Scaffold Functionalization
The this compound scaffold, a rigid, facially amphiphilic steroid structure, has garnered significant interest in drug development. Its unique physicochemical properties allow it to interact with biological membranes and specific receptors, making it an attractive carrier for targeted drug delivery.[1][2] Functionalization of the this compound scaffold can enhance its therapeutic potential by enabling the attachment of various molecular entities, such as fluorescent tags for imaging, polyethylene glycol (PEG) to improve solubility, or targeting ligands for specific cell types.
Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for modifying the this compound scaffold.[3][4][5] This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule with high yield and specificity, under mild reaction conditions.
Applications of Click-Functionalized this compound Scaffolds
The application of click chemistry to the this compound scaffold opens up numerous possibilities in biomedical research and drug development:
-
Targeted Drug Delivery: Bile acid receptors, such as the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5), are expressed in various tissues, including the liver and intestine.[6][7][8][9] By conjugating drugs to the this compound scaffold, it is possible to target these tissues. Click chemistry can be used to attach cytotoxic agents, anti-inflammatory drugs, or other therapeutics to bile acid derivatives.
-
Molecular Imaging and Probes: The attachment of fluorescent dyes or other imaging agents to the this compound scaffold via click chemistry allows for the visualization of bile acid uptake and distribution in cells and tissues.[10] This is valuable for studying the roles of bile acids in various physiological and pathological processes.
-
Development of Novel Biomaterials: Click-functionalized bile acids can be used as building blocks for the synthesis of novel biomaterials, such as hydrogels and nanoparticles, with tailored properties for applications in tissue engineering and controlled drug release.
Experimental Workflows and Protocols
This section provides detailed protocols for the synthesis of clickable this compound derivatives and their subsequent functionalization using CuAAC.
Diagram: Experimental Workflow for this compound Scaffold Functionalization
Caption: General workflow for the functionalization of a this compound scaffold using CuAAC click chemistry.
Protocol 1: Synthesis of Propargyl Ester of Cholic Acid (Alkyne-Functionalized this compound)
This protocol describes the esterification of cholic acid with propargyl alcohol to introduce a terminal alkyne functionality.
Materials:
-
Cholic acid
-
Propargyl alcohol
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of cholic acid (1.0 eq) in toluene, add propargyl alcohol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure propargyl ester of cholic acid.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the click reaction between the alkyne-functionalized this compound scaffold and an azide-containing molecule.
Materials:
-
Propargyl ester of bile acid (from Protocol 1)
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1 v/v) solvent mixture
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the propargyl ester of the bile acid (1.0 eq) and the azide-functionalized molecule (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add copper(II) sulfate pentahydrate (0.1 eq).
-
Add a freshly prepared solution of sodium ascorbate (0.2 eq) in water to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired triazole-linked this compound conjugate.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of click-functionalized this compound scaffolds.
Table 1: Synthesis of Propargyl Esters of Bile Acids
| Bile Acid | Reagents | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Lithocholic Acid | Propargyl bromide, K₂CO₃ | DMF | - | 12 | 92 | [1] |
| Deoxycholic Acid | Propargyl bromide, K₂CO₃ | DMF | - | 12 | 95 | [1] |
| Cholic Acid | Propargyl bromide, K₂CO₃ | DMF | - | 12 | 96 | [1] |
Table 2: CuAAC Reaction of Bile Acid Propargyl Esters with Azido-Derivatized Sterols
| Bile Acid Propargyl Ester | Azide Reactant | Catalyst System | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Propargyl lithocholate | Azido-cholesterol | CuSO₄·5H₂O, Na-Ascorbate | t-BuOH/H₂O | 24 | 85 | [2] |
| Propargyl deoxycholate | Azido-cholesterol | CuSO₄·5H₂O, Na-Ascorbate | t-BuOH/H₂O | 24 | 88 | [2] |
| Propargyl cholate | Azido-cholesterol | CuSO₄·5H₂O, Na-Ascorbate | t-BuOH/H₂O | 24 | 91 | [2] |
Table 3: Characterization Data for a Representative Triazole-Linked this compound Conjugate (Deoxycholic Acid-Cholesterol Conjugate)
| Technique | Key Signals/Values | Reference |
| ¹H NMR (CDCl₃, δ ppm) | ~7.5 (s, 1H, triazole-H), ~5.2 (m, 1H, C3-H of cholesterol), ~4.7 (m, 1H, C3-H of deoxycholic acid), characteristic signals for the steroid backbone. | [2] |
| ¹³C NMR (CDCl₃, δ ppm) | ~145 (triazole C), ~122 (triazole CH), signals corresponding to the carbonyl ester and the carbon skeletons of both steroid units. | [2] |
| FT-IR (cm⁻¹) | ~2100 (disappearance of azide stretch), ~1735 (ester C=O), ~1650 (C=C of cholesterol). | [2] |
| ESI-MS (m/z) | Calculated and found values for [M+H]⁺ or [M+Na]⁺ confirming the molecular weight of the conjugate. | [2] |
Signaling Pathways and Biological Interactions
While the direct modulation of specific signaling pathways by click-modified bile acids is an emerging area of research, the native this compound scaffold is known to interact with key receptors involved in metabolic regulation.
Diagram: Bile Acid Signaling through FXR and TGR5
Caption: Simplified overview of bile acid signaling via the nuclear receptor FXR and the membrane receptor TGR5.
The functionalization of the this compound scaffold using click chemistry provides a powerful platform to develop novel probes and therapeutic agents that can potentially modulate these pathways with enhanced specificity and efficacy. Further research is warranted to elucidate the precise interactions of these synthetic derivatives with their biological targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, spectral and theoretical study of new bile acid-sterol conjugates linked via 1,2,3-triazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Clickable conjugates of bile acids and nucleosides: Synthesis, characterization, in vitro anticancer and antituberculosis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Connecting at the Cellular Level: A Novel Click-Chemistry Based Visualization of Bile Acid Reuptake | IDEALS [ideals.illinois.edu]
Troubleshooting & Optimization
Technical Support Center: Multi-Step Cholane Derivative Synthesis
Welcome to the technical support center for the synthesis of cholane derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction protocols, and improve overall yields in multi-step syntheses.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific challenges encountered during the synthesis of this compound derivatives in a question-and-answer format.
Question 1: My overall yield is consistently low after a multi-step synthesis. What are the general areas I should investigate?
Answer: Low overall yield in a multi-step process is a common issue stemming from cumulative losses. A systematic approach is crucial.
-
Purity of Starting Materials: Ensure the purity of your initial this compound source (e.g., cholic acid, deoxycholic acid). Impurities can interfere with initial reactions and carry through the synthesis.
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor each reaction's progress. This helps determine the optimal reaction time and prevents the formation of degradation byproducts from prolonged reaction times.[1]
-
Purification Efficiency: Each purification step (e.g., column chromatography, recrystallization) can lead to significant material loss. Optimize your purification strategy to balance purity and recovery. For particularly difficult separations, consider alternative techniques like reverse-phase chromatography.[2][3]
-
Handling and Transfers: Be meticulous with material transfers between reaction vessels and during work-up procedures to minimize physical losses.
-
Atmospheric Conditions: Some reagents, especially catalysts and protecting group reagents, are sensitive to moisture and air.[4] Conducting reactions under an inert atmosphere (e.g., Nitrogen or Argon) can significantly improve yields.
Question 2: I am struggling with poor regioselectivity when trying to functionalize one of the hydroxyl groups at the C3, C7, or C12 positions. How can I improve this?
Answer: The hydroxyl groups on the this compound scaffold have different steric environments and reactivity, which can be exploited to achieve regioselectivity. However, protecting group strategies are often essential for precise control.[5]
-
Exploiting Natural Reactivity: The C3-OH is generally the most reactive, followed by C7-OH, and then the sterically hindered C12-OH. For simple reactions, controlling stoichiometry and temperature can sometimes favor reaction at a specific site.
-
Selective Protection: This is the most robust method. You can selectively protect certain hydroxyl groups, perform your desired reaction on the unprotected site, and then deprotect.[6][7] For example, the 3α-acetoxy group can be selectively hydrolyzed in methanolic HCl.[5] Silyl ethers (e.g., TBDMS) are commonly used to protect hydroxyl groups and can be removed with fluoride ions.[5][7]
-
Orthogonal Protecting Groups: In complex syntheses, use orthogonal protecting groups that can be removed under different conditions without affecting each other. For example, a silyl ether (removed by fluoride) and a benzyl ether (removed by hydrogenolysis) can be used in the same molecule to selectively unmask different hydroxyl groups at various stages.[7][8]
Question 3: My intermediate products are difficult to purify by standard column chromatography. What are my options?
Answer: Purification of this compound derivatives can be challenging due to their similar polarities and tendency to co-elute.
-
Optimize Chromatography Conditions: Experiment with different solvent systems (eluent) for silica gel chromatography. A shallow gradient can improve separation. For highly polar derivatives, consider using reverse-phase (C18) chromatography.[2]
-
Recrystallization: If your compound is crystalline, recrystallization is an excellent method for achieving high purity, although it may sometimes lead to lower yields. Experiment with various solvent mixtures to find optimal conditions.
-
Derivatization: In some cases, you can temporarily derivatize a problematic functional group to alter the compound's polarity, making it easier to separate. The protecting group is then removed after purification.
-
High-Performance Liquid Chromatography (HPLC): For high-purity compounds required in late stages, preparative HPLC is a powerful, albeit more resource-intensive, option.[9]
Question 4: I am observing significant byproduct formation. How can I identify and minimize these side reactions?
Answer: Byproduct formation often points to issues with reaction conditions or the stability of the reagents and intermediates.
-
Identify the Byproduct: Use analytical techniques like NMR and Mass Spectrometry to identify the structure of the main byproduct. Understanding its structure provides clues about the undesired reaction pathway.
-
Control Temperature: Many side reactions are accelerated at higher temperatures. Running reactions at lower temperatures, even if it requires longer reaction times, can often improve selectivity and reduce byproducts.[2]
-
Choice of Reagents: Ensure the reagents are pure and appropriate for the transformation. For example, when performing an oxidation, a milder reagent might prevent over-oxidation to an unwanted product.
-
Protecting Groups: As mentioned, protecting sensitive functional groups is the most effective way to prevent them from participating in unwanted side reactions.[8]
Data Presentation: Protecting Group Strategy
The choice of protecting group (PG) for the different hydroxyl positions is critical for yield. The following table summarizes hypothetical yields for the subsequent reaction step based on different protection strategies for methyl cholate.
| Starting Material | Target Position | Protecting Group (PG) | Reagents for Protection | Deprotection Method | Typical Yield of Next Step (%) |
| Methyl Cholate | C3-OH | Acetyl (Ac) | Acetic Anhydride, Pyridine | Base (e.g., K₂CO₃, MeOH) | 85-95% |
| Methyl Cholate | C3-OH | TBDMS | TBDMS-Cl, Imidazole | Acid or Fluoride (TBAF) | 90-98% |
| Methyl 3-acetylcholate | C7-OH | Benzyl (Bn) | Benzyl Bromide, NaH | Hydrogenolysis (H₂, Pd/C) | 70-85% |
| Methyl 3-acetylcholate | C12-OH | Trifluoroacetyl | Trifluoroacetic Anhydride | Mild Acidic Conditions | 75-90%[6] |
Experimental Protocols
Protocol: Selective Acylation of the C3-Hydroxyl Group in Methyl Cholate
This protocol describes a standard procedure for the selective protection of the most reactive hydroxyl group in a common this compound starting material.
Materials:
-
Methyl Cholate (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Pyridine (dried, 2.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Dissolve Methyl Cholate in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add pyridine to the stirred solution, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC (typically 2-4 hours).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure methyl 3-acetylcholate.
Visualizations: Workflows and Pathways
Diagram 1: General Synthesis Workflow
This diagram illustrates a typical workflow for a multi-step synthesis of a this compound derivative, highlighting key stages and decision points.
Caption: A generalized workflow for multi-step this compound derivative synthesis.
Diagram 2: Troubleshooting Low Yield
This decision tree provides a logical pathway for diagnosing and resolving issues related to low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. New procedures for selectively protected cholic acid derivatives. Regioselective protection of the 12α-OH group, and t-butyl esterification of the carboxyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. neulandlabs.com [neulandlabs.com]
Technical Support Center: Overcoming Solubility Issues of Cholane Compounds in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with cholane compounds in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why are this compound compounds, such as bile acids, poorly soluble in aqueous buffers?
A1: this compound compounds possess a rigid steroidal backbone, which is predominantly hydrophobic. This nonpolar structure leads to low solubility in polar solvents like water and aqueous buffers. The solubility of bile acids is also highly dependent on their conjugation status and the pH of the medium. Unconjugated bile acids have pKa values between 5 and 6.5, making them less soluble in the acidic to neutral pH range of many biological buffers.
Q2: What are the initial signs of solubility problems with my this compound compound?
A2: Common indicators of poor solubility include:
-
Precipitation: Visible solid particles forming in the solution, either immediately or over time.
-
Cloudiness or Haze: The solution appears turbid or opalescent, suggesting the presence of undissolved compound.
-
Inconsistent Experimental Results: Poor solubility can lead to variable and non-reproducible data due to inaccurate dosing and unknown compound concentration in solution.
Q3: What is the first step I should take when I encounter solubility issues?
A3: The recommended initial approach is to prepare a concentrated stock solution of the this compound compound in a small amount of a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose. This stock solution can then be serially diluted into the aqueous experimental buffer. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5% v/v) to avoid impacting the biological system.
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
A4: This is a common issue and indicates that the final concentration of the this compound compound exceeds its solubility limit in the aqueous buffer. Here are some troubleshooting steps:
-
Decrease the final concentration: This is the most straightforward approach.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, a slightly higher final concentration of the organic co-solvent may help. However, always perform a vehicle control to account for potential solvent effects.
-
Utilize a solubilizing agent: Consider incorporating a solubilizing agent like cyclodextrin or a non-ionic surfactant into your aqueous buffer before adding the compound stock solution.
Troubleshooting Guide: Common Solubility Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of the this compound compound exceeds its solubility limit in the final buffer composition. The percentage of DMSO is too low to maintain solubility. | 1. Decrease the final concentration of the this compound compound. 2. Increase the percentage of DMSO in the final solution, ensuring it remains below the cytotoxic level for your cell line. 3. Utilize a solubilizing agent such as cyclodextrin or a surfactant in the aqueous buffer before adding the compound stock. |
| Inconsistent experimental results between batches. | Variability in the preparation of the this compound compound solution, leading to different effective concentrations. Precipitation of the compound over time. | 1. Prepare fresh solutions for each experiment. 2. Ensure complete dissolution of the stock solution before further dilution. 3. Visually inspect the final solution for any signs of precipitation before use. 4. Consider using a validated solubilization protocol. |
| Compound appears to have low efficacy in a cell-based assay. | The actual concentration of dissolved this compound compound is lower than the nominal concentration due to poor solubility and precipitation. | 1. Confirm the solubility of the this compound compound under your experimental conditions. 2. Employ a solubility enhancement technique to increase the bioavailable concentration. 3. If possible, measure the concentration of the dissolved this compound compound using an appropriate analytical method (e.g., HPLC). |
Quantitative Data on Solubility Enhancement
The following tables provide representative data on the impact of various solubilizing agents on the aqueous solubility of common this compound compounds.
Table 1: Effect of Cyclodextrins on Bile Acid Solubility
| Bile Acid | Cyclodextrin (HP-β-CD) Conc. (mM) | Solubility Increase (Fold) | Reference |
| Ursodeoxycholic Acid | 10 | ~5 | [Fictional Data] |
| Chenodeoxycholic Acid | 10 | ~8 | [Fictional Data] |
| Deoxycholic Acid | 10 | ~12 | [Fictional Data] |
| Lithocholic Acid | 10 | ~20 | [Fictional Data] |
Note: Data is representative and the actual solubility increase can vary depending on the specific experimental conditions.
Table 2: Effect of Surfactants on Bile Acid Solubility
| Bile Acid | Surfactant (Tween® 80) Conc. (% w/v) | Solubility Increase (Fold) | Reference |
| Ursodeoxycholic Acid | 0.1 | ~3 | [Fictional Data] |
| Chenodeoxycholic Acid | 0.1 | ~6 | [Fictional Data] |
| Deoxycholic Acid | 0.1 | ~9 | [Fictional Data] |
| Lithocholic Acid | 0.1 | ~15 | [Fictional Data] |
Note: Data is representative and the actual solubility increase can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Compound Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of the solid this compound compound.
-
Dissolution: Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare the desired concentration of HP-β-CD solution in the aqueous buffer (e.g., 1-10% w/v). Gently stir the solution until the HP-β-CD is completely dissolved.
-
Add Compound Stock: While stirring the HP-β-CD solution, slowly add the required volume of the this compound compound-DMSO stock solution to achieve the final desired concentration.
-
Complex Formation: Continue stirring the mixture for at least 30 minutes at room temperature to allow for the formation of the inclusion complex.
-
Final Solution: The resulting solution should be clear. If any precipitation is observed, the concentration of the this compound compound may be too high for the given HP-β-CD concentration.
Visualizations
Signaling Pathway: FXR Activation by Bile Acids
Caption: Farnesoid X Receptor (FXR) signaling pathway activated by bile acids.
Experimental Workflow: Troubleshooting Solubility Issues
Caption: A logical workflow for troubleshooting common this compound compound solubility issues.
Technical Support Center: Selective Functionalization of the Cholane A-Ring
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective chemical modification of the cholane A-ring, with a primary focus on bile acid derivatives.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right protecting group for the hydroxyls on a this compound scaffold?
A1: The choice of a protecting group is critical and depends on the stability required for subsequent reaction steps and the ease of removal. Key considerations include:
-
Orthogonality: Select protecting groups that can be removed under specific conditions without affecting other groups. For instance, a silyl ether (removed by fluoride) can be used alongside a benzyl ether (removed by hydrogenolysis).[1][2]
-
Steric Hindrance: The A-ring hydroxyls (e.g., 3α-OH) are sterically accessible. Simple protecting groups like acetyl (Ac) or silyl ethers (TBS, TIPS) are often sufficient.
-
Reaction Conditions: Ensure the protecting group is stable to the conditions of your planned functionalization. For example, if you are performing an oxidation, choose a group resistant to the specific oxidant you are using. Silyl ethers are generally robust for this purpose.[3]
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and use readily available, non-toxic reagents to maintain overall synthesis efficiency.[1]
Q2: What are the main challenges in achieving regioselectivity when oxidizing a poly-hydroxylated this compound like cholic acid?
A2: The primary challenge is differentiating between the hydroxyl groups at the C-3, C-7, and C-12 positions. The 3α-hydroxyl is equatorial, while the 7α- and 12α-hydroxyls are axial. This difference in stereochemistry is the key to selectivity.
-
Kinetic vs. Thermodynamic Control: Oxidation of axial hydroxyl groups is often kinetically favored over equatorial ones.[4]
-
Reagent Choice: Specific reagents show inherent selectivity. For example, silver carbonate-Celite in refluxing toluene selectively oxidizes the 3α-OH group of bile acid methyl esters.[5] Similarly, o-iodoxybenzoic acid (IBX) can selectively oxidize the 7α-hydroxyl group in cholic acid.[6] The Oppenauer oxidation is also highly selective for secondary alcohols and tends to favor the 3-hydroxyl position in polyhydroxylated steroids.[7][8][9]
Q3: What factors influence the stereoselectivity of reducing a 3-keto group on the A-ring?
A3: The stereochemical outcome of reducing a 3-keto group (to either 3α- or 3β-hydroxy) is primarily influenced by the reducing agent and the steric environment of the ketone.
-
Steric Hindrance: Hydride reagents will typically attack from the less hindered face. In the 5β-cholane series (A/B rings are cis-fused), the α-face is generally less hindered, leading to the formation of the 3α-hydroxy epimer.
-
Reagent Size: Bulky reducing agents (e.g., L-Selectride®) exhibit higher stereoselectivity compared to smaller reagents (e.g., NaBH₄).
-
Chelation Control: If neighboring functional groups are present, they can chelate to the reducing agent, directing the hydride delivery from a specific face.
Troubleshooting Guides
Issue 1: Low Yield During Oppenauer Oxidation of the 3α-Hydroxyl Group
| Possible Cause | Troubleshooting Step |
| Equilibrium Not Shifted | The Oppenauer oxidation is a reversible reaction.[7] Ensure a large excess of the hydrogen acceptor (e.g., acetone, cyclohexanone) is used to drive the equilibrium towards the product.[7] |
| Inactive Catalyst | The aluminum alkoxide catalyst (e.g., aluminum isopropoxide) is moisture-sensitive. Ensure anhydrous solvents and reagents are used. Consider preparing the catalyst fresh or purchasing from a reputable supplier. |
| Side Reactions | Aldol condensation of the ketone product can occur if it possesses α-hydrogens, especially under the basic conditions of the reaction.[7] Using a non-enolizable ketone like benzoquinone as the hydrogen acceptor (Wettstein-Oppenauer modification) can prevent this.[7] |
| Incomplete Reaction | Monitor the reaction by Thin Layer Chromatography (TLC). If starting material persists, consider increasing the reaction time or temperature. Some modern modifications use ruthenium catalysts which can operate under milder conditions with shorter reaction times.[8] |
Issue 2: Poor Regioselectivity in A-Ring C-H Functionalization
| Possible Cause | Troubleshooting Step |
| Catalyst Inefficiency | The choice of catalyst is paramount for directing C-H activation.[10] For palladium-catalyzed reactions, the ligand can significantly influence regioselectivity.[11] Screen different catalysts (e.g., Rh, Pd) and ligands to find the optimal system for your desired position. |
| Wrong Directing Group | Most C-H activation strategies rely on a directing group to position the catalyst. Ensure your directing group is appropriately placed to favor functionalization at the desired A-ring position. |
| Unfavorable Reaction Conditions | Solvent polarity and temperature can affect catalyst activity and selectivity. Perform a solvent screen (e.g., toluene, THF, dioxane) and optimize the reaction temperature. |
| Steric Hindrance | The catalyst may be functionalizing the most sterically accessible C-H bond rather than the electronically preferred one. Modifying the substrate or using a different catalyst system may be necessary to overcome this. |
Issue 3: Unwanted Epimerization or Side Reactions During Synthesis
| Possible Cause | Troubleshooting Step |
| Harsh Reaction Conditions | Strong acidic or basic conditions can cause epimerization at sensitive centers (e.g., C-5) or lead to elimination reactions. Use milder reagents where possible (e.g., IBX for oxidation instead of chromic acid). A feasible synthetic route for chenodeoxycholic acid from hyodeoxycholic acid was established to avoid epimerization.[12] |
| Inadequate Protection | Failure to protect other reactive sites can lead to a complex mixture of products. For example, when targeting the C-7 position, the C-3 hydroxyl should be protected first.[4] |
| Double Bond Migration | During the oxidation of allylic alcohols, migration of the double bond can be a significant side reaction.[7] Choosing a milder, more selective oxidant can minimize this issue. |
Data Presentation: Comparison of Oxidation Methods for Cholic Acid Derivatives
The following table summarizes typical reagents and outcomes for the selective oxidation of hydroxyl groups in cholic acid (CA) and its derivatives. Yields are indicative and can vary based on specific substrate and reaction conditions.
| Position | Reagent | Substrate | Product | Typical Yield | Reference |
| C-3 | Silver Carbonate (Ag₂CO₃) on Celite | Methyl cholate | Methyl 7α,12α-dihydroxy-3-keto-5β-cholanate | ~90% | [5][13] |
| C-7 | Potassium Dichromate (K₂Cr₂O₇) / Acetic Acid | Cholic Acid | 3α,12α-dihydroxy-7-keto-5β-cholanic acid | Moderate | [13] |
| C-7 | o-Iodoxybenzoic acid (IBX) | Cholic Acid | 7-keto derivative | Selective | [6] |
| C-3 & C-7 | Pyridinium chlorochromate (PCC) | Chenodeoxycholic acid (CDCA) | 3,7-diketo derivative | High | [4] |
| C-6 | N-Bromosuccinimide (NBS) | Hyodeoxycholic acid (HDCA) | 6-keto derivative | High | [12] |
Experimental Protocols
Protocol 1: Selective Oppenauer Oxidation of Methyl Chenodeoxycholate at C-3
This protocol describes the selective oxidation of the 3α-hydroxyl group of methyl chenodeoxycholate to yield methyl 3-keto-7α-hydroxy-5β-cholan-24-oate.
Materials:
-
Methyl chenodeoxycholate (1.0 eq)
-
Aluminum isopropoxide (1.5 eq)
-
Cyclohexanone (10 eq)
-
Anhydrous Toluene
-
10% HCl solution
-
Saturated NaCl solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve methyl chenodeoxycholate in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Add cyclohexanone, followed by aluminum isopropoxide.
-
Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using a 70:30 benzene-acetone solvent system). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add 10% HCl solution to quench the reaction and dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 3-keto product.
Protocol 2: Stereoselective Reduction of a 3-Keto this compound Derivative
This protocol describes the reduction of a 3-keto this compound derivative to the corresponding 3α-hydroxy product using sodium borohydride.
Materials:
-
3-keto this compound derivative (1.0 eq)
-
Sodium borohydride (NaBH₄) (2.0 eq)
-
Methanol or Ethanol
-
Dichloromethane (DCM)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 3-keto this compound derivative in a mixture of methanol and DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC until all starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
The resulting crude product, enriched in the 3α-hydroxy epimer, can be further purified by recrystallization or column chromatography.
Visualizations
Caption: General workflow for selective functionalization of a this compound A-ring.
Caption: Simplified mechanism of the Oppenauer oxidation on a this compound hydroxyl group.
Caption: Key concepts and controlling factors in selective this compound functionalization.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Novel C/D Ring Modified Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective oxidation of cholic acid and its 7β epimer by using o-iodoxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter’s Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselectivity in palladium-catalyzed C-H activation/oxygenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient synthesis of cholic acid derivates through stereoselective C-H functionalization from hyodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Peak Overlap in ¹H NMR Spectra of Complex Cholane Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak overlap in ¹H NMR spectra of complex cholane mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is peak overlap a significant problem in the ¹H NMR spectra of this compound mixtures?
This compound and its derivatives are steroidal compounds with a complex and rigid four-ring structure. Many protons on this steroidal backbone exist in similar chemical environments, leading to ¹H signals that are inevitably superimposed and entangled with various J H–H splitting patterns.[1][2] In complex mixtures, this issue is compounded, resulting in severely overlapped signals, particularly in the aliphatic region of the spectrum, making individual proton assignment and quantification extremely difficult.[2]
Q2: My 1D ¹H NMR spectrum is crowded and uninterpretable. What is the first step I should take?
The initial step is to optimize the experimental conditions for data acquisition. This includes ensuring proper sample preparation, such as adjusting concentration, pH, temperature, and solvent composition to minimize line broadening and maximize spectral dispersion.[3] Additionally, fundamental data processing techniques like zero-filling and apodization can be applied to improve digital resolution and the signal-to-noise ratio.[4]
Q3: How can I improve spectral resolution using data processing techniques?
Several data processing methods can enhance spectral resolution. Weighting the time-domain signal (FID) before Fourier transformation can counteract the natural decay of the signal, improving resolution.[4] Applying a line-broadening factor (LB) can be adjusted; smaller values increase resolution at the expense of the signal-to-noise ratio.[5] Advanced computational methods, such as deconvolution algorithms and wavelet packet transforms, can mathematically separate and resolve overlapping peaks.[3][6] Global Spectrum Deconvolution (GSD) is a fast algorithm that can serve as an excellent starting point for quantitation in cases of overlap.[7]
Q4: When should I move from 1D NMR to 2D NMR techniques?
When optimizing acquisition parameters and data processing for your 1D spectrum is insufficient to resolve critical signal overlap, 2D NMR is the next logical step.[3] Two-dimensional NMR experiments disperse the signals across a second frequency dimension, providing a powerful method to separate peaks that are overlapped in a 1D spectrum.[3][7] This is particularly useful for complex mixtures where many signals reside in a narrow chemical shift range.[8]
Q5: Which 2D NMR experiments are most effective for resolving overlapping proton signals in this compound mixtures?
Several 2D NMR experiments can be employed, each providing different types of information:
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are directly coupled to each other (typically through 2-3 bonds), helping to trace out spin systems within a molecule.[9]
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): Reveals correlations between all protons within a spin system, not just those that are directly coupled.[7][10] This is useful for identifying all protons belonging to a single this compound derivative in a mixture, provided one proton from that molecule has a resolved signal.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. Since ¹³C spectra have a much wider chemical shift range, this experiment is extremely effective at separating overlapping ¹H signals by spreading them out along the ¹³C dimension.[7][11]
Q6: What are "pure shift" NMR experiments and how can they help?
Pure shift NMR is a class of experiments designed to produce a fully decoupled ¹H NMR spectrum, where every multiplet collapses into a singlet.[7] This dramatically reduces signal complexity and increases spectral resolution, often by more than an order of magnitude, which can be equivalent to using a much higher field spectrometer.[12] This technique is a powerful contender for overcoming the overlap problem in complex mixtures.[7]
Q7: How can NMR shift reagents help resolve my complex spectrum?
NMR shift reagents, typically paramagnetic lanthanide complexes like Eu(dpm)₃ or Eu(fod)₃, can be added to the sample to induce large changes in the chemical shifts of nearby protons.[13][14][15] These reagents act as Lewis acids and form a complex with Lewis basic sites on the this compound molecules (e.g., hydroxyl or ketone groups).[9][15] The induced shift is distance-dependent, effectively spreading out previously overlapping signals and simplifying a complex spectrum.[13][16] This can be a cost-effective way to achieve spectral simplification without needing a higher-field instrument.[15][17]
Q8: How can I accurately quantify the components in my this compound mixture if their signals overlap?
Quantitative ¹H NMR (qHNMR) in complex mixtures with signal overlap is challenging but achievable.[18][19]
-
Use Resolved Signals: The most reliable method is to identify at least one "fingerprint" peak for each component that is well-resolved from others and integrate it.[7]
-
Deconvolution: Software algorithms can be used to deconvolute overlapping signals into their individual components, allowing for integration of the resulting peaks.[7]
-
2D qNMR: While more complex, quantitative data can be extracted from 2D experiments like HSQC. However, this requires careful calibration and consideration of factors like relaxation delays and J-coupling, as these can affect cross-peak volumes.[7][20]
Troubleshooting Guides
Guide 1: Systematic Approach to a Complex, Overlapped Spectrum
This guide provides a step-by-step workflow for tackling a ¹H NMR spectrum of a this compound mixture with severe peak overlap.
Caption: Workflow for resolving ¹H NMR peak overlap.
Guide 2: Utilizing 2D NMR Spectroscopy to Resolve Overlap
When 1D methods are insufficient, 2D NMR is the primary tool for resolving peak overlap. This guide details when and how to use the most common experiments.
Issue: The aliphatic region (~0.5-2.5 ppm) of the ¹H NMR spectrum of your this compound mixture is a broad, unresolved hump, making it impossible to assign individual proton signals.
Solution: Disperse the overlapping proton signals into a second dimension using heteronuclear correlation spectroscopy.
Recommended Experiment: ¹H-¹³C HSQC
-
Principle: This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. Since the ¹³C chemical shift range is much larger (~0-220 ppm) than the proton range, protons that overlap in the 1D spectrum are often resolved in the 2D HSQC spectrum because their attached carbons have different chemical shifts.[7][21]
Caption: How HSQC resolves overlapping ¹H signals.
Experimental Protocol: ¹H-¹³C HSQC
-
Sample Preparation: Prepare a solution of the this compound mixture in a deuterated solvent (e.g., CDCl₃) at a concentration sufficient for ¹³C detection.
-
Pulse Program: Use a standard HSQC pulse sequence with sensitivity enhancement and gradient selection (e.g., hsqcedetgpsisp2 on Bruker instruments).
-
Spectral Width:
-
F2 (¹H): Set the spectral width to cover the entire proton range (e.g., 0-10 ppm).
-
F1 (¹³C): Set the spectral width to cover the expected carbon range for cholanes (e.g., 0-80 ppm for the aliphatic region or 0-220 ppm for the full range).
-
-
Data Acquisition: Acquire a sufficient number of increments in the indirect dimension (F1) to achieve good resolution. For complex mixtures, 256-512 increments are recommended.
-
Processing: After Fourier transformation in both dimensions, phase the spectrum and perform baseline correction.
-
Analysis: Identify cross-peaks, where each peak represents a C-H bond. Protons that were overlapped in the 1D spectrum should now appear as distinct cross-peaks at the same ¹H chemical shift but different ¹³C chemical shifts.
Guide 3: Employing NMR Shift Reagents
Issue: You have limited access to high-field or multi-dimensional NMR, and you need a simpler method to resolve overlapping signals.
Solution: Use a lanthanide-based NMR shift reagent. These paramagnetic complexes associate with functional groups in your molecules, causing large, distance-dependent changes in the chemical shifts of nearby protons.[9] This can effectively "spread out" the overlapping signals.[13][17]
Mechanism of Action
Caption: Action of a Lanthanide Shift Reagent.
Experimental Protocol: Using a Shift Reagent
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your this compound mixture. Ensure the sample is dry, as water complexes strongly with shift reagents.[14]
-
Prepare Reagent Stock: Prepare a dilute stock solution of the shift reagent (e.g., Eu(fod)₃) in the same deuterated solvent.
-
Titration: Add a small, known aliquot of the shift reagent stock solution to your NMR tube.
-
Acquire Spectrum: Shake the tube gently to mix and acquire another ¹H NMR spectrum.
-
Repeat: Continue adding small increments of the shift reagent and acquiring spectra after each addition. This allows you to track the movement of each signal and avoid misassignments.[14]
-
Analysis: Observe how the signals spread out. The magnitude of the induced shift is typically proportional to 1/r³, where r is the distance from the lanthanide ion to the proton. Protons closer to the complexation site (e.g., a hydroxyl group) will experience a larger shift.
Data Presentation
Table 1: Comparison of Resolution Enhancement Techniques
| Technique | Principle | Typical Resolution Gain | Pros | Cons |
| Higher Magnetic Field | Increases chemical shift dispersion (in Hz). | Proportional to field strength | Universal improvement for all signals. | High cost of instrumentation. |
| 2D NMR (e.g., HSQC) | Spreads signals into a second frequency dimension based on heteronuclear coupling.[7] | High (depends on nucleus) | Resolves severe overlap; provides connectivity data.[21] | Longer experiment times; lower sensitivity than 1D.[2] |
| Pure Shift NMR | Suppresses homonuclear J-coupling, collapsing multiplets into singlets.[12] | 10-fold to 20-fold[12] | Dramatically simplifies spectra; enhances resolution.[7] | Can have reduced sensitivity and artifacts.[6] |
| Lanthanide Shift Reagents | Paramagnetic-induced shifts spread signals out.[13] | Variable (highly dependent on substrate and concentration) | Low cost; effective for molecules with Lewis basic sites.[15] | Causes line broadening at higher concentrations; only works for specific molecules.[14] |
Table 2: Typical ¹H NMR Chemical Shift Ranges for this compound Protons
| Proton Type | Typical Chemical Shift (ppm) | Notes |
| Angular Methyl (C18, C19) | 0.6 - 1.2 | Often appear as sharp singlets and can be useful as internal references. |
| Methylene/Methine (Steroid Core) | 0.8 - 2.5 | This is the most crowded and overlapped region of the spectrum.[2] |
| Protons α to Carbonyl | 2.0 - 2.8 | Deshielded relative to other core protons. |
| Protons on Carbon Bearing -OH | 3.4 - 4.2 | Chemical shift is sensitive to stereochemistry and solvent. |
| Olefinic Protons | 5.0 - 6.5 | Present only in unsaturated this compound derivatives. |
Note: These are approximate values and can vary significantly based on the specific substitution pattern, stereochemistry, and solvent used.[22][23]
References
- 1. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Solving Overlapping Peaks in NMR Through Multidimensional Approaches [eureka.patsnap.com]
- 4. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. personalpages.manchester.ac.uk [personalpages.manchester.ac.uk]
- 13. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. chemistnotes.com [chemistnotes.com]
- 16. scribd.com [scribd.com]
- 17. youtube.com [youtube.com]
- 18. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative NMR spectroscopy of complex mixtures - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Addressing the overlap problem in the quantitative analysis of two dimensional NMR spectra: application to (15)N relaxation measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 22. compoundchem.com [compoundchem.com]
- 23. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Technical Support Center: Stability and Storage of Cholane Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of cholane derivatives during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound derivatives?
A1: this compound derivatives are susceptible to degradation through several mechanisms, primarily driven by environmental factors. The most common causes include:
-
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of ester or amide functionalities often present in synthetic this compound derivatives.[1] The steroid nucleus itself can also undergo reactions under strong acidic or basic conditions.
-
Oxidation: The steroid nucleus and its side chains can be susceptible to oxidation, particularly if they contain hydroxyl groups or unsaturated bonds.[2] The presence of oxygen and exposure to light can promote oxidative degradation.
-
Photodegradation: Exposure to ultraviolet (UV) or visible light can lead to photochemical reactions, causing isomerization, oxidation, or cleavage of chemical bonds.[3]
-
Thermal Stress: High temperatures can accelerate the rates of hydrolysis, oxidation, and other degradation reactions.[4][5]
Q2: What are the general recommended storage conditions for this compound derivatives?
A2: To minimize degradation, this compound derivatives should be stored under controlled conditions. General recommendations include:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is often recommended, depending on the specific compound's stability profile.[6] Always consult the manufacturer's specific storage instructions.
-
Light: Protect from light by storing in amber vials or light-resistant containers.[3]
-
Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Container: Use well-sealed containers to protect from moisture and atmospheric oxygen.
Q3: How can I tell if my this compound derivative has degraded?
A3: Degradation can manifest in several ways, including:
-
Physical Changes: Changes in color, odor, or consistency of the material.
-
Reduced Purity: Analysis by techniques such as High-Performance Liquid Chromatography (HPLC) may show a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products.
-
Loss of Potency: A decrease in the biological or pharmacological activity of the compound.
Q4: Can excipients in a formulation affect the stability of a this compound derivative?
A4: Yes, excipients can significantly impact the stability of this compound derivatives. Incompatibility between the active pharmaceutical ingredient (API) and excipients can lead to degradation. For example, reducing sugars can react with amine groups on this compound derivatives in a Maillard reaction. Conversely, some excipients, like antioxidants, can enhance stability. It is crucial to conduct compatibility studies during formulation development.
Troubleshooting Guides
Issue 1: Unexpected peaks appear in the HPLC chromatogram of my stored this compound derivative.
-
Possible Cause: The compound has degraded during storage.
-
Troubleshooting Steps:
-
Review Storage Conditions: Verify that the storage temperature, light protection, and container are appropriate for the specific this compound derivative.
-
Perform Forced Degradation Studies: To identify the potential degradation products, subject a fresh sample of the compound to forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress). This will help in tentatively identifying the unknown peaks in your stored sample.
-
Characterize Degradants: If necessary, use techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure of the degradation products.
-
Optimize Storage: Based on the degradation profile, adjust storage conditions to mitigate the specific degradation pathway (e.g., if oxidative degradation is observed, store under an inert atmosphere).
-
Issue 2: I am observing a loss of biological activity in my this compound derivative-based assay.
-
Possible Cause: The this compound derivative has degraded, leading to a decrease in the concentration of the active compound.
-
Troubleshooting Steps:
-
Check Purity: Analyze the purity of the stored this compound derivative using a validated stability-indicating HPLC method.
-
Quantify Degradation: Determine the percentage of degradation that has occurred.
-
Correlate Purity and Activity: Assess if the observed loss in activity corresponds to the measured degradation.
-
Source Fresh Material: If significant degradation is confirmed, use a fresh, pure batch of the this compound derivative for your experiments and implement improved storage conditions for future use.
-
Quantitative Data on this compound Derivative Degradation
The following tables summarize quantitative data from forced degradation studies on representative this compound derivatives.
Table 1: Forced Degradation of Cholic Acid [1]
| Stress Condition | Parameters | % Degradation |
| Acidic Hydrolysis | 0.5 M HCl, 98-100°C | 6.1% |
| Alkaline Hydrolysis | 0.5 M NaOH, 98-100°C | 0.95% |
| Oxidation | 3% H₂O₂, 40°C, 24h | 0.60% |
| Thermal | 80°C, 14 days | 0.72% |
| Photodegradation | 4500 ± 500 Lx, 14 days | 0.61% |
Table 2: Forced Degradation of Ursodeoxycholic Acid (UDCA) [4]
| Stress Condition | Parameters | Observation |
| Acidic Hydrolysis | 0.1 N HCl, 60°C, 3h | Decomposed |
| Alkaline Hydrolysis | 0.1 N NaOH, RT, 1h | Decomposed |
| Oxidation | 30% H₂O₂, 60°C, 3h | Decomposed |
| Thermal | 80°C, 48h | Decomposed |
| Photodegradation | UV light (254 & 366 nm) | Stable |
Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound Derivative
Objective: To investigate the degradation pathways of a this compound derivative under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound derivative of interest
-
HPLC grade solvents (acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index)
-
pH meter
-
Water bath
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 3 hours).[4]
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.
-
Keep the mixture at room temperature for a defined period (e.g., 1 hour).[4]
-
Neutralize the solution with 0.1 N HCl.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 3 hours).[4]
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample or a solution of the this compound derivative in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).[4]
-
If a solid was used, dissolve it in a suitable solvent.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the this compound derivative to UV light (e.g., 254 nm and 366 nm) in a photostability chamber for a defined period.[4]
-
Dilute to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, using a developed and validated HPLC method.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent compound peak.
-
Visualizations
References
- 1. akjournals.com [akjournals.com]
- 2. Deoxycholic and chenodeoxycholic bile acids induce apoptosis via oxidative stress in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. asianpubs.org [asianpubs.org]
- 5. jgtps.com [jgtps.com]
- 6. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cholane Side-Chain Modification
Welcome to the technical support center for the optimization of reaction conditions for cholane side-chain modification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My side-chain oxidation of the this compound scaffold is resulting in low yield and a mixture of over-oxidized products. What are the likely causes and how can I improve the selectivity?
A1: Low yields and over-oxidation in side-chain oxidation are common issues. The primary causes often relate to the choice of oxidant, reaction temperature, and reaction time. The benzylic carbon of the side chain is particularly susceptible to oxidation, but harsh conditions can lead to cleavage of the entire side chain.[1][2][3][4]
Troubleshooting Steps:
-
Choice of Oxidant: Strong oxidants like hot acidic potassium permanganate (KMnO₄) or chromic acid can be aggressive.[3][4] Consider using milder or more selective oxidizing agents.
-
Reaction Conditions: Carefully control the reaction temperature. Running the reaction at a lower temperature for a longer duration can often improve selectivity. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction at the optimal time.
-
Protecting Groups: If the this compound nucleus contains sensitive functional groups (e.g., hydroxyl groups), they should be protected prior to oxidation to prevent unwanted side reactions.[5][6]
Q2: I am attempting to introduce a functional group to the terminal end of the this compound side chain, but I am observing poor regioselectivity. How can I achieve better control?
A2: Achieving high regioselectivity in the functionalization of a flexible alkyl side chain can be challenging. The reactivity of C-H bonds along the chain may not be sufficiently differentiated.
Strategies for Improved Regioselectivity:
-
Directed C-H Activation: Employing a directing group on the this compound nucleus can help to position a catalyst closer to the desired C-H bond, thereby favoring its activation.
-
Radical Functional Group Translocation: Recent advances in photochemistry allow for the translocation of functional groups, such as cyano groups, from one position to another via a reversible C-H sampling mechanism, which can provide access to otherwise difficult-to-functionalize positions.[7]
-
Stepwise Synthesis: A more traditional but reliable approach involves the degradation of the existing side chain to a key intermediate (e.g., a carboxylic acid or aldehyde) followed by the stepwise rebuilding of the desired functionalized side chain.
Q3: During my multi-step synthesis involving modifications to the this compound side chain, I am experiencing significant loss of material. What are some general strategies to improve overall yield?
A3: Material loss in multi-step syntheses is a cumulative problem. Optimizing each step and streamlining the workflow are crucial.
Yield Improvement Strategies:
-
Purification Methods: Evaluate your purification techniques. Flash column chromatography is effective but can lead to material loss on the stationary phase. Consider alternative methods like crystallization or precipitation where applicable.
-
Reaction Monitoring: As mentioned previously, closely monitor each reaction to ensure it goes to completion and to minimize the formation of byproducts that complicate purification.
-
Telescoping Reactions: If consecutive reaction steps are compatible, consider a "one-pot" or "telescoped" synthesis where the intermediate from one step is not isolated but is directly subjected to the next reaction. This minimizes handling and purification losses.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | - Inactive catalyst- Insufficient reaction temperature- Inappropriate solvent- Presence of inhibiting impurities | - Use a fresh batch of catalyst or activate the catalyst prior to use.- Gradually increase the reaction temperature while monitoring for product formation and byproduct formation.- Screen a range of solvents with different polarities and boiling points.- Ensure all reagents and solvents are pure and dry. |
| Formation of multiple, inseparable byproducts | - Reaction conditions are too harsh (temperature, oxidant strength)- Lack of appropriate protecting groups- Side reactions involving the solvent | - Use milder reaction conditions (lower temperature, weaker reagents).- Protect sensitive functional groups on the this compound nucleus.- Choose a more inert solvent. |
| Epimerization at chiral centers | - Use of strong bases or acids- Elevated reaction temperatures | - Employ milder bases or acids.- Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
| Cleavage of the side chain | - Overly aggressive oxidation conditions | - Use a more selective oxidant.- Carefully control stoichiometry of the oxidant and reaction time. |
Experimental Protocols
Selective Oxidation of a this compound Side Chain to a Carboxylic Acid
This protocol provides a general method for the selective oxidation of a terminal methyl group on the this compound side chain to a carboxylic acid, a key intermediate for further modifications.
-
Protection of Hydroxyl Groups: If the this compound starting material contains hydroxyl groups, protect them as a suitable ether (e.g., silyl ether) or ester to prevent their oxidation.
-
Oxidation Reaction Setup:
-
Dissolve the protected this compound derivative in a suitable solvent mixture, such as tert-butanol, acetonitrile, and water.
-
Add a catalytic amount of a ruthenium salt (e.g., RuCl₃·xH₂O) and a stoichiometric amount of a co-oxidant (e.g., sodium periodate, NaIO₄).
-
Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup and Purification:
-
Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the resulting carboxylic acid by flash column chromatography or crystallization.
-
-
Deprotection: Remove the protecting groups under appropriate conditions to yield the desired hydroxy-carboxylic acid derivative of this compound.
Visualizations
Caption: A generalized workflow for the functionalization of a this compound side chain.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]
- 6. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Novel Cholane Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the crystallization of novel cholane analogs.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the crystallization of this compound analogs.
Question: My this compound analog is "oiling out" instead of crystallizing. What should I do?
Answer:
"Oiling out" is a common problem where the compound separates as a liquid phase instead of a solid crystal. This often occurs when the supersaturation is too high or the compound's solubility in the chosen solvent is too great.[1] Here are several strategies to address this issue:
-
Reduce Supersaturation Rate:
-
Slower Evaporation: If using the slow evaporation method, reduce the rate of solvent evaporation. This can be achieved by using a container with a smaller surface area or by covering the vial with parafilm and piercing only a few small holes.[2][3]
-
Slower Cooling: For cooling crystallization, decrease the cooling rate. A gradual temperature decrease allows molecules more time to orient themselves into a crystal lattice.[4][5] Placing the crystallization vessel in an insulated container (like a Dewar flask with warm water) can achieve this.[4]
-
Slower Anti-Solvent Addition: In the solvent-antisolvent method, add the antisolvent at a much slower rate.[6] This prevents a sudden, drastic decrease in solubility.
-
-
Modify the Solvent System:
-
Less Solubilizing Solvent: Try a solvent in which your this compound analog is less soluble.[1] A moderately soluble compound is ideal for crystal growth.[7]
-
Solvent Mixtures: Experiment with binary or even tertiary solvent systems. The addition of a second or third solvent can alter the solubility profile and promote crystal growth over oiling out.[1][3]
-
-
Increase Nucleation Sites:
-
Seeding: Introduce a microcrystal of your compound (if available) or a related compound into the supersaturated solution to act as a template for crystal growth.[8]
-
Scratching: Gently scratching the inside of the glass vessel with a glass rod can create microscopic imperfections that serve as nucleation sites.[9]
-
Question: I am only getting microcrystals or a powder, not single crystals suitable for X-ray diffraction. How can I grow larger crystals?
Answer:
The formation of numerous small crystals indicates that the nucleation rate is too high compared to the crystal growth rate. To obtain larger single crystals, the goal is to have fewer nucleation sites and allow those crystals to grow slowly.[3]
-
Decrease Supersaturation: As with "oiling out," a lower level of supersaturation is key. A slower approach to supersaturation gives existing crystals more time to grow rather than encouraging new ones to form.[7]
-
Optimize Solvent Choice:
-
Avoid solvents in which your compound is excessively soluble, as this can lead to the formation of small crystals.[7]
-
Consider using a solvent with a higher viscosity to slow down diffusion and promote more ordered crystal growth.
-
-
Temperature Control:
-
Constant Temperature: Maintain a constant temperature during crystallization. Fluctuations can lead to secondary nucleation events.
-
Thermal Cycling: In some cases, slowly cycling the temperature can help. Gently warming the solution to dissolve the smaller crystals and then slowly cooling it again can allow the larger crystals to grow at the expense of the smaller ones (a process known as Ostwald ripening).[10]
-
-
Minimize Disturbances: Mechanical agitation and vibrations can induce nucleation.[4][11] Place your crystallization experiment in a quiet, undisturbed location.
Question: My this compound analog will not crystallize at all. What are the next steps?
Answer:
If no crystals form, the solution is likely not reaching a sufficient level of supersaturation.
-
Increase Concentration: If using slow evaporation, start with a more concentrated solution. You can also gently heat the solution to dissolve more solute and then allow it to cool and evaporate.[4][10]
-
Solvent Screening: A comprehensive solvent screen is often necessary. The ideal solvent is one in which the compound has moderate solubility.[7]
-
Vapor Diffusion: This is a gentle and effective method, especially when you have a small amount of material.[1][5] It involves dissolving the compound in a "good" solvent and allowing a volatile "bad" solvent (antisolvent) to slowly diffuse into it.[5]
-
Consider Co-crystallization: If the compound itself is difficult to crystallize, forming a co-crystal with another molecule can sometimes facilitate the process. Triphenylphosphine oxide (TPPO) is a common co-crystallant for molecules that can act as hydrogen bond donors.[7]
-
Purity Check: Impurities can significantly inhibit crystallization.[12][13] Ensure your compound is of high purity. If necessary, perform an additional purification step.
Frequently Asked Questions (FAQs)
Q1: What are the best starting crystallization techniques for a novel this compound analog?
A1: For a new compound, it is recommended to start with simple and widely applicable techniques. The most common starting points are:
-
Slow Evaporation: This is one of the simplest methods and is often the first to be attempted.[3] It is suitable for compounds that are stable at room temperature.[3]
-
Vapor Diffusion: This technique is excellent for small quantities of material and allows for a very slow and controlled change in solvent composition.[1]
-
Solvent-Antisolvent Layering: This method involves carefully layering a poor solvent on top of a solution of your compound in a good solvent. Diffusion at the interface can lead to crystal growth.[1]
Q2: How do I choose the right solvent for crystallization?
A2: The choice of solvent is critical.[12] The ideal solvent is one in which your this compound analog exhibits moderate solubility. If the compound is too soluble, it will be difficult to achieve supersaturation.[7] If it is too insoluble, it will be difficult to dissolve enough material. A good starting point is to test the solubility of your compound in a range of solvents with varying polarities. Hydrogen bonding capabilities of the solvent can also play a significant role.[1]
Q3: How much compound do I need to start a crystallization experiment?
A3: The amount of compound needed depends on the technique. For slow evaporation, having enough material to make 1-3 mL of a near-saturated solution is a good starting point.[3] Vapor diffusion can be performed with only a few milligrams of your compound.[1]
Q4: How long should I wait for crystals to grow?
A4: Crystal growth can take anywhere from a few hours to several weeks or even months.[4][5] A good timeframe for many small molecule crystallizations is between two and seven days.[4] Crystals that grow very rapidly are often of poor quality.[4] Patience is key.
Q5: My crystals are not of suitable quality for X-ray diffraction. What can I do?
A5: If you have crystals but they are not of sufficient size or quality, you can try to optimize the conditions that produced them. This can involve:
-
Slowing down the crystallization process further.
-
Slightly adjusting the solvent composition in a multi-solvent system.[1][3]
-
Using seeding with a well-formed crystal to encourage the growth of larger, higher-quality crystals.[8]
-
Trying a different crystallization technique altogether.
Data Presentation
Table 1: Common Solvents for Crystallization of Steroid-like Molecules
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexane | 0.1 | 69 | Good for nonpolar compounds, often used as an antisolvent. |
| Toluene | 2.4 | 111 | Can be a good solvent for many organic molecules. |
| Diethyl Ether | 2.8 | 35 | Highly volatile, use with caution for slow evaporation.[1] |
| Dichloromethane | 3.1 | 40 | A common solvent, but its volatility can lead to rapid crystallization.[1] |
| Tetrahydrofuran (THF) | 4.0 | 66 | Can sometimes lead to "oiling out".[14] |
| Acetone | 5.1 | 56 | Very volatile, often results in rapid, poor-quality crystal growth.[1] |
| Ethyl Acetate | 4.4 | 77 | A good, moderately polar solvent. |
| Acetonitrile | 5.8 | 82 | A polar aprotic solvent. |
| Ethanol | 4.3 | 78 | A polar protic solvent, capable of hydrogen bonding. |
| Methanol | 5.1 | 65 | A polar protic solvent, capable of hydrogen bonding. |
Table 2: Troubleshooting Summary for Poor Crystallization
| Issue | Potential Cause | Recommended Action |
| Oiling Out | Supersaturation is too high; compound is too soluble. | Reduce evaporation/cooling rate; use a less-solubilizing solvent; try solvent-antisolvent method with slow addition.[1][6] |
| Microcrystals/Powder | Nucleation rate is too high. | Slow down the crystallization process; reduce concentration; use a more viscous solvent; minimize disturbances.[3][7] |
| No Crystals | Insufficient supersaturation. | Increase concentration; try a different solvent; use vapor diffusion; check compound purity.[1][12] |
| Poor Crystal Quality | Rapid crystal growth; unstable conditions. | Slow down the crystallization process; maintain constant temperature; try seeding with a good crystal.[4][8] |
Experimental Protocols
Protocol 1: Slow Evaporation
-
Prepare a saturated or near-saturated solution of the this compound analog in a suitable solvent in a clean vial or crystallization dish.[3]
-
Cover the container with aluminum foil or parafilm.
-
Pierce a few small holes in the covering to allow for slow solvent evaporation.[2][3] The number of holes can be adjusted to control the rate of evaporation.
-
Place the container in a location free from vibrations and significant temperature fluctuations.
-
Monitor the container periodically for crystal growth without disturbing it.[2]
Protocol 2: Vapor Diffusion
-
Dissolve the this compound analog in a small volume of a "good" solvent (one in which it is readily soluble) in a small, open vial.
-
Place this inner vial inside a larger, sealable container (e.g., a jar or a larger vial).
-
Add a larger volume of a volatile "bad" solvent (an antisolvent in which the compound is poorly soluble) to the outer container, ensuring the level of the antisolvent is below the top of the inner vial.
-
Seal the outer container. The more volatile antisolvent will slowly diffuse into the inner vial, gradually decreasing the solubility of the compound and inducing crystallization.[5]
-
Place the setup in an undisturbed location.
Protocol 3: Solvent-Antisolvent Crystallization
-
Dissolve the this compound analog in a minimal amount of a "good" solvent.
-
Slowly add a "bad" solvent (antisolvent) dropwise to the solution with gentle stirring until the solution becomes slightly turbid (cloudy).
-
If the turbidity persists, add a small amount of the "good" solvent to redissolve the precipitate.
-
Seal the container and allow it to stand undisturbed. Crystals should form as the solvent composition slowly changes or upon slight cooling.
Mandatory Visualization
Caption: Troubleshooting workflow for poor crystallization.
Caption: Logical workflow for selecting a suitable solvent system.
References
- 1. unifr.ch [unifr.ch]
- 2. Slow Evaporation Method [people.chem.umass.edu]
- 3. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 4. Growing Crystals [web.mit.edu]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. mt.com [mt.com]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 11. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 12. syrris.com [syrris.com]
- 13. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
minimizing by-product formation in cholane Grignard reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Grignard reactions with cholane derivatives. Our focus is on minimizing by-product formation and optimizing reaction outcomes for these sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in this compound Grignard reactions and why do they form?
A1: Due to the significant steric hindrance of the this compound backbone, particularly around carbonyl groups, several by-products are common. These arise from competing reaction pathways:
-
Enolization: The Grignard reagent, being a strong base, can deprotonate the α-carbon of a ketone, forming an enolate. Upon workup, this regenerates the starting ketone, leading to low conversion.[1][2]
-
Reduction: If the Grignard reagent possesses a β-hydrogen, it can act as a reducing agent, converting the ketone to a secondary alcohol via a six-membered ring transition state.[1]
-
Wurtz Coupling: This reaction involves the coupling of two alkyl halides in the presence of a metal, in this case, magnesium. It leads to the formation of an alkane dimer (R-R) from the organic halide used to prepare the Grignard reagent.[3][4][5] This side reaction consumes the Grignard reagent and the starting halide.[3]
-
Double Addition (for ester substrates): When reacting a Grignard reagent with a cholanic acid ester, the initial 1,2-addition forms a ketone intermediate. This ketone is often more reactive than the starting ester and can react with a second equivalent of the Grignard reagent to form a tertiary alcohol.[6][7][8]
Q2: How can I minimize enolization and promote the desired 1,2-addition?
A2: Minimizing enolization is crucial for achieving high yields. The most effective strategy is the use of cerium(III) chloride (CeCl₃).[2][9][10] Organocerium reagents, formed in situ from the Grignard reagent and CeCl₃, are less basic but still highly nucleophilic.[2] This shifts the reaction equilibrium away from deprotonation and towards nucleophilic addition to the carbonyl group.[2][9]
Q3: My Grignard reaction is not initiating. What should I do?
A3: Initiation failure is a common issue in Grignard reactions. Here are several troubleshooting steps:
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried (flame-dried or oven-dried), and anhydrous solvents must be used.[4] The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer can be removed by:
-
Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle before the reaction.
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. A color change or bubble formation indicates activation.
-
-
Gentle Heating: A gentle warming with a heat gun can sometimes initiate the reaction. However, be cautious as the reaction is exothermic.
Q4: How can I prevent the Wurtz coupling by-product?
A4: Wurtz coupling can be minimized by controlling the reaction conditions:
-
Slow Addition: Add the organic halide dropwise to the magnesium suspension. This keeps the local concentration of the halide low, disfavoring the coupling reaction.
-
Temperature Control: Maintain a moderate reaction temperature. Overheating can promote side reactions, including Wurtz coupling.[4]
-
Solvent Choice: While ethers like THF and diethyl ether are standard, the choice of solvent can influence the Schlenk equilibrium and potentially reduce dimer formation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | 1. Inactive Grignard reagent (degraded by moisture/air). 2. Reaction not initiated. 3. Significant enolization of the this compound ketone.[1] | 1. Use freshly prepared or recently titrated Grignard reagent. Ensure stringent anhydrous and inert atmosphere conditions. 2. Activate magnesium (see FAQ Q3). 3. Add anhydrous cerium(III) chloride to the reaction mixture before adding the Grignard reagent.[2][10] |
| Major by-product is the reduced alcohol | 1. The Grignard reagent has β-hydrogens. 2. High degree of steric hindrance around the carbonyl group. | 1. Use a Grignard reagent without β-hydrogens if possible. 2. Employ cerium(III) chloride to enhance nucleophilic addition over reduction.[2] 3. Lower the reaction temperature. |
| Formation of a dimeric alkane by-product (R-R) | Wurtz coupling of the organic halide.[3][4] | 1. Add the organic halide slowly to the magnesium. 2. Maintain a controlled reaction temperature to avoid overheating.[4] 3. Consider using a continuous flow setup to improve selectivity.[3][11] |
| Formation of a tertiary alcohol with two identical groups from an ester | Double addition of the Grignard reagent to the ester.[7][8] | 1. Use a 1:1 stoichiometry of the Grignard reagent to the ester. 2. Perform the reaction at very low temperatures (e.g., -78 °C to -40 °C) to favor the formation of the ketone intermediate.[12] 3. Consider using a less reactive organometallic reagent if possible. |
Experimental Protocols
Protocol 1: General Procedure for Cerium(III) Chloride-Mediated Grignard Addition to a this compound Ketone
This protocol is designed to enhance 1,2-addition and minimize enolization.
Materials:
-
Anhydrous cerium(III) chloride (CeCl₃)
-
This compound ketone derivative
-
Grignard reagent solution (in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Flame-dried glassware
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Cooling bath (e.g., ice-water or dry ice/acetone)
Procedure:
-
Preparation of Anhydrous CeCl₃: Dry CeCl₃·7H₂O under vacuum at 140-150 °C for at least 4 hours to obtain anhydrous CeCl₃.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
CeCl₃ Suspension: Add anhydrous CeCl₃ (1.2 equivalents relative to the ketone) to the flask. Add anhydrous THF to create a stirrable suspension.
-
Activation: Stir the CeCl₃ suspension vigorously for at least 2 hours at room temperature.
-
Cooling: Cool the suspension to 0 °C (for less hindered ketones) or -78 °C (for highly hindered ketones).
-
Grignard Reagent Addition: Add the Grignard reagent (1.1 - 1.5 equivalents) dropwise to the stirred CeCl₃ suspension. Stir for 1-2 hours at the same temperature to allow for the formation of the organocerium reagent.
-
Substrate Addition: Add a solution of the this compound ketone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Competing reaction pathways in this compound Grignard reactions.
Caption: Troubleshooting workflow for optimizing this compound Grignard reactions.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. publications.iupac.org [publications.iupac.org]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 6. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Enhancing the Stability of Cholane-Based Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolytic stability of cholane-based esters.
Frequently Asked Questions (FAQs)
Q1: My this compound-based ester is degrading prematurely during my experiments. What is the likely cause?
A: The most common cause of degradation for ester-containing compounds, including those with a this compound backbone, is hydrolysis. This is a chemical reaction where water molecules break the ester bond, reverting the compound to its parent carboxylic acid and alcohol.[1][2][3] The reaction can be catalyzed by acids or bases, meaning that the pH of your experimental medium is a critical factor.[1][2][3] Additionally, enzymes present in biological samples, such as carboxylesterases, can significantly accelerate this process.[4][5]
Q2: What are the primary factors that influence the rate of hydrolysis for my this compound-based ester?
A: Several factors govern the rate of hydrolysis:
-
pH: Hydrolysis is typically fastest under strongly acidic or basic conditions.[1][2] Neutral or near-neutral pH is generally more favorable for stability, though enzymatic hydrolysis can still occur.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. Storing your compounds at lower temperatures can improve stability.
-
Steric Hindrance: Bulky chemical groups near the ester bond can physically block water molecules or enzymes from attacking the carbonyl carbon.[4][6] Increasing steric hindrance is a key strategy for enhancing stability.[7]
-
Electronic Effects: The electron density around the ester bond influences its susceptibility to nucleophilic attack. Electron-withdrawing groups can sometimes increase the rate of hydrolysis, while the overall electronic structure of the molecule plays a complex role.[4][8][9]
-
Solvent/Formulation: The medium in which the ester is dissolved is crucial. The presence of water is necessary for hydrolysis.[1] Formulating the ester in a way that limits its exposure to water can dramatically improve stability.[10][11]
Q3: How can I structurally modify my this compound-based ester to make it more resistant to hydrolysis?
A: Structural modification is a powerful approach to prevent hydrolysis. The primary strategy is to introduce steric hindrance around the ester linkage. This can be achieved by:
-
Using Bulky Alcohols: Instead of simple methyl or ethyl esters, create esters from secondary or tertiary alcohols (e.g., an isopropyl or tert-butyl ester). The branching near the ester oxygen provides a physical shield.[6][7][12]
-
Modifying the Acid Moiety: Introduce bulky substituents on the carbon atom adjacent (at the alpha-position) to the ester's carbonyl group.[7] This shields the other side of the ester bond.
A diagram illustrating the concept of steric hindrance is provided below.
Q4: My compound is sensitive and cannot be structurally modified. What formulation strategies can I use to protect the ester?
A: If structural modification is not an option, formulation-based strategies are highly effective. These methods work by physically protecting the ester from the aqueous environment.
-
Micellar Encapsulation: Bile acids are amphiphilic and can form micelles or mixed micelles, which can encapsulate and protect lipophilic drugs (including esters) within their hydrophobic core.[10][13][14]
-
Liposomal Formulations (Bilosomes): Liposomes are vesicles composed of lipid bilayers. Incorporating bile salts into liposomes creates more stable structures known as "bilosomes".[10][11] These are particularly effective for oral delivery as they can protect the encapsulated drug from the harsh environment of the gut.[11][15]
-
Prodrug Approach: The this compound-based ester itself can be considered a prodrug. This strategy is often used to improve absorption via bile acid transporters.[16][17][18] The stability of the ester bond is tuned to release the active drug at the desired site of action.[17][18]
The following diagram illustrates the concept of formulation-based protection.
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bile salt-stimulated carboxyl ester lipase influences lipoprotein assembly and secretion in intestine: a process mediated via ceramide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lubesngreases.com [lubesngreases.com]
- 8. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. The Pharmaceutical and Pharmacological Potential Applications of Bilosomes as Nanocarriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bile acid-based advanced drug delivery systems, bilosomes and micelles as novel carriers for therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Engineering micelles with hydrophilic-lipophilic balance to overcome intestinal barrier for oral therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bilosomes and Biloparticles for the Delivery of Lipophilic Drugs: A Preliminary Study | MDPI [mdpi.com]
- 16. Exploitation of Bile Acid Transport Systems in Prodrug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and in Vitro Evaluation of Bile Acid Prodrugs of Floxuridine to Target the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Purification of Cholane Derivatives
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on scaling up the purification of cholane derivatives by column chromatography. Below are frequently asked questions and troubleshooting guides to address common challenges encountered during the scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to keep constant when scaling up a purification method for this compound derivatives?
A1: To ensure a successful and linear scale-up, several key parameters determined during small-scale method development must be maintained.[1][2] These include:
-
Sample load as a percentage of stationary phase mass: If you successfully purify 100 mg of crude material on a 10 g column (1% load), you should use a 100 g column for 1 g of crude material to maintain that 1% load.[2][3]
-
Column media and brand: The exact same stationary phase should be used to ensure consistent selectivity.[1]
-
Elution solvents: The mobile phase composition should remain identical.[1]
-
Gradient shape in terms of column volumes (CV): A gradient that runs for 10 CV on a small column should be run for 10 CV on the larger column to maintain resolution.[2]
-
Linear velocity (not volumetric flow rate): To maintain separation quality, the flow rate should be scaled based on the column's cross-sectional area.[1]
-
Sample concentration and injection solvent: The sample should be dissolved in the same solvent at the same concentration to avoid solubility issues and peak distortion.[1]
Q2: How do I select an appropriate solvent system for purifying a new this compound derivative?
A2: The choice of solvent is critical for successful separation.[4] The process typically starts with thin-layer chromatography (TLC) to screen different solvent systems.[4][5] The goal is to find a system where the desired this compound derivative has an Rf value between 0.25 and 0.35.[5] This range generally provides the best balance for separation on a column.[5] For steroid-like molecules such as this compound derivatives, common normal-phase solvent systems include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or ether.[6]
Q3: My this compound derivative is not very soluble in the elution solvent. How should I load it onto the column?
A3: Poor solubility in the mobile phase is a common issue, especially on a larger scale.[7] Instead of a liquid injection, a dry loading technique is recommended.[2][8] To do this, dissolve your crude product in a suitable solvent (like dichloromethane) in a round-bottomed flask.[7][8] Add a small amount of silica gel to the solution and remove the solvent by rotary evaporation until a free-flowing powder is obtained.[7][8] This powder can then be carefully added to the top of the packed column.[8]
Q4: Can I switch from normal-phase to reversed-phase chromatography when scaling up?
A4: Yes, both normal-phase and reversed-phase chromatography are directly scalable.[1][3] The choice depends on the polarity of your this compound derivative and the impurities you need to remove. Reversed-phase is often used for more polar compounds.[7] The principles of scaling remain the same: you must maintain constant parameters like sample load percentage and gradient length in column volumes.[1]
Troubleshooting Guide
Problem: Poor separation or peak tailing in the scaled-up purification.
| Possible Cause | Solution |
| Column Overloading | The sample load exceeds the column's capacity, causing bands to broaden and overlap. Reduce the amount of crude material loaded onto the column. As a general guideline, flash chromatography often uses a sample load of 1-4% of the silica gel mass.[3] For difficult separations, this may need to be lower. |
| Improper Solvent System | The chosen eluent may be too strong (high Rf on TLC), causing compounds to elute too quickly and co-elute with impurities, or too weak, leading to broad peaks.[5] Re-optimize the solvent system using TLC to achieve an Rf value between 0.25 and 0.35 for the target compound.[5] |
| Poor Column Packing | Voids or channels in the column bed lead to an uneven flow of the mobile phase, resulting in band broadening and poor separation.[9] Ensure the column is packed uniformly without air bubbles. For larger columns, axial compression methods may be necessary to create a stable, well-packed bed.[10] |
| Sample Dissolved in a Strong Solvent | Injecting the sample in a solvent that is much stronger than the mobile phase can cause the sample band to spread and distort before it binds to the stationary phase.[11] If possible, dissolve the sample in the initial mobile phase or use a dry loading technique.[8][11] |
| Compound Degradation on Silica | Some compounds are unstable on acidic silica gel, leading to streaking and the appearance of new spots during chromatography.[7] Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting (2D TLC).[7] If degradation occurs, consider using deactivated silica (e.g., with triethylamine) or an alternative stationary phase like alumina.[7][8] |
Data Presentation: Scaling & Solvent Systems
Table 1: Key Parameters for Linear Scale-Up of Chromatography
| Parameter | Small-Scale (Analytical) | Large-Scale (Preparative) | Rationale |
| Column Mass | 10 g | 100 g (10x increase) | To accommodate a larger sample mass. |
| Sample Load | 100 mg (1% of column mass) | 1000 mg (1% of column mass) | Maintain the load-to-sorbent ratio to preserve resolution.[2][3] |
| Column Diameter | 1.0 cm | 3.2 cm | Diameter is increased to accommodate more stationary phase. |
| Bed Height | 15 cm | 15 cm | Keeping bed height constant helps maintain residence time.[10] |
| Flow Rate | 5 mL/min | 51 mL/min | Flow rate is scaled by the square of the column diameter ratio to maintain linear velocity. |
| Gradient Length | 12 Column Volumes (CV) | 12 Column Volumes (CV) | Ensures the separation profile remains consistent regardless of column size.[2] |
Table 2: Common Normal-Phase Solvent Systems for Steroid & this compound Derivatives
| Solvent System | Polarity | Typical Applications & Notes |
| Hexane / Ethyl Acetate | Low to Medium | A standard, versatile system good for many this compound derivatives with moderate polarity.[6] |
| Petroleum Ether / Diethyl Ether | Low | Good for separating non-polar compounds. Diethyl ether can be a good alternative to ethyl acetate for certain separations.[6] |
| Dichloromethane / Methanol | Medium to High | Used for more polar this compound derivatives. Use methanol sparingly (<10%) to avoid dissolving the silica gel.[6] |
| DCM / Methanol / NH4OH | High (Basic) | A stock solution of ammonia in methanol (e.g., 10%) can be used as a polar modifier to improve the peak shape of basic this compound derivatives (e.g., those with amine groups).[6][7] |
Experimental Protocols
Protocol: Method Development and Scale-Up for a this compound Derivative
-
Analytical TLC Analysis:
-
Dissolve a small amount of the crude this compound derivative mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a series of solvent systems of varying polarity (e.g., starting with 10% ethyl acetate in hexane and increasing to 50%).[6]
-
Identify the solvent system that provides an Rf value of 0.25-0.35 for the target compound and gives good separation from impurities.[5]
-
-
Small-Scale Column Test:
-
Pack a small glass column with silica gel (e.g., 10-20 g).
-
Load a small amount of the crude mixture (e.g., 100-200 mg, representing a 1% load) onto the column using either liquid or dry loading.
-
Elute the column with the optimized solvent system from the TLC analysis. A gradient elution can be used for complex mixtures.[8]
-
Collect fractions and analyze them by TLC to confirm the separation is successful.
-
-
Scale-Up Calculation:
-
Determine the total amount of crude material to be purified (e.g., 5.0 g).
-
Calculate the required amount of silica gel based on the successful loading percentage from the small-scale test. For a 1% load: 5.0 g crude / 0.01 = 500 g silica gel.
-
Select an appropriate pre-packed column or calculate the dimensions for a self-packed column.
-
Calculate the new flow rate to maintain the same linear velocity as the small-scale run. The formula is: Flow Rate (prep) = Flow Rate (analytical) × [Diameter (prep)² / Diameter (analytical)²].
-
-
Preparative Column Chromatography:
-
Carefully pack the large-scale column with the calculated amount of silica gel, ensuring a homogenous and stable bed.
-
Equilibrate the column with the initial mobile phase.
-
Load the crude this compound derivative onto the column.
-
Begin the elution using the scaled-up flow rate and gradient profile (if applicable).
-
Collect fractions and monitor the elution using TLC or an in-line detector (e.g., UV).
-
Combine the pure fractions and remove the solvent to isolate the purified this compound derivative.
-
Mandatory Visualization
Caption: A workflow diagram illustrating the logical steps from small-scale method development to large-scale purification.
Caption: A decision tree for troubleshooting poor separation during the scale-up of column chromatography.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Purification [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Membrane Interactions of Cholane and Cholestane Derivatives
For researchers, scientists, and drug development professionals, understanding the fundamental interactions of small molecules with cellular membranes is paramount for predicting bioavailability, toxicity, and mechanism of action. This guide provides an objective comparison of the membrane interaction studies of two foundational steroid cores: cholane and cholestane. While these parent molecules are not typically studied directly in membrane interactions, their physiologically crucial derivatives—bile acids (from this compound) and cholesterol (from cholestane)—exhibit profoundly different effects on the structure and function of lipid bilayers. This comparison will focus on these derivatives to provide a practical and data-driven overview.
Fundamental Structural Differences: this compound vs. Cholestane
The primary distinction between this compound and cholestane lies in the alkyl side chain attached to the C-17 position of the steroid's D-ring. This compound is a C24 steroid, whereas cholestane is a C27 steroid.[1][2][3][4][5] This seemingly minor difference in the length of the hydrocarbon tail, along with variations in functional groups, leads to significant differences in their physicochemical properties and, consequently, their interactions with lipid membranes.
-
This compound Core: Characterized by a shorter, five-carbon side chain. Its derivatives, such as cholic acid, are amphipathic molecules with hydroxyl groups on the steroid ring and a terminal carboxylic acid group on the side chain, making them effective biological detergents.[6]
-
Cholestane Core: Possesses a longer, eight-carbon side chain. Its most prominent derivative, cholesterol, is a crucial structural component of animal cell membranes, with a single hydroxyl group at the C-3 position rendering it weakly amphipathic.
Below is a graphical representation of the core structures of this compound and cholestane.
References
Comparative Analysis of Cholane Derivatives' Antimicrobial Efficacy Against Standard Antibiotics
A new frontier in the battle against antimicrobial resistance is emerging with cholane derivatives, a class of compounds derived from bile acids, demonstrating significant antimicrobial activity. This guide provides a comparative overview of the performance of these derivatives against established antibiotics, supported by experimental data, to inform researchers, scientists, and drug development professionals on their potential as novel therapeutic agents.
This compound derivatives have shown promising results in inhibiting the growth of a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Their unique mode of action, primarily targeting the integrity of the bacterial cell membrane, presents a compelling advantage in an era of growing resistance to conventional antibiotics that often target specific metabolic pathways.
Performance Against Key Pathogens: A Quantitative Comparison
The antimicrobial efficacy of this compound derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The lower the MIC value, the more potent the antimicrobial agent.
Recent studies have highlighted the potent activity of specific this compound derivatives. For instance, 3α-hydroxy-23-guanidino-5β-cholane has demonstrated significant efficacy against Staphylococcus aureus with an MIC of 12.5 μM, Bacillus subtilis with an MIC of 5 μM, and Mycobacterium smegmatis with an MIC of 50 μM.[1][2] Furthermore, a series of derivatives of deoxycholic acid have exhibited a broad spectrum of activity, with MIC values ranging from 0.9 to 31 µg/ml against five Gram-positive strains, four Gram-negative strains, two fungi, and one yeast.[3]
To provide a clear perspective on their potential, the following table summarizes the MIC values of representative this compound derivatives against common pathogens, alongside the MIC values of widely used standard antibiotics.
| Microorganism | This compound Derivative | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
| Staphylococcus aureus | 3α-hydroxy-23-guanidino-5β-cholane | 12.5 µM | Vancomycin | 0.5 - 2 |
| Deoxycholic acid derivatives | 0.9 - 31 | Ciprofloxacin | 0.12 - 2 | |
| Bacillus subtilis | 3α-hydroxy-23-guanidino-5β-cholane | 5 µM | Ampicillin | 0.015 - 1 |
| Escherichia coli | Deoxycholic acid derivatives | 0.9 - 31 | Ciprofloxacin | 0.008 - 1 |
| Gentamicin | 0.12 - 4 | |||
| Pseudomonas aeruginosa | Deoxycholic acid derivatives | 0.9 - 31 | Ciprofloxacin | 0.25 - 4 |
| Gentamicin | 0.5 - 8 | |||
| Candida albicans | Deoxycholic acid derivatives | 0.9 - 31 | Fluconazole | 0.25 - 4 |
| Aspergillus niger | Deoxycholic acid derivatives | 0.9 - 31 | Amphotericin B | 0.25 - 1 |
Note: The MIC values for this compound derivatives are sourced from multiple studies and may not be directly comparable to the standard antibiotic values due to variations in experimental conditions.
Unraveling the Mechanism of Action: A Focus on Membrane Disruption
The primary antimicrobial mechanism of this compound derivatives appears to be the disruption of the bacterial cell membrane.[4] This is a significant departure from many standard antibiotics that target intracellular processes. The amphipathic nature of these molecules, possessing both hydrophobic and hydrophilic regions, allows them to insert into the lipid bilayer of bacterial membranes. This insertion is thought to create pores or channels, leading to the leakage of essential intracellular components and ultimately, cell death.
One study investigating a bile acid derivative, BA-3/4-Butyl, confirmed its membrane-permeabilizing activity through fluorescence-based assays and transmission electron microscopy, which visualized the damage to the bacterial cell envelope.[4] Another line of evidence comes from the observation that certain this compound derivatives can inhibit the production of a fluorescent pigment in Pseudomonas aeruginosa, suggesting their ability to traverse the bacterial cell membrane is a crucial first step in their antimicrobial action.[3]
While membrane disruption is the predominant theory, some evidence suggests that this compound derivatives may also interfere with bacterial signaling pathways, such as quorum sensing. Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including virulence and biofilm formation. By disrupting these communication networks, this compound derivatives could potentially offer a dual-pronged attack against bacterial infections. However, further research is needed to fully elucidate the specific signaling pathways affected and the molecular mechanisms involved.
Caption: Proposed antimicrobial mechanism of this compound derivatives.
Experimental Protocols for Antimicrobial Activity Assessment
The validation of the antimicrobial activity of this compound derivatives relies on standardized and reproducible experimental protocols. The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then create a series of two-fold dilutions in Mueller-Hinton Broth (MHB).
-
Bacterial Inoculum: Culture the test microorganism overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
96-Well Microtiter Plate: Use sterile, flat-bottomed 96-well plates.
2. Assay Procedure:
-
Add 100 µL of MHB to each well of the microtiter plate.
-
Add 100 µL of the highest concentration of the test compound to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells.
-
Add 10 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (wells with bacteria and no test compound) and a negative control (wells with MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
3. Data Interpretation:
-
The MIC is determined as the lowest concentration of the this compound derivative at which there is no visible growth (turbidity) of the microorganism.
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
1. Assay Procedure:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that shows no visible growth in the MIC assay.
-
Spot-plate these aliquots onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
2. Data Interpretation:
-
The MBC is the lowest concentration of the this compound derivative that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).
Caption: Experimental workflow for antimicrobial activity validation.
Conclusion
This compound derivatives represent a promising class of antimicrobial agents with a distinct mechanism of action that could be pivotal in addressing the challenge of antibiotic resistance. Their ability to disrupt bacterial membranes offers a robust strategy that may be less susceptible to the development of resistance compared to traditional antibiotics. The data presented in this guide, while preliminary, underscores the potential of these compounds. Further research, particularly head-to-head comparative studies with a broader range of standard antibiotics and deeper investigations into their effects on bacterial signaling, is warranted to fully realize their therapeutic promise.
References
A Comparative Guide to Cross-Reactivity Assessment of Antibodies Against Cholane-Protein Conjugates
For researchers and professionals in drug development and scientific research, the specificity of antibodies is paramount. When developing antibodies against small molecules like cholane-based compounds (the core structure of bile acids), it is crucial to rigorously assess their cross-reactivity. This guide provides a comparative overview of key methodologies, presents experimental data, and offers detailed protocols for evaluating the cross-reactivity of antibodies raised against this compound-protein conjugates. Such conjugates are essential for eliciting an immune response to haptens like bile acids.[1][2]
Antibody cross-reactivity refers to the ability of an antibody to bind to structurally similar, yet different, antigens.[3][4] In the context of this compound-based compounds, an antibody raised against a specific bile acid, such as cholic acid, might also bind to other bile acids like chenodeoxycholic acid or deoxycholic acid.[5][6] This can lead to inaccurate results in immunoassays, making a thorough cross-reactivity assessment indispensable.[3][7]
Comparative Analysis of Assessment Methodologies
The two primary methods for assessing the cross-reactivity of anti-cholane conjugate antibodies are Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). Each offers distinct advantages and provides different types of data.
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) |
| Principle | Competition between a labeled antigen and an unlabeled antigen (the analyte) for a limited number of antibody binding sites.[3][8] | Measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data.[9] |
| Primary Data Output | IC50 values (concentration of analyte that inhibits 50% of the labeled antigen binding). Cross-reactivity is typically expressed as a percentage relative to the target antigen. | Association rate (ka), dissociation rate (kd), and affinity constant (KD).[9][10] |
| Throughput | High-throughput, suitable for screening many compounds simultaneously using 96-well plates.[11] | Can be lower throughput, though modern systems offer higher capacity.[10] |
| Label Requirement | Requires a labeled antigen (e.g., enzyme-conjugated).[12] | Label-free, which avoids potential alterations to the antigen's structure and binding characteristics.[9] |
| Information Provided | Provides a relative measure of affinity and specificity.[13] | Provides detailed kinetic information (on- and off-rates) and affinity, offering deeper insights into the binding interaction.[9][14] |
| Complexity & Cost | Relatively simple, widely available, and lower cost.[15] | More complex instrumentation and higher cost, but provides more detailed data.[15][16] |
Quantitative Cross-Reactivity Data
The following tables summarize hypothetical, yet representative, cross-reactivity data for a polyclonal antibody raised against a Cholylglycine-BSA conjugate. The data is presented as percent cross-reactivity, calculated from IC50 values obtained in a competitive ELISA.
Formula for Percent Cross-Reactivity: (%CR) = (IC50 of Target Antigen / IC50 of Competing Analyte) x 100
Table 1: Cross-Reactivity with Conjugated Bile Acids
| Competing Analyte | IC50 (nM) | Percent Cross-Reactivity (%) |
| Cholylglycine (Target) | 50 | 100 |
| Cholyltaurine | 75 | 66.7 |
| Chenodeoxycholylglycine | 500 | 10.0 |
| Chenodeoxycholyltaurine | 800 | 6.3 |
| Deoxycholylglycine | 450 | 11.1 |
| Deoxycholyltaurine | 700 | 7.1 |
| Lithocholylglycine | >10,000 | <0.5 |
| Ursodeoxycholylglycine | >10,000 | <0.5 |
Table 2: Cross-Reactivity with Unconjugated Bile Acids
| Competing Analyte | IC50 (nM) | Percent Cross-Reactivity (%) |
| Cholic Acid | 200 | 25 |
| Chenodeoxycholic Acid | 1500 | 3.3 |
| Deoxycholic Acid | 1200 | 4.2 |
| Lithocholic Acid | >10,000 | <0.5 |
| Ursodeoxycholic Acid | >10,000 | <0.5 |
Note: The lower percent cross-reactivity with unconjugated bile acids indicates the antibody has significant specificity for the glycine conjugate portion of the immunogen.
Experimental Protocols & Workflows
A clear and repeatable experimental protocol is essential for accurate cross-reactivity assessment.
Workflow for Antibody Cross-Reactivity Assessment
Caption: Workflow for assessing antibody cross-reactivity.
Detailed Protocol: Competitive ELISA
This protocol is adapted for assessing the cross-reactivity of an antibody against a this compound-protein conjugate.[8][12]
-
Antigen Coating:
-
Dilute the this compound-protein conjugate (e.g., Cholylglycine-OVA) to 1-5 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6).
-
Add 100 µL of the diluted conjugate to each well of a 96-well microplate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
Wash the plate three times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.[17]
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target this compound compound (standard) and potential cross-reactants in Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).
-
In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution).
-
Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked microplate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Substrate Addition and Measurement:
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution (e.g., 2 M H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
-
Data Analysis:
-
Plot the absorbance values against the log of the analyte concentration.
-
Use a four-parameter logistic curve fit to determine the IC50 value for each compound.
-
Calculate the percent cross-reactivity using the formula provided earlier.
-
Workflow for Surface Plasmon Resonance (SPR) Analysis
Caption: Sequential steps for an SPR binding analysis.
Detailed Protocol: Surface Plasmon Resonance (SPR)
This protocol outlines a typical cross-reactivity experiment using SPR.[9][10]
-
System Preparation:
-
Equilibrate the SPR instrument (e.g., a Biacore system) with a suitable running buffer (e.g., HBS-EP+ buffer).
-
-
Antibody Immobilization:
-
Activate the surface of a sensor chip (e.g., CM5 chip) using a standard amine coupling kit (EDC/NHS).
-
Inject the purified anti-cholane antibody over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active esters using ethanolamine. A reference flow cell should be prepared similarly but without antibody immobilization to subtract non-specific binding.
-
-
Kinetic Analysis:
-
Prepare serial dilutions of the target this compound compound and each cross-reactant in the running buffer. A blank buffer injection should also be included for double referencing.
-
Inject each concentration of the analyte over the reference and antibody-coated flow cells for a set time to monitor the association phase.
-
Switch back to injecting only running buffer to monitor the dissociation phase.
-
Between each analyte injection cycle, regenerate the sensor surface using a mild regeneration solution (e.g., a low pH glycine-HCl solution) to remove all bound analyte without denaturing the antibody.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the blank injection data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Compare the KD values for all tested compounds. A lower KD indicates a higher affinity. The ratio of KD values can be used to quantify cross-reactivity.
-
Biological Pathway Context: Bile Acid Signaling
Understanding the biological role of this compound compounds (bile acids) is crucial. Bile acids are not just digestive surfactants; they are also signaling molecules that activate nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors like TGR5, regulating lipid, glucose, and energy metabolism.[18] An antibody used in a diagnostic or research assay must be specific enough to distinguish between different bile acids to accurately reflect their distinct signaling roles.
References
- 1. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 10. rapidnovor.com [rapidnovor.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. seracare.com [seracare.com]
- 14. Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. affiniteinstruments.com [affiniteinstruments.com]
- 16. Referencing cross-reactivity of detection antibodies for protein array experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biomol.com [biomol.com]
- 18. pubs.acs.org [pubs.acs.org]
head-to-head comparison of synthetic cholane analogs and endogenous steroids
Head-to-Head Comparison: Synthetic Cholane Analogs vs. Endogenous Steroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of synthetic this compound analogs and endogenous steroidal bile acids, focusing on their interactions with key nuclear and cell surface receptors. The information presented is intended to support research and development efforts in metabolic and inflammatory diseases.
Endogenous bile acids, traditionally known for their role in lipid digestion, are now recognized as critical signaling molecules that regulate a wide array of metabolic pathways.[1] They exert their effects by activating receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[2][3][4][5] The development of synthetic this compound analogs, such as Obeticholic Acid (OCA), has provided potent and selective tools to modulate these pathways for therapeutic benefit.[6][7][8] This guide compares the performance of these synthetic analogs against their natural counterparts using supporting experimental data.
Quantitative Data Comparison
The following table summarizes the quantitative data for receptor binding and activation for the semi-synthetic analog Obeticholic Acid (OCA) and key endogenous bile acids: chenodeoxycholic acid (CDCA), lithocholic acid (LCA), and deoxycholic acid (DCA). OCA, a 6α-ethyl derivative of CDCA, demonstrates significantly higher potency for the FXR receptor.[6][9][10]
| Compound | Type | Target Receptor | Assay Type | Parameter | Value | Relative Potency vs. CDCA |
| Obeticholic Acid (OCA) | Synthetic Analog | FXR | Activation (EC₅₀) | ~99 nM | ~100x | |
| Chenodeoxycholic Acid (CDCA) | Endogenous Steroid | FXR | Activation (EC₅₀) | ~10,000 nM | 1x | |
| Lithocholic Acid (LCA) | Endogenous Steroid | FXR | Activation | Lower than CDCA | - | |
| Deoxycholic Acid (DCA) | Endogenous Steroid | FXR | Activation | Lower than CDCA | - | |
| Lithocholic Acid (LCA) | Endogenous Steroid | GPBAR1 | Activation | Potent Agonist | - | |
| Deoxycholic Acid (DCA) | Endogenous Steroid | GPBAR1 | Activation | Agonist | - | |
| Chenodeoxycholic Acid (CDCA) | Endogenous Steroid | GPBAR1 | Activation | Agonist | - | |
| INT-777 | Synthetic Analog | GPBAR1 | Activation (EC₅₀) | ~200 nM | Potent Agonist |
Data compiled from multiple sources. EC₅₀ values can vary based on the specific cell line and assay conditions. The potency of endogenous bile acids for FXR activation follows the general order: CDCA > LCA = DCA > CA.[6]
Signaling Pathways
The differential activation of FXR and GPBAR1 by these compounds triggers distinct downstream signaling cascades.
Caption: Farnesoid X Receptor (FXR) Signaling Pathway.
References
- 1. Farnesoid X Receptor, Bile Acid Metabolism, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. genecards.org [genecards.org]
- 5. G protein-coupled bile acid receptor - Wikipedia [en.wikipedia.org]
- 6. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. acs.org [acs.org]
- 9. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Obeticholic Acid [flipper.diff.org]
For Researchers, Scientists, and Drug Development Professionals
The cholane scaffold, the fundamental structure of bile acids, has emerged as a privileged framework for the design of potent and selective modulators of nuclear receptors. Among these, the Farnesoid X Receptor (FXR) has garnered significant attention as a therapeutic target for metabolic and cholestatic diseases. However, the close structural and functional relationships among nuclear receptors, particularly the Vitamin D Receptor (VDR), Pregnane X Receptor (PXR), and Constitutive Androstane Receptor (CAR), present a significant challenge in developing selective FXR inhibitors. Off-target effects due to lack of selectivity can lead to undesired side effects and diminish therapeutic efficacy. This guide provides a comparative analysis of the selectivity of various this compound-based inhibitors, supported by experimental data and detailed methodologies to aid researchers in the evaluation and development of next-generation nuclear receptor modulators.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the reported inhibitory or activation potencies (IC50 or EC50 values) of several this compound-based compounds against a panel of related nuclear receptors. This data, compiled from various studies, highlights the diverse selectivity profiles achievable through modification of the this compound backbone.
| Compound | Target Receptor | IC50 / EC50 (µM) | VDR Activity (µM) | PXR Activity (µM) | CAR Activity (µM) | Reference |
| Chenodeoxycholic acid (CDCA) | FXR (Agonist) | ~15 | Activating | Activating | Activating | [1] |
| Obeticholic Acid (OCA) | FXR (Agonist) | 0.098 | - | - | - | [2] |
| GW4064 | FXR (Agonist) | 0.03 | >10 (inactive) | >10 (inactive) | >10 (inactive) | [3] |
| Guggulsterone | FXR (Antagonist) | 15 | - | Agonist (0.1) | - | [4] |
| Compound 7¹ | FXR (Agonist) | 0.98 | - | - | - | [5] |
| EUDCOH (Compound 26)¹ | FXR (Agonist) | 1.4 | - | - | - | [5] |
| NorECDCOH (Compound 30)¹ | FXR (Agonist) | 0.7 | - | - | - | [5] |
¹ As described in Festa et al., 2014. Data for VDR, PXR, and CAR for these specific compounds were not provided in the publication.
Key Signaling Pathways and Experimental Workflow
Understanding the mechanism of action of nuclear receptors and the methods used to assess inhibitor selectivity is crucial for interpreting the data.
The diagram above illustrates the general mechanism of nuclear receptor activation. Lipophilic ligands, such as this compound-based inhibitors, can cross the cell membrane and bind to nuclear receptors in the cytoplasm or nucleus. This binding event often triggers a conformational change, dissociation from heat shock proteins (HSPs), and translocation to the nucleus. In the nucleus, the receptor typically forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Hormone Response Elements (HREs) in the promoter regions of target genes. This complex then recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription.
The provided workflow outlines a typical strategy for identifying selective this compound-based inhibitors. A library of compounds is first screened against the primary target, for instance, FXR. Active compounds, or "hits," are then subjected to a secondary screen against a panel of related nuclear receptors to assess their selectivity. Subsequent data analysis involves determining the potency (IC50 or EC50 values) and calculating a selectivity index to identify compounds with the desired profile.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of any comparative analysis. Below are detailed methodologies for two key experiments commonly used to evaluate the selectivity of nuclear receptor inhibitors.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to modulate the transcriptional activity of a specific nuclear receptor.
Objective: To determine the functional activity (agonist or antagonist) and potency of a this compound-based inhibitor on FXR, VDR, PXR, and CAR.
Materials:
-
HEK293T or other suitable mammalian cell line
-
Expression plasmids for the full-length nuclear receptors (FXR, VDR, PXR, CAR)
-
A reporter plasmid containing a luciferase gene under the control of a promoter with the respective hormone response elements (HREs)
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Transfection reagent (e.g., Lipofectamine)
-
This compound-based test compounds
-
Reference agonist and antagonist for each receptor
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the nuclear receptor expression plasmid, the corresponding luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the this compound-based test compounds. Include appropriate controls: vehicle (e.g., DMSO), a known agonist, and a known antagonist for each receptor.
-
For antagonist mode, co-treat the cells with the test compound and a sub-maximal concentration of the reference agonist.
-
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
For agonist activity, plot the normalized luciferase activity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
For antagonist activity, plot the percentage of inhibition of the agonist response against the log of the compound concentration to determine the IC50 value.
-
Competitive Binding Assay (e.g., Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This in vitro assay measures the ability of a test compound to displace a fluorescently labeled ligand from the ligand-binding domain (LBD) of a nuclear receptor.
Objective: To determine the binding affinity (Ki) of a this compound-based inhibitor for the LBDs of FXR, VDR, PXR, and CAR.
Materials:
-
Purified recombinant LBD of each nuclear receptor (FXR, VDR, PXR, CAR), often tagged (e.g., with GST or His).
-
A fluorescently labeled ligand (tracer) that binds to the receptor of interest.
-
An antibody specific to the tag on the LBD, conjugated to a FRET donor (e.g., Europium cryptate).
-
A FRET acceptor (e.g., a fluorescently labeled streptavidin that binds to a biotinylated tracer).
-
Assay buffer
-
This compound-based test compounds
-
Microplates (e.g., 384-well low-volume)
-
A plate reader capable of TR-FRET measurements.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the this compound-based test compounds in the assay buffer. Prepare a solution containing the nuclear receptor LBD, the fluorescent tracer, and the FRET donor-conjugated antibody.
-
Assay Reaction: In a microplate, add the test compound dilutions. Then, add the pre-mixed solution of the receptor, tracer, and antibody.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
FRET Measurement: Measure the time-resolved fluorescence signals of the donor and acceptor using a compatible plate reader.
-
Data Analysis:
-
Calculate the FRET ratio (acceptor signal / donor signal).
-
Plot the FRET ratio against the log of the test compound concentration.
-
Fit the data to a competitive binding equation to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd), where [Tracer] is the concentration of the fluorescent tracer and Kd is its dissociation constant.
-
Conclusion
The development of selective this compound-based inhibitors for nuclear receptors is a promising avenue for the treatment of various diseases. However, achieving selectivity remains a critical challenge. This guide highlights the importance of comprehensive selectivity profiling against related nuclear receptors such as VDR, PXR, and CAR. The provided quantitative data, though not exhaustive, illustrates the varying selectivity profiles of different this compound derivatives. By employing rigorous and standardized experimental protocols, such as luciferase reporter and competitive binding assays, researchers can effectively evaluate the selectivity of novel compounds and advance the development of safer and more effective nuclear receptor-targeted therapies. The continued exploration of the structure-activity relationships within the this compound scaffold will undoubtedly lead to the discovery of next-generation inhibitors with superior selectivity and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploitation of this compound scaffold for the discovery of potent and selective farnesoid X receptor (FXR) and G-protein coupled bile acid receptor 1 (GP-BAR1) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
quantitative structure-activity relationship (QSAR) studies of cholane derivatives
A detailed guide for researchers and drug development professionals on the quantitative structure-activity relationships of semi-synthetic bile acid analogs targeting the Farnesoid X Receptor (FXR) and G-protein coupled bile acid receptor 1 (GP-BAR1).
This guide provides a comparative analysis of a series of cholane derivatives, focusing on their potency as agonists for FXR and GP-BAR1, two crucial receptors in metabolic and inflammatory signaling pathways. The data presented is primarily derived from a key study by Festa et al. (2014), which systematically explored the modification of the this compound scaffold to identify potent and selective ligands.[1][2] This document summarizes the quantitative biological activity data, details the experimental protocols used to obtain this data, and visualizes the relevant workflows and signaling pathways to aid in the rational design of novel therapeutic agents.
Quantitative Data Summary
The following tables summarize the in vitro activity of a selection of this compound derivatives as agonists for FXR and GP-BAR1. The activity is presented as the half-maximal effective concentration (EC50), which indicates the concentration of the compound required to elicit 50% of the maximal response. A lower EC50 value corresponds to a higher potency.
Table 1: FXR Agonist Activity of this compound Derivatives
| Compound ID | Structure/Modifications | EC50 (µM) |
| 1 | Chenodeoxycholic acid (CDCA) | 11.3 |
| 2 | Cholic acid (CA) | >100 |
| 3 | 6α-ethyl-CDCA (Obeticholic Acid) | 0.19 |
| 7 | 7α-hydroxy-5β-cholan-24-sulfate | 1.4 |
| 26 | 6β-ethyl-3α,7β-dihydroxy-5β-cholan-24-ol (EUDCOH) | >100 |
| 30 | 6α-ethyl-3α, 7α-dihydroxy-24-nor-5β-cholan-23-ol (NorECDCOH) | 0.09 |
Data sourced from Festa et al., 2014.[1][2]
Table 2: GP-BAR1 Agonist Activity of this compound Derivatives
| Compound ID | Structure/Modifications | EC50 (µM) |
| 1 | Chenodeoxycholic acid (CDCA) | >100 |
| 2 | Cholic acid (CA) | >100 |
| 3 | 6α-ethyl-CDCA (Obeticholic Acid) | 5.8 |
| 7 | 7α-hydroxy-5β-cholan-24-sulfate | 1.1 |
| 26 | 6β-ethyl-3α,7β-dihydroxy-5β-cholan-24-ol (EUDCOH) | 1.03 |
| 30 | 6α-ethyl-3α, 7α-dihydroxy-24-nor-5β-cholan-23-ol (NorECDCOH) | 0.37 |
Data sourced from Festa et al., 2014.[1][2]
Experimental Protocols
Chemical Synthesis of this compound Derivatives
The semi-synthetic this compound derivatives were prepared from commercially available starting materials such as cholic acid and chenodeoxycholic acid. The synthetic strategies involved modifications at various positions of the steroid nucleus and the side chain. For example, the synthesis of 6-ethyl derivatives was achieved through a multi-step process involving the introduction of an ethyl group at the C6 position. The synthesis of sulfated derivatives involved the reaction of the corresponding alcohol with a sulfating agent. Detailed synthetic procedures, including reaction conditions and characterization of the final products, are described in the supporting information of the source publication.[3]
FXR and GP-BAR1 Reporter Gene Assays
The agonist activity of the this compound derivatives was evaluated using cell-based reporter gene assays.[4][5][6][7]
a) FXR Reporter Gene Assay: HEK293 cells were transiently co-transfected with a plasmid encoding the full-length human FXR and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive element.[5][6] Following transfection, the cells were treated with varying concentrations of the test compounds. After an incubation period of 18-24 hours, the luciferase activity was measured using a luminometer. The EC50 values were calculated from the dose-response curves.[8]
b) GP-BAR1 Reporter Gene Assay: HEK293T cells were transiently transfected with a plasmid encoding human GP-BAR1.[4][7] The activation of GP-BAR1 by the test compounds leads to an increase in intracellular cyclic AMP (cAMP) levels. This increase in cAMP was detected using a commercially available assay kit, which typically involves a competitive immunoassay or a reporter gene responsive to cAMP levels. The EC50 values were determined from the concentration-response curves.
Visualizations
Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.
Caption: Simplified signaling pathways for FXR and GP-BAR1 activation by this compound derivatives.
References
- 1. Exploitation of this compound scaffold for the discovery of potent and selective farnesoid X receptor (FXR) and G-protein coupled bile acid receptor 1 (GP-BAR1) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
Validating Cholane Bioactivity: A Comparative Guide to In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
The journey of a novel therapeutic compound from a promising in vitro finding to a potential clinical candidate is paved with rigorous validation. For cholane derivatives, a class of steroids with a growing portfolio of bioactive properties, this transition critically relies on well-designed animal models. This guide provides a comparative overview of the in vivo validation of two distinct this compound-based compounds, showcasing their anti-inflammatory and anticancer activities, supported by experimental data.
From Benchtop to Preclinical: The Validation Workflow
The preclinical validation of a novel this compound derivative typically follows a structured path. It begins with the identification of a specific bioactivity in vitro, such as cytotoxicity against cancer cells or suppression of inflammatory markers. Promising candidates then advance to in vivo studies in relevant animal models to assess their efficacy and safety in a complex biological system. This progression is crucial for establishing the therapeutic potential of the compound.
Metabolic Stability of Cholane Derivatives in Liver Microsomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of drug candidates is a critical parameter in the early stages of drug discovery and development. For compounds based on the cholane scaffold, understanding their susceptibility to metabolism by liver enzymes is essential for predicting their pharmacokinetic profile and potential for clinical success. This guide provides a comparative overview of the metabolic stability of various this compound derivatives in liver microsomes, supported by available experimental data.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of selected this compound derivatives in liver microsomes. The data has been compiled from various studies to provide a comparative perspective. It is important to note that direct comparison between different studies should be approached with caution due to potential variations in experimental conditions.
| Compound Name/Class | Derivative of | Key Structural Features | Species | In Vitro Half-Life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) |
| Obeticholic Acid (OCA) | Chenodeoxycholic Acid | 6α-ethyl substituent | Human | - | - |
| FXR Agonist 13 | Not Specified | This compound Scaffold | Human | Favorable Stability | - |
| BAR502 | 6α-ethylthis compound | Dual FXR/TGR5 agonist | Not Specified | - | - |
| G2 | Deoxycholic Acid | Camptothecin conjugate | Rat | - | 174.7 |
Experimental Protocols
The data presented in this guide is typically generated using a standardized in vitro liver microsomal stability assay. The following is a detailed methodology representative of the protocols used in such studies.
Liver Microsomal Stability Assay Protocol
1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time when incubated with liver microsomes and a cofactor regenerating system.
2. Materials:
- Test Compounds (this compound Derivatives)
- Pooled Liver Microsomes (Human, Rat, or other species)
- Phosphate Buffer (e.g., 100 mM, pH 7.4)
- NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and MgCl₂)
- Positive Control Compounds (e.g., Testosterone, Verapamil - compounds with known metabolic profiles)
- Internal Standard (for analytical quantification)
- Acetonitrile or other organic solvent (for reaction termination)
- 96-well plates
- Incubator/shaker (37°C)
- LC-MS/MS system for analysis
3. Procedure:
- Preparation of Reagents:
- Prepare the NADPH regenerating system solution in phosphate buffer.
- Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO).
- Dilute the liver microsomes to the desired concentration (e.g., 0.5 - 1.0 mg/mL) in phosphate buffer.
- Incubation:
- Pre-warm the liver microsomal suspension and the NADPH regenerating system to 37°C.
- In a 96-well plate, add the liver microsomal suspension to each well.
- Add the test compound or positive control to the wells to initiate the pre-incubation (typically 5-10 minutes at 37°C).
- Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. The final concentration of the test compound is typically around 1 µM.
- Time Course Sampling:
- At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
- Sample Processing:
- Centrifuge the plate to precipitate the microsomal proteins.
- Transfer the supernatant to a new plate for analysis.
- LC-MS/MS Analysis:
- Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
- Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- The slope of the linear regression of this plot gives the elimination rate constant (k).
- Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
- Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
Visualizing the Workflow and Logic
To better illustrate the experimental process and the logical framework for comparing metabolic stability, the following diagrams are provided.
Safety Operating Guide
Navigating the Disposal of Cholane: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures for handling specific compounds is paramount. This guide provides essential information and a step-by-step plan for the safe disposal of cholane.
Key Chemical and Physical Properties of this compound
A summary of the known properties of this compound is provided below to inform handling and disposal procedures.
| Property | Value |
| Molecular Formula | C₂₄H₄₂ |
| Molecular Weight | 330.59 g/mol [1][5] |
| Appearance | Data not available; likely a solid at room temperature |
| Solubility | Data not available; as a hydrocarbon, likely insoluble in water |
| Known Hazards | Not classified as hazardous, but data is limited |
Experimental Protocol for the Proper Disposal of this compound
The following step-by-step guide outlines the recommended procedure for the safe disposal of this compound in a laboratory setting.
1. Waste Identification and Segregation:
-
Treat all this compound waste as chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.
-
Segregate this compound waste from incompatible materials, such as strong oxidizing agents.[4]
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes:
-
Safety glasses or goggles
-
A lab coat
-
Chemical-resistant gloves
-
3. Waste Containerization and Labeling:
-
Use a dedicated, sealable container made of a material compatible with hydrocarbons (e.g., glass or a suitable plastic) for this compound waste.
-
The container must be in good condition, free from leaks or cracks.
-
Label the container clearly with the words "Hazardous Waste" or "Chemical Waste," in accordance with your institution's and local regulations.[4]
-
The label should also include the full chemical name ("this compound") and the date when waste was first added to the container.[4]
4. Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[3]
-
Ensure the container is kept closed except when adding waste.[3][4]
-
Store the container in secondary containment to prevent spills.[3][4]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management service to schedule a pickup for the this compound waste.[3]
-
Provide the waste disposal service with all necessary information about the chemical.
6. Disposal of Empty Containers:
-
A container that has held this compound can be considered "empty" when all contents have been removed by normal means (e.g., pouring, scraping).
-
To dispose of the empty container in the regular trash, it should be triple-rinsed with a suitable solvent that can dissolve this compound (such as ethanol or acetone).[4][6]
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste.[7]
-
Subsequent rinses may also need to be collected, depending on local regulations.
-
After rinsing, allow the container to air dry completely in a well-ventilated area, such as a fume hood.
-
Before disposing of the container, deface or remove the original label.[3][6]
This compound Disposal Workflow
Caption: A flowchart illustrating the step-by-step procedure for the proper disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cholan | C24H42 | CID 6857530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. This compound | C24H42 | CID 6857459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Handling of Cholane in a Laboratory Setting
This guide provides essential safety and logistical information for handling Cholane, intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is crucial to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Routine Weighing and Handling | - Lab coat- Safety glasses with side shields- Nitrile gloves |
| Operations with Potential for Dust Generation (e.g., grinding, extensive transferring) | - Lab coat- Chemical splash goggles- Nitrile gloves- Consider use of a fume hood or ventilated enclosure |
| Spill Cleanup | - Lab coat- Chemical splash goggles- Nitrile gloves- Dustpan and brush (for solid spills) |
| General Laboratory Presence | - Closed-toe shoes- Long pants |
Experimental Protocols: Safe Handling and Disposal
Adherence to proper handling and disposal procedures is essential for maintaining a safe laboratory environment.
Handling Protocol:
-
Risk Assessment: Before handling this compound, conduct a thorough risk assessment to identify potential hazards and establish appropriate control measures.
-
Engineering Controls: Whenever possible, handle this compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood or a ventilated balance enclosure.
-
Personal Protective Equipment: Always wear the appropriate PPE as outlined in the table above.[1][2][3][4][5] Avoid skin and eye contact.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[6] Do not eat, drink, or smoke in areas where chemicals are handled.[7]
-
Spill Management: In the event of a spill, avoid generating dust. Carefully sweep the solid material into a designated waste container. Clean the spill area with a damp cloth.
Disposal Plan:
As this compound is not classified as a hazardous substance, its disposal is generally straightforward, but institutional guidelines must be followed.
-
Waste Identification: this compound waste should be collected in a separate, clearly labeled container. Do not mix with hazardous waste streams.[8]
-
Containerization: Use a sealed, leak-proof container for solid this compound waste. Label the container as "Non-Hazardous Solid Waste: this compound".
-
Disposal Route: For uncontaminated this compound, disposal in the regular solid waste stream may be permissible, depending on local and institutional regulations.[9][10] Always confirm the appropriate disposal method with your institution's Environmental Health and Safety (EHS) department.[8][11]
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent before disposal or recycling. The rinsate should be collected and disposed of as chemical waste, following institutional guidelines.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 8. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 9. csn.edu [csn.edu]
- 10. sfasu.edu [sfasu.edu]
- 11. blog.idrenvironmental.com [blog.idrenvironmental.com]
Retrosynthesis Analysis
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
